molecular formula C7H14ClNO B1456394 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 100368-29-4

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B1456394
CAS No.: 100368-29-4
M. Wt: 163.64 g/mol
InChI Key: CNFLTPZHQBRTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLTPZHQBRTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735492
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100368-29-4
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride: A Foundational Scaffold for Drug Discovery

Abstract

The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a pivotal heterocyclic motif in modern medicinal chemistry, serving as a rigid and structurally versatile building block for a wide array of therapeutic agents.[1][2][3] Its unique conformational properties and the strategic placement of heteroatoms make it an attractive scaffold for targeting various biological receptors. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of its hydrochloride salt, this compound. We delve into the mechanistic underpinnings of a robust synthetic strategy, offer a detailed, step-by-step experimental protocol, and outline a multi-technique analytical workflow for unambiguous structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical insights and practical guidance on the preparation and validation of this important chemical entity.

Introduction: The Strategic Value of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core

Nitrogen-containing bicyclic compounds are indispensable tools in organic and medicinal chemistry due to their defined three-dimensional structures and biological relevance.[4] Among these, the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, a structural analog of granatane, presents a compelling combination of features. The introduction of an oxygen atom at the 3-position reduces the lipophilicity and introduces a potential hydrogen bond acceptor site, which can be critical for modulating pharmacokinetic properties and target engagement.

This scaffold is a key intermediate in the synthesis of novel pharmaceutical compounds, including modulators of nicotinic acetylcholine receptors and other central nervous system targets.[2][5] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological screening.[6] This guide provides an expert-level walkthrough of its synthesis, grounded in the principles of classic organic reactions, and its rigorous characterization, ensuring a self-validating and reproducible process.

Synthesis: A Biomimetic Approach via Double-Mannich Condensation

The construction of the bicyclic core is most efficiently achieved through a biomimetic, one-pot reaction that mirrors the Robinson-Schöpf synthesis of tropinones.[7][8] This strategy involves a double-Mannich reaction, a powerful carbon-carbon and carbon-nitrogen bond-forming cascade.

Retrosynthetic Analysis

The retrosynthetic breakdown of the target molecule reveals a logical and convergent pathway. The hydrochloride salt is trivially derived from the free base. The bicyclic amine itself can be disconnected via two Mannich-type bond cleavages, leading to three simple, commercially available precursors: a primary amine (e.g., ammonia or a precursor like ammonium chloride), a dialdehyde equivalent containing an ether linkage (diglycolaldehyde or a stable precursor), and a nucleophilic ketone component (acetonedicarboxylic acid or its ester).

G cluster_precursors Target 3-Oxa-9-azabicyclo[3.3.1]nonane HCl FreeBase 3-Oxa-9-azabicyclo[3.3.1]nonane (Free Base) Target->FreeBase Acid/Base Chemistry Precursors Precursors FreeBase->Precursors Double-Mannich Condensation Ammonia Ammonia (NH₃) Precursors->Ammonia Dialdehyde Diglycolaldehyde (or precursor) Precursors->Dialdehyde Dicarboxylate Acetonedicarboxylic Acid (or ester) Precursors->Dicarboxylate

Caption: Retrosynthetic pathway for the target compound.
Mechanistic Rationale

The reaction proceeds through a cascade mechanism. First, the primary amine condenses with the two aldehyde functionalities of diglycolaldehyde to form a di-iminium ion intermediate in situ. Simultaneously, acetonedicarboxylic acid undergoes decarboxylation under the reaction conditions to generate a nucleophilic enolate. This enolate then attacks the iminium ions in a sequential, intramolecular fashion, forming the two six-membered rings of the bicyclic system. The choice of pH is critical; mildly acidic to neutral conditions (pH 5-7) are optimal to facilitate both iminium ion formation and enolate attack without promoting unwanted side reactions.[7]

Detailed Experimental Protocol

This protocol describes a robust and scalable procedure for the synthesis of this compound.

Materials and Reagents
  • Ammonium chloride (NH₄Cl), ACS grade

  • Diglycolaldehyde (as a stabilized aqueous solution or generated in situ)

  • Acetonedicarboxylic acid, 98%

  • Sodium acetate (NaOAc), anhydrous

  • Hydrochloric acid (HCl), concentrated and as a solution in 2-propanol

  • Dichloromethane (DCM), ACS grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Deionized water

Step-by-Step Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a buffered solution by dissolving ammonium chloride (1.0 eq) and sodium acetate (2.5 eq) in deionized water at room temperature.

  • Addition of Precursors: Cool the solution to 0-5 °C in an ice bath. To this stirring solution, add acetonedicarboxylic acid (1.0 eq) in portions, ensuring the temperature remains below 10 °C. Subsequently, add the diglycolaldehyde solution (1.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by TLC or LC-MS, observing the disappearance of the starting materials. During the reaction, CO₂ evolution will be observed due to the decarboxylation of the intermediate.[9]

  • Workup and Isolation of Free Base: Once the reaction is complete, basify the mixture to pH > 11 by the slow addition of concentrated NaOH or KOH solution, keeping the flask in an ice bath. Extract the aqueous layer exhaustively with dichloromethane (3 x volume). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Oxa-9-azabicyclo[3.3.1]nonane free base, often as a waxy solid or oil.[10]

  • Purification (Optional): If necessary, the free base can be purified by vacuum distillation or column chromatography on silica gel using a DCM/Methanol gradient.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or 2-propanol. To this solution, add a solution of HCl in 2-propanol or diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Final Isolation: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound with high purity.

Safety Precautions
  • The product, this compound, is classified as an irritant. It may cause skin, eye, and respiratory irritation.[6][11]

  • Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

Comprehensive Characterization Workflow

Unambiguous confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach is required, as illustrated below.

G cluster_primary Primary Structural Elucidation cluster_secondary Confirmatory Analysis Start Synthesized White Solid (Crude Product) Purification Purification (Recrystallization/Washing) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FinalProduct Final Product: 3-Oxa-9-azabicyclo[3.3.1]nonane HCl IR IR Spectroscopy FinalProduct->IR EA Elemental Analysis (CHN) FinalProduct->EA MP Melting Point FinalProduct->MP NMR->FinalProduct MS->FinalProduct

Caption: Workflow for the characterization of the final product.
Spectroscopic and Physical Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.[6]

PropertyValue
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol [11]
Appearance White to off-white crystalline solid
CAS Number 100368-29-4[6][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the bicyclic structure. Due to the chair-chair conformation, complex splitting patterns and diastereotopic protons are expected.[13]

¹H NMR (Expected Shifts, D₂O) ¹³C NMR (Expected Shifts, D₂O)
~4.0-4.2 ppm (m, 4H, -CH₂-O-)~70-75 ppm (-CH₂-O-)
~3.5-3.7 ppm (m, 2H, bridgehead CH-N)~55-60 ppm (bridgehead CH-N)
~2.0-2.4 ppm (m, 4H, -CH₂-C-N)~30-35 ppm (-CH₂-C-N)
~1.8-2.0 ppm (m, 2H, C5-H₂)~25-30 ppm (C5)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show the molecular ion for the free base.

Ion SpeciesCalculated m/zExpected Observation
[M+H]⁺128.1070The base peak corresponding to the protonated free base (C₇H₁₄NO⁺).[14]
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum will be dominated by the ammonium and ether stretches.

Wavenumber (cm⁻¹)Vibration ModeIntensity
2800-3100C-H stretchMedium-Strong
2400-2700N-H⁺ stretch (ammonium salt)Broad, Strong
1100-1150C-O-C stretch (ether)Strong

Field Insights and Troubleshooting

  • Causality of pH Control: The success of the Robinson-Schöpf type reaction is highly dependent on pH.[7] If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If the pH is too high, iminium ion formation is disfavored, and aldol-type self-condensation of the aldehyde can become a competing pathway. The use of an ammonium salt/acetate buffer system provides the ideal environment for the cascade to proceed efficiently.

  • Decarboxylation: The decarboxylation of acetonedicarboxylic acid is often the rate-limiting step and can be gently heated if the reaction is sluggish. However, careful temperature control is necessary to prevent side reactions.

  • Purification Challenges: The free base is quite polar and can be hygroscopic. Thorough drying of the organic extracts is crucial. If column chromatography is required, a baseline of triethylamine (0.5-1%) in the eluent can prevent streaking on the silica gel.

  • Salt Formation: The final product's crystallinity depends heavily on the solvent used for precipitation and the exclusion of water. Using anhydrous solvents is critical for obtaining a high-quality, non-hygroscopic solid.

Conclusion

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of this compound, a valuable building block for pharmaceutical research. By employing a one-pot, double-Mannich condensation, the bicyclic core can be constructed efficiently from simple precursors. The comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, provides a robust system for verifying the identity and purity of the final product. The insights into experimental nuances and potential challenges are intended to empower researchers to confidently synthesize and utilize this important scaffold in their drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The presence of both an ether and a secondary amine functionality, the latter of which is protonated in the hydrochloride salt form, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimentally determined data in public literature, this guide also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key physicochemical parameters.

Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 100368-29-4[1][2][3][4]
Molecular Formula C₇H₁₄ClNO[2][3][4]
Molecular Weight 163.65 g/mol [4]
Chemical Structure Chemical structure of this compound

Physicochemical Properties Summary

The following table summarizes the currently available and unavailable physicochemical data for this compound. The subsequent sections provide detailed protocols for the experimental determination of the unavailable parameters.

PropertyValueSource
Physical Form Solid[5]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP (predicted) 0.4 (for the free base)[5]

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting range.

Methodology: Capillary Melting Point Method

This is a standard and widely accepted method for determining the melting point of a solid.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the solid with a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Causality of Experimental Choices:

  • A slow heating rate near the melting point is crucial for an accurate determination, as it allows for the temperature of the heating block and the sample to be in equilibrium.

  • Using a finely powdered sample ensures uniform heat distribution.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement prep1 Dry the solid sample prep2 Grind to a fine powder prep1->prep2 load1 Tamp capillary tube into powder prep2->load1 load2 Pack 2-3 mm of sample load1->load2 measure1 Place in melting point apparatus load2->measure1 measure2 Heat rapidly, then slowly (1-2 °C/min) measure1->measure2 measure3 Record T1 (first liquid) and T2 (all liquid) measure2->measure3

Figure 1: Workflow for Melting Point Determination.
Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium.

Methodology: Equilibrium Solubility Method (Shake-Flask)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Step-by-Step Protocol for Aqueous and Organic Solvents:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, dichloromethane).

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visible.

  • Sample Collection and Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Protocol for pH-Dependent Aqueous Solubility:

  • Buffer Preparation:

    • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration:

    • Follow the same procedure as for aqueous and organic solvents, but use the prepared buffers as the solvents.

  • Analysis and pH Measurement:

    • After equilibration and filtration, measure the concentration of the dissolved compound as described above.

    • Measure the final pH of each saturated solution to confirm the pH at which the solubility was determined.

Causality of Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed.

  • A prolonged equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

  • Filtration is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis start Add excess solid to solvent/buffer equilibrate Shake at constant temperature (24-48h) start->equilibrate filter Filter supernatant (0.45 µm) equilibrate->filter analyze Analyze concentration (e.g., HPLC) filter->analyze measure_ph Measure final pH (for buffers) filter->measure_ph

Figure 2: Workflow for Solubility Determination.
pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base forms. This value is crucial for predicting the ionization state of the compound at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Protocol:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A concentration of around 0.01 M is typically used.

  • Titration Setup:

    • Place the solution in a thermostated vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and a clear sigmoidal titration curve is obtained.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa can be determined from the titration curve. The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa.

    • Alternatively, more accurate pKa values can be obtained by analyzing the first or second derivative of the titration curve.

Causality of Experimental Choices:

  • Using a standardized titrant and accurately known concentration of the analyte is essential for the accuracy of the pKa determination.

  • Performing the titration in a thermostated vessel ensures that the temperature, which can affect the pKa, is kept constant.

  • Incremental addition of the titrant and allowing the pH to stabilize ensures that the measurement is taken at equilibrium.

pKaWorkflow prep Prepare a ~0.01 M aqueous solution of the compound setup Set up titration with a calibrated pH meter and standardized NaOH titrant prep->setup titrate Add titrant in small increments, recording pH and volume setup->titrate plot Plot pH vs. volume of titrant titrate->plot analyze Determine pKa from the half-equivalence point of the titration curve plot->analyze

Figure 3: Workflow for pKa Determination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

References

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif integral to the design of novel therapeutic agents and complex chemical probes. Its rigid, bicyclic structure imparts unique stereochemical properties that can significantly influence biological activity and pharmacokinetic profiles. Unambiguous determination of its three-dimensional structure is therefore a critical, non-negotiable step in any research and development pipeline. This technical guide provides a comprehensive, methodology-focused overview of the structure elucidation of this compound. We move beyond a simple listing of techniques to explain the strategic application and causal logic behind a multi-pronged analytical approach, integrating Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for definitive molecular characterization.

Introduction: The Bicyclic Challenge

The compound this compound presents a fascinating structural puzzle. Its bicyclic nature, containing two fused six-membered rings (one piperidine and one morpholine ring), creates a constrained system where the relative orientation of atoms is fixed. This rigidity is advantageous for designing molecules with high receptor affinity but complicates structural analysis. The primary challenges lie in confirming the core bicyclo[3.3.1] framework, establishing the correct connectivity of the oxygen and nitrogen heteroatoms, and determining the molecule's preferred conformation in solution and solid states.

This guide outlines a self-validating workflow where each analytical technique provides a unique piece of the puzzle, and the collective data converge to a single, irrefutable structural assignment.

The Ascendancy of Bicyclic Amines in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclic amines represent a privileged class of scaffolds in medicinal chemistry, bestowing upon molecules a unique three-dimensional architecture that is often key to enhancing potency, selectivity, and pharmacokinetic properties.[1][2] Their inherent conformational rigidity allows for a more precise presentation of pharmacophoric elements to biological targets, reducing the entropic penalty of binding and often leading to improved affinity. This guide provides an in-depth exploration of the diverse biological activities of bicyclic amine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions across various therapeutic areas, provide detailed protocols for assessing their biological activity, and present structure-activity relationship (SAR) insights to guide future design and optimization efforts.

Introduction: The Strategic Advantage of Bicyclic Amine Scaffolds

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore chemical space beyond flat, aromatic systems. Bicyclic amines, characterized by two fused, bridged, or spirocyclic rings containing at least one nitrogen atom, have emerged as powerful tools in this endeavor.[1][2] The constrained nature of these ring systems offers several distinct advantages in drug design:

  • Enhanced Target Affinity and Selectivity: By locking the molecule into a more defined conformation, bicyclic scaffolds can more effectively pre-organize substituents to fit into a specific binding pocket, leading to higher affinity. This conformational restriction can also enable finer discrimination between related biological targets, thereby improving selectivity and reducing off-target effects.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a three-dimensional, sp3-rich bicyclic amine core can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability by blocking sites susceptible to metabolism.[2]

  • Exploration of Novel Chemical Space: Bicyclic amines provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of first-in-class medicines with novel mechanisms of action.[3][4]

This guide will explore the biological activity of bicyclic amine derivatives across a range of therapeutic areas, highlighting key examples and the experimental methodologies used to characterize them.

Bicyclic Amines as Modulators of the Central Nervous System

The conformational rigidity of bicyclic amines makes them particularly well-suited for targeting the intricate and specific binding sites of receptors and transporters in the central nervous system (CNS).[5]

Nicotinic Acetylcholine Receptor (nAChR) Agonists: The Case of Epibatidine

Epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a potent analgesic with a non-opioid mechanism of action.[6] Its analgesic properties are attributed to its powerful agonism at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[7][8]

Mechanism of Action: Epibatidine binds with very high affinity to various nAChR subtypes, acting as a potent agonist.[7] This activation of nAChRs in the CNS is responsible for its profound analgesic effects, which are reported to be up to 200 times more potent than morphine.[8] However, its therapeutic potential is severely limited by a narrow therapeutic index, with toxicity arising from its activity at other nAChR subtypes, leading to paralysis and respiratory arrest at higher doses.[7]

Workflow for Assessing nAChR Agonist Activity

nAChR_Agonist_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation radioligand_binding Radioligand Binding Assay (e.g., [3H]epibatidine) calcium_flux Calcium Flux Assay (FLIPR) radioligand_binding->calcium_flux Determine functional activity electrophysiology Electrophysiology (Two-Electrode Voltage Clamp) calcium_flux->electrophysiology Characterize receptor subtype selectivity analgesia_model Analgesia Models (e.g., Hot Plate, Tail Flick) electrophysiology->analgesia_model Assess in vivo efficacy toxicity_study Toxicity Studies (LD50 determination) analgesia_model->toxicity_study Determine therapeutic index start Test Compound (Bicyclic Amine Derivative) start->radioligand_binding Initial Screening

Caption: Workflow for nAChR Agonist Characterization.

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using [3H]epibatidine as the radioligand.

Materials:

  • Rat brain tissue preparation (source of nAChRs)

  • [3H]epibatidine (radioligand)

  • Test bicyclic amine derivative

  • Nicotine (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]epibatidine (e.g., 50 pM), and varying concentrations of the test compound or nicotine.

  • Initiate the binding reaction by adding the brain membrane preparation.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]epibatidine) and subsequently the Ki value.

Data Analysis: The data are typically analyzed using non-linear regression to fit a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Inhibitors: Cocaine and its Analogs

Cocaine, a tropane alkaloid, exerts its psychostimulant effects primarily by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[9] The bicyclic tropane scaffold is a key structural feature for its high affinity for the DAT.[10]

Structure-Activity Relationship (SAR): Extensive SAR studies on cocaine analogs have revealed that modifications to the 2β- and 3β-substituents on the tropane ring significantly impact potency and selectivity for the DAT.[11][12] For instance, the replacement of the C-2 ester group with other functionalities can lead to esterase-resistant analogs with retained high affinity.[13]

CompoundBicyclic ScaffoldDAT Affinity (Ki, nM)Reference
CocaineTropane~100-200[11]
WIN 35,428Tropane~10-20[11]
RTI-113Tropane~1-5[9]

Bicyclic Amines in Infectious Diseases

The unique structural features of bicyclic amines have been exploited in the development of agents to combat infectious diseases.

Antiviral Agents

Several bicyclic amine derivatives have demonstrated potent antiviral activity. For example, certain bicyclo[2.2.2]octan- and -oct-2-enamines have been investigated as antiviral agents.[14] More recently, bicyclic isoxazoline derivatives have shown promising activity against the influenza A virus.[15][16]

Mechanism of Action: The precise mechanisms of action for many of these antiviral bicyclic amines are still under investigation, but they are thought to interfere with viral entry, replication, or assembly.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit viral replication.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza)

  • Virus stock with a known titer

  • Test bicyclic amine derivative

  • Cell culture medium

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a mixture of cell culture medium, low-melting-point agarose, and the test compound at various concentrations.

  • Incubate the plates for 2-3 days until viral plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Antiprotozoal Agents

Diaryl-substituted bicyclo[2.2.2]octan-2-ones and -ols have shown promising in vitro activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[17] Further derivatization of the bicyclo[2.2.2]octane scaffold has led to compounds with enhanced antitrypanosomal activity.[18]

Bicyclic Amines in Oncology

The rigid nature of bicyclic amines has also been leveraged in the design of novel anticancer agents targeting various aspects of cancer cell biology.

Kinase Inhibitors

Bicyclic amines have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, for the treatment of cancer.[19] Additionally, bicyclic and tetracyclic pyridopyrimidinone analogues have been designed as inhibitors of KRAS G12C, a prevalent oncogenic mutation.[20][21]

Signaling Pathway of a KRAS G12C Inhibitor

KRAS_Pathway cluster_pathway KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Bicyclic Pyridopyrimidinone (KRAS G12C Inhibitor) Inhibitor->KRAS_G12C Covalently Binds & Inhibits

Caption: Inhibition of the KRAS G12C Signaling Pathway.

Tubulin Polymerization Inhibitors

Inspired by natural products like colchicine and combretastatin A-4, benzocyclooctene-based bicyclic compounds have been synthesized and shown to inhibit tubulin polymerization, a critical process for cell division.[22][23] Some of these compounds also exhibit vascular disrupting agent (VDA) activity, offering a dual mechanism for cancer treatment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium

  • Test bicyclic amine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

Bicyclic amine derivatives have firmly established their place as a valuable class of scaffolds in drug discovery. Their unique structural and conformational properties have enabled the development of potent and selective modulators of a wide range of biological targets. The examples highlighted in this guide, from CNS agents to anticancer and anti-infective therapies, underscore the broad therapeutic potential of this compound class.

Future efforts in this area will likely focus on the development of novel and efficient synthetic methodologies to access an even greater diversity of bicyclic amine scaffolds.[2] The integration of computational modeling and structure-based drug design will continue to refine our understanding of the SAR of these compounds and guide the rational design of next-generation therapeutics. As our understanding of complex biological systems deepens, the unique three-dimensional structures offered by bicyclic amines will undoubtedly play a crucial role in the development of innovative medicines to address unmet medical needs.

References

An In-Depth Technical Guide to 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS Number: 100368-29-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, hazards, and handling procedures for 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. As a Senior Application Scientist, the following information is synthesized from technical data sheets and relevant chemical literature to ensure accuracy and practical utility in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. The bicyclic structure, containing both an oxygen and a nitrogen atom, makes it a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The hydrochloride salt form enhances its water solubility, which is advantageous for various applications, particularly in pharmaceutical formulations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100368-29-4[3]
Molecular Formula C₇H₁₄ClNO[3][4]
Molecular Weight 163.65 g/mol [3][4]
IUPAC Name 3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride[3]
Appearance Solid (form may vary)[5]
Melting Point Not available[6]
Boiling Point Not available[6]
Solubility Soluble in water[1]
Storage Temperature 2-8°C[7]

While specific spectroscopic data such as NMR, HPLC, and LC-MS are not publicly available in detail, several chemical suppliers indicate their availability upon request.[8][9]

Synthesis and Applications

The 9-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry due to its rigid conformational structure, which can lead to high-affinity interactions with biological targets.[10] Derivatives of this structure have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for central nervous system disorders and as cytotoxic agents.[10][11]

General Synthetic Approach

The synthesis of 9-azabicyclo[3.3.1]nonane derivatives often involves a multi-step process. A common strategy is the double Mannich reaction. For instance, the synthesis of the parent 9-azabicyclo[3.3.1]nonane core can be achieved through the reaction of glutaraldehyde, a primary amine (like benzylamine), and acetonedicarboxylic acid.[12] This is followed by reduction and deprotection steps to yield the final bicyclic amine.

G Glutaraldehyde Glutaraldehyde Cyclization Double Mannich Reaction Glutaraldehyde->Cyclization PrimaryAmine Primary Amine (e.g., Benzylamine) PrimaryAmine->Cyclization AcetonedicarboxylicAcid Acetonedicarboxylic Acid AcetonedicarboxylicAcid->Cyclization Intermediate Intermediate Adduct BicyclicKetone 9-Azabicyclo[3.3.1]nonan-3-one Derivative Cyclization->BicyclicKetone Formation of bicyclic ketone Reduction Reduction BicyclicKetone->Reduction BicyclicAlcohol 9-Azabicyclo[3.3.1]nonan-3-ol Derivative Reduction->BicyclicAlcohol Deprotection Deprotection BicyclicAlcohol->Deprotection FinalProduct 9-Azabicyclo[3.3.1]nonane Core Deprotection->FinalProduct G cluster_exposure Routes of Exposure cluster_effects Adverse Health Effects Ingestion Ingestion Harmful Harmful if Swallowed Ingestion->Harmful Inhalation Inhalation RespiratoryIrritation Respiratory Tract Irritation Inhalation->RespiratoryIrritation SkinContact Skin Contact SkinIrritation Skin Irritation SkinContact->SkinIrritation EyeContact Eye Contact EyeIrritation Serious Eye Irritation EyeContact->EyeIrritation

References

An In-depth Technical Guide to the Mechanism of Action of 3-Oxa-9-azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the pharmacological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, experimental methodologies, and structure-activity relationships to offer a comprehensive resource on this important chemical scaffold.

Part 1: The Bicyclo[3.3.1]nonane Scaffold: A Privileged Structure in Neuropharmacology

The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a conformationally constrained bicyclic amine. This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The incorporation of an oxygen atom at the 3-position and a nitrogen at the 9-position introduces specific electronic and steric properties that influence ligand-receptor interactions. While analogs of the broader azabicyclo[3.3.1]nonane class have been investigated for a range of biological activities, including anticancer and antimicrobial effects, their most prominent role in neuropharmacology is the modulation of ligand-gated ion channels, particularly nicotinic acetylcholine receptors (nAChRs).[1]

Part 2: The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The vast majority of the neuropharmacological effects of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs can be attributed to their interaction with nAChRs. These receptors are crucial mediators of synaptic transmission in the central and peripheral nervous systems.

nAChR Structure and Function

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[2] They are assembled from five subunits arranged pseudosymmetrically around a central ion-conducting pore. The binding of the endogenous neurotransmitter acetylcholine (ACh) to orthosteric sites at the interfaces of adjacent subunits triggers a conformational change that opens the channel, allowing the influx of cations (primarily Na+ and Ca2+) and leading to membrane depolarization.

nAChR_Structure cluster_receptor nAChR Pentameric Structure cluster_binding Ligand Binding Site cluster_channel Ion Channel s1 α s2 β s3 α s4 β s5 γ/δ or α/β binding_site Principal Face (α) Complementary Face (β) ion_channel Cation-selective Pore binding_site->ion_channel Gates Ions Na+, Ca2+ ion_channel->Ions Conducts ACh Acetylcholine ACh->binding_site Binds Modulation_Modes cluster_orthosteric Orthosteric Modulation cluster_allosteric Allosteric Modulation nAChR Nicotinic Receptor ACh_Site ACh Binding Site Allo_Site Allosteric Site Agonist Agonist Agonist->ACh_Site Binds & Activates Antagonist Antagonist Antagonist->ACh_Site Binds & Blocks PAM PAM PAM->Allo_Site Binds & Potentiates NAM NAM NAM->Allo_Site Binds & Inhibits Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound/ Free via Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

Introduction: The Enduring Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Azabicyclo[3.3.1]nonane Core: Synthesis, Medicinal Chemistry, and Applications

The azabicyclo[3.3.1]nonane ring system is a conformationally constrained, bridged bicyclic scaffold that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for the precise spatial arrangement of functional groups, making it an ideal building block for designing molecules that can interact with high specificity and affinity at biological targets. This unique structural motif is prevalent in a wide array of natural products, particularly complex diterpenoid and indole alkaloids such as atisine, spiratine A, and haliclonin A.[1][2]

The designation of the azabicyclo[3.3.1]nonane core as a "privileged scaffold" stems from its proven ability to serve as a ligand for a diverse range of biological receptors and enzymes.[3] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiprotozoal, and central nervous system (CNS) effects.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, stereochemistry, structure-activity relationships (SAR), and therapeutic applications of this versatile heterocyclic system, intended for researchers and professionals in drug discovery and development.

Part 1: Strategic Synthesis of the Azabicyclo[3.3.1]nonane Core

The construction of the azabicyclo[3.3.1]nonane skeleton is a foundational challenge in the synthesis of numerous natural products and pharmaceutical agents. Various elegant strategies have been developed, often tailored to the specific isomer (e.g., 2-aza, 3-aza, or 9-aza) and desired substitution pattern.

The Double-Mannich Reaction: A Classic and Efficient Approach

One of the most direct and widely employed methods for synthesizing 3-azabicyclo[3.3.1]nonan-9-ones is the double-Mannich condensation.[4] This reaction typically involves the one-pot cyclization of a cyclic ketone, an aldehyde (commonly formaldehyde or its equivalent), and a primary amine or ammonia source (like ammonium acetate). The causality of this reaction lies in a tandem sequence: an initial Mannich reaction forms a mono-adduct, which then undergoes an intramolecular Mannich cyclization to forge the second ring and establish the bicyclic core.

A notable advancement is the tandem Mannich annulation using aromatic ketones as precursors, which proceeds in good yields and expands the utility of this classic reaction.[2][7]

Mannich_Reaction cluster_process Process AromaticKetone Aromatic Ketone TandemReaction One-Pot Tandem Mannich Annulation AromaticKetone->TandemReaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->TandemReaction Dimethylamine Dimethylamine Dimethylamine->TandemReaction Product 3-Azabicyclo[3.3.1]nonane (3-ABN) Derivative TandemReaction->Product High Yield (up to 83%)

Caption: Tandem Mannich reaction for one-pot synthesis of 3-ABNs.

Intramolecular Cyclization Strategies

Alternative synthetic routes often rely on forming one of the rings in a key final step from a suitably functionalized monocyclic precursor. These methods offer excellent control over stereochemistry.

  • Radical Cyclization: Tandem radical reactions have been effectively used to construct the azabicyclo[3.3.1]nonane core with high stereoselectivity, as demonstrated in the formal synthesis of (-)-haliclonin A.[8]

  • Iodoaminocyclization: Electrophile-induced cyclization of unsaturated amine derivatives, such as iodoaminocyclization, provides a powerful method for forming the piperidine ring of the morphan (2-azabicyclo[3.3.1]nonane) skeleton.[9]

  • Annulation via Bis-Electrophiles: A well-established strategy involves reacting cycloalkanone enamines with bis-electrophiles. For instance, the reaction of N-carboxy-4-piperidone enamines with acryloyl chloride provides a direct, single-vessel synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones.[10]

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a robust procedure for synthesizing the 9-azabicyclo[3.3.1]nonane core, a precursor to the important catalyst ABNO (9-Azabicyclo[3.3.1]nonane-N-oxyl).[11] This method exemplifies the Robinson-Schöpf type reaction, a variation of the Mannich reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A 500 mL jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Charging: Charge the flask with water (50 g) and benzylamine (12.9 mL, 0.123 mol). Cool the reactor jacket to 0–10 °C.

  • Acidification: Slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the internal temperature between 4–8 °C.[11]

  • Addition of Reactants: To the acidic solution, add a 50% aqueous solution of glutaraldehyde (25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.[11]

  • Buffering and Reaction: Add a 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours. CO2 evolution is observed during this period.[11]

  • Workup and Extraction: Adjust the pH to 2 with additional sulfuric acid and extract with MTBE (3 x 80 mL) to remove organic impurities. The aqueous layer is retained.

  • Basification and Product Isolation: The aqueous layer is mixed with heptane (500 mL) and silica gel (20 g). The pH is adjusted to 8 with 20% aqueous Na2CO3, causing the product to precipitate onto the silica gel. The product is then extracted from the silica/aqueous phase with MTBE.

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be purified further or used directly in subsequent steps.

Part 2: Medicinal Chemistry and Biological Activity

The rigid bicyclic nature of the azabicyclo[3.3.1]nonane core fixes the relative orientation of substituents, reducing the entropic penalty upon binding to a target and often leading to enhanced potency. The core typically adopts a stable chair-chair conformation, though boat-chair conformations can also exist depending on the substitution pattern.[4]

A Scaffold for Diverse Therapeutic Targets

The versatility of the azabicyclo[3.3.1]nonane scaffold is evident from the wide range of biological activities exhibited by its derivatives. Structure-activity relationship (SAR) studies have shown that modifications to the aryl groups, the nitrogen substituent, and the core itself can fine-tune potency and selectivity for various targets.

Derivative ClassBiological Target / ActivityKey Findings & SAR Insights
2,4-Diaryl-3-azabicyclo[3.3.1]nonanones Antibacterial & AntifungalElectron-withdrawing groups (e.g., chloro) at the ortho or para positions of the aryl rings enhance antimicrobial activity.[4][12]
Thienoyl Hydrazones of 3-ABNs Anticancer (Human Liver Cancer) & AntioxidantA fluoro-substituted derivative showed potent antiproliferative activity (IC50 = 3.76 μg/mL) by inducing apoptosis. Methoxy-substituted compounds exhibited excellent free radical scavenging activity.[5]
Azabicyclo[3.2.2]nonanes (related core) Antiprotozoal (P. falciparum, T. b. rhodesiense)Derivatives linked to tetrazole or sulfonamide cores showed antiprotozoal activity in the submicromolar range.[6]
Phenyl-substituted 9-azabicyclo[3.3.1]nonanes Dopamine Transporter (DAT) LigandsThese derivatives act as cocaine-binding site ligands, though with lower potency than cocaine itself, highlighting the core's utility for CNS targets.[13]
Oxazabicyclo[3.3.1]nonane Derivatives GPR119 Agonists (Type 2 Diabetes)Conformationally restricted derivatives showed extremely potent agonistic activity and were orally active in lowering blood glucose in mouse models.[14]
Case Study: GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion. Researchers have successfully designed potent and orally active GPR119 agonists using a related oxazabicyclo[3.3.1]nonane scaffold.[14] The rigid bicyclic core was used to mimic a bioactive conformation of more flexible piperidine-based agonists, leading to compounds with exceptional potency (e.g., compound 25a was active at a 0.1 mg/kg dose in a mouse model).[14] This work exemplifies how the conformational constraint offered by the bicyclic system can be a powerful design element in modern drug discovery.

GPR119_Pathway cluster_cell Pancreatic β-cell Agonist Azabicyclo[3.3.1]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds & Activates G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP PKA_Epac PKA / Epac2 cAMP->PKA_Epac Activates Insulin Insulin Secretion PKA_Epac->Insulin Promotes (Glucose-Dependent)

Caption: GPR119 signaling pathway activated by an azabicyclononane agonist.

Conclusion and Future Perspectives

The azabicyclo[3.3.1]nonane core continues to prove its value as a privileged structure in chemical biology and drug discovery. Its rigid framework allows for the creation of highly specific molecular probes and potent therapeutic candidates. Classic synthetic methods like the Mannich reaction remain relevant, while modern strategies involving asymmetric and tandem cyclizations continue to expand the accessible chemical space.

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of new catalytic and enantioselective methods to access highly functionalized and stereochemically pure azabicyclo[3.3.1]nonane derivatives.

  • Expanded Biological Screening: Exploring the potential of azabicyclo[3.3.1]nonane libraries against emerging therapeutic targets, including protein-protein interactions and epigenetic modulators.

  • Bio-inspired Synthesis: Leveraging the structural diversity of natural products containing this core to inspire the design of new compounds with unique biological activities.

The rich history and ongoing innovation surrounding the azabicyclo[3.3.1]nonane scaffold ensure its place as a cornerstone of heterocyclic chemistry and a valuable asset in the ongoing quest for novel medicines.

References

The Rigid Embrace: A Technical History of Bicyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclic scaffolds, rigid three-dimensional structures containing two fused or bridged rings, are cornerstones of medicinal chemistry. Their unique conformational pre-organization minimizes the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity. This guide traces the journey of these pivotal molecular frameworks, from their origins in the complex architectures of natural products to their current status as rationally designed, privileged structures in modern drug discovery. We will explore seminal discoveries, delve into the synthetic evolution that enabled their widespread use, and provide technical insights into their strategic application in the development of novel therapeutics.

Introduction: The Rationale for Rigidity

In the dynamic world of drug-receptor interactions, flexibility is not always a virtue. Linear, conformationally unrestrained molecules must adopt a specific, energetically favorable conformation to bind effectively to a target protein's binding site. This process is entropically disfavored. Bicyclic systems, by their very nature, lock a molecule into a more defined three-dimensional shape. This pre-organization is a key tenet of their value in medicinal chemistry.[1][2]

The advantages conferred by this rigidity are manifold:

  • Enhanced Potency: By reducing the entropic cost of binding, bicyclic scaffolds can lead to a significant increase in binding affinity.[1]

  • Improved Selectivity: A well-defined shape can better differentiate between the binding sites of closely related proteins, reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of a bicyclic core often increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates. This "escapes flatland" and introduces the three-dimensionality often found in natural products.[2][3]

  • Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, improving pharmacokinetic profiles.

This guide will journey through the history of these remarkable scaffolds, beginning with nature's own bicyclic remedies.

Early Discoveries: Nature's Bicyclic Blueprints

Long before synthetic chemistry, nature utilized bicyclic scaffolds for a variety of biological functions. These natural products served as the first, and most profound, inspiration for medicinal chemists.

Camphor: The Archetypal Bicyclic Monoterpene

Camphor, a waxy solid with a penetrating aroma, is a bicyclic monoterpene derived from the wood of the camphor laurel tree (Cinnamomum camphora).[4][5] Its use in traditional medicine spans centuries, valued for its analgesic and anti-inflammatory properties when applied topically.[4][6][7]

  • Historical Significance: Camphor's journey from a natural remedy to a cornerstone chemical is a testament to the evolution of chemical understanding.[4] Its complex, bridged bicyclo[2.2.1]heptane structure challenged early organic chemists, and its total synthesis, first achieved by Gustaf Komppa in 1903, was a landmark achievement in the field.[5]

  • Medicinal Chemistry Impact: While its direct therapeutic use is now limited, camphor's chiral framework made it an invaluable tool in asymmetric synthesis, serving as a chiral auxiliary to create enantiomerically pure drugs—a critical aspect of modern medicine.[4]

dot graph "Camphor_Structure" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="4,3!"]; node [shape=plaintext, fontname="Arial", fontsize=12];

} /dot Caption: The rigid bridged bicyclic structure of camphor.

Tropane Alkaloids: Potent Neurological Agents

The tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, are a class of secondary metabolites found predominantly in the Solanaceae plant family (e.g., deadly nightshade, henbane).[8][9] These compounds, including atropine, scopolamine, and cocaine, are some of the oldest medicines known and exert powerful effects on the central and peripheral nervous systems.[8][10]

  • Discovery and Elucidation: The journey to understand these molecules began in 1832 with the isolation of atropine.[10] Subsequent work revealed that atropine is the racemic form of hyoscyamine and that alkaline hydrolysis of both yields tropic acid and the bicyclic alcohol, tropine.[10]

  • Pharmacological Significance: Tropane alkaloids function as competitive antagonists of muscarinic acetylcholine receptors, leading to their use as mydriatics (pupil dilators), antiemetics, and antispasmodics.[9][11] Cocaine, an ecgonine derivative, uniquely acts as a stimulant by inhibiting the reuptake of dopamine, serotonin, and norepinephrine.[12] The rigid tropane scaffold is crucial for orienting the necessary pharmacophoric elements for receptor binding.

dot graph "Tropane_Core" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12];

} /dot Caption: The 8-azabicyclo[3.2.1]octane core of tropane alkaloids.

The Penicillin Revolution: A Bicyclic Scaffold Saves Millions

The discovery of penicillin by Alexander Fleming in 1928 marks the dawn of the antibiotic age.[13][14] While Fleming observed the antibacterial effects of the Penicillium mold, it was the team at Oxford University, led by Howard Florey and Ernst Chain, who successfully isolated and purified the active compound, turning a laboratory curiosity into a life-saving drug.[14][15]

The structural elucidation of penicillin was a monumental challenge. Finally confirmed by Dorothy Hodgkin in 1945 using X-ray crystallography, the structure revealed a startling and unprecedented feature: a bicyclic system consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[14] This 4-thia-1-azabicyclo[3.2.0]heptane core is the source of penicillin's antibacterial power.[16][17]

  • Mechanism of Action: The high reactivity of the strained β-lactam ring is key to penicillin's mechanism. It acts as an irreversible inhibitor of the DD-transpeptidase enzyme, which bacteria use to cross-link the peptidoglycan strands of their cell walls. By acylating the enzyme's active site, penicillin prevents cell wall synthesis, leading to bacterial cell lysis.

dot digraph "Penicillin_Core_Structure" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12];

} /dot Caption: The bicyclic penam core structure of penicillin.

The "Privileged Structure" Concept: Bicycles as Masterkeys

In 1988, a pivotal concept was introduced by Evans et al., who described certain molecular frameworks as "privileged structures".[1][16] These are scaffolds capable of providing high-affinity ligands for multiple, distinct biological targets.[1] Bicyclic systems are frequently classified as privileged structures, and their value lies in their ability to serve as versatile templates for drug discovery.[1][12][18]

By decorating a common bicyclic core with different functional groups, medicinal chemists can rapidly generate libraries of compounds to screen against a wide array of receptors, accelerating the discovery of new leads.[1] The benzodiazepine scaffold, found in the natural product Asperlicin, is a classic example, providing ligands for diverse targets like cholecystokinin (CCK) and central benzodiazepine receptors.[1]

Table 1: Examples of Privileged Bicyclic Scaffolds

ScaffoldCore StructureTherapeutic Areas of Application
Benzodiazepine Benzene ring fused to a diazepine ringAnxiolytics, sedatives, anticonvulsants
Purine Analogues e.g.,[1][4]triazolo[1,5-a]pyrimidineKinase inhibitors, anticancer agents[18]
Arylpiperazines Phenyl ring linked to a piperazine ringCNS disorders (schizophrenia, depression)[18]
Indole Benzene ring fused to a pyrrole ringSerotonin receptor agonists, kinase inhibitors

The recognition of privileged scaffolds marked a shift from serendipitous discovery towards a more rational, scaffold-based approach to drug design.

The Synthetic Era: Building Bicycles by Design

The true utility of bicyclic scaffolds in medicinal chemistry could only be realized through the development of robust and versatile synthetic methodologies. Organic chemists have devised a multitude of strategies to construct these topographically complex molecules.

Fused, Bridged, and Spirocyclic Architectures

Bicyclic systems are broadly categorized by the connectivity of their rings:

  • Fused: The rings share two adjacent atoms (e.g., decalin).

  • Bridged: The rings share two non-adjacent atoms (bridgehead atoms) and a bridge of one or more atoms (e.g., norbornane).[19]

  • Spirocyclic: The rings share a single atom (a spirocenter).[20]

Each architecture presents a unique three-dimensional arrangement of atoms, offering distinct ways to project substituents into space to interact with a biological target. Modern synthetic methods, such as intramolecular C-H amination, allow for the conversion of monocyclic amines into these diverse bicyclic architectures in a single step.[20]

dot graph "Bicyclic_Architectures" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];

} /dot Caption: Fused, bridged, and spirocyclic ring systems.

Key Synthetic Protocol: The Intramolecular Diels-Alder Reaction

One of the most powerful methods for constructing bridged bicyclic rings is the intramolecular Diels-Alder (IMDA) reaction.[21] This reaction involves a molecule containing both a diene and a dienophile, which react with each other to form a cyclic product. The Type 2 IMDA, in particular, is highly efficient for assembling bridged bicyclic systems with predictable regio- and stereoselectivity.[21]

Experimental Protocol: Asymmetric Type 2 IMDA Cycloaddition [21]

  • Substrate Synthesis: A linear triene precursor is synthesized, incorporating a suitable chiral auxiliary (e.g., an oxazolidinone) to direct the stereochemistry of the cycloaddition.

  • Lewis Acid Promotion: The triene substrate is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

  • Cycloaddition: A Lewis acid catalyst (e.g., dimethylaluminum chloride, Me₂AlCl) is added to promote the reaction. The mixture is stirred for a specified time, allowing the intramolecular cycloaddition to proceed.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl). The organic product is extracted, dried, and purified, typically by column chromatography or recrystallization, to yield the enantiomerically enriched bridged bicyclic product.

  • Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined using techniques such as ¹H NMR spectroscopy and chiral HPLC.

This type of protocol provides access to complex, stereochemically defined bicyclic cores that are invaluable starting points for drug discovery programs.[21]

The New Frontier: Bicyclic Peptides

While small molecules dominate the pharmaceutical landscape, there is a renewed interest in peptide-based drugs.[22][23] Linear peptides, however, often suffer from poor metabolic stability and conformational flexibility.[22] The bicyclic principle has been ingeniously applied to this modality to create bicyclic peptides .

Pioneered by Sir Greg Winter and Christian Heinis, this technology constrains short linear peptides into a stabilized two-loop structure using a central chemical scaffold.[24] This approach combines the advantages of biologics (high affinity and specificity for large protein-protein interaction surfaces) with those of small molecules (synthetic accessibility and favorable pharmacokinetics).[25][26] These rigid, antibody-like mimics are being developed as a new class of therapeutics for a wide range of diseases, including cancer.[24][27]

G

Conclusion: The Enduring Value of Bicyclic Scaffolds

From the ancient remedies of camphor and belladonna to the cutting-edge technology of bicyclic peptides, the journey of bicyclic scaffolds is a microcosm of the evolution of medicinal chemistry itself. These rigid frameworks have consistently provided solutions to the challenges of potency, selectivity, and drug-like properties. Their ability to pre-organize a molecule for optimal receptor interaction is a powerful principle that has stood the test of time. As drug discovery continues to tackle increasingly complex biological targets, the rational design and synthesis of novel bicyclic systems will undoubtedly remain a critical and fruitful endeavor, cementing their legacy as a truly privileged class of structures in the pharmacopeia.

References

conformational analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane Systems

This guide provides a comprehensive exploration of the conformational landscape of 3-Oxa-9-azabicyclo[3.3.1]nonane systems. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural dynamics of this privileged scaffold, offering both theoretical understanding and practical methodologies for its analysis. The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active compounds, making a thorough understanding of its conformational preferences crucial for rational drug design and development.[1]

The bicyclo[3.3.1]nonane framework is a rigid bicyclic system that serves as an attractive scaffold in the design of bioactive molecules and complex natural products.[2] Its conformational rigidity allows for the precise spatial orientation of substituents, which is a critical factor in molecular recognition and binding affinity. The introduction of heteroatoms, such as oxygen at the 3-position and nitrogen at the 9-position, creates the 3-Oxa-9-azabicyclo[3.3.1]nonane system. This imparts unique electronic and steric properties, influencing not only the molecule's conformation but also its potential for hydrogen bonding and other non-covalent interactions. These characteristics make this heterocyclic system a valuable building block in medicinal chemistry.[1][3]

The Conformational Landscape: Chair vs. Boat

The conformational behavior of bicyclo[3.3.1]nonane and its heteroanalogues is dominated by three principal forms: the twin-chair (CC), the boat-chair (BC), and the twin-boat (BB).[4]

  • Twin-Chair (CC) Conformation: This is often the most stable conformation for the parent bicyclo[3.3.1]nonane. In this arrangement, both six-membered rings adopt a chair-like geometry.

  • Boat-Chair (BC) Conformation: In this form, one ring maintains a chair conformation while the other adopts a boat-like structure. This conformation can become favorable in substituted or heteroatomic systems to alleviate steric strain or to accommodate specific electronic interactions.

  • Twin-Boat (BB) Conformation: The twin-boat conformation is generally high in energy due to significant steric clashes and is typically not observed in detectable amounts under normal conditions.[4]

The equilibrium between these conformations is dictated by a delicate balance of several factors:

  • Steric Interactions: Non-bonded interactions, particularly between substituents at the C3 and C7 positions in the parent carbocycle, can destabilize the CC form and favor a BC conformation.

  • Transannular Interactions: In the 3-Oxa-9-azabicyclo[3.3.1]nonane system, interactions between the nitrogen atom at the bridgehead and other atoms across the ring system are critical.

  • Intramolecular Hydrogen Bonding: The presence of a proton on the nitrogen atom (in the case of a salt) can lead to the formation of an intramolecular hydrogen bond with the oxygen at the 3-position. This can significantly stabilize the CC conformation.[5]

  • "Hockey-Sticks" Effect: In related diheteroatomic systems, lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions can favor the BC conformer.[4] While the oxygen and nitrogen in the 3-Oxa-9-azabicyclo[3.3.1]nonane are not in a 3,7-relationship, similar electronic repulsive forces can influence the conformational preference.

Caption: Conformational equilibria in 3-Oxa-9-azabicyclo[3.3.1]nonane systems.

Key Analytical Techniques for Conformational Elucidation

A multi-pronged analytical approach is essential for a definitive conformational assignment. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, single-crystal X-ray diffraction for solid-state structure, and computational modeling to provide a theoretical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[6][7] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments provide a wealth of information about through-bond and through-space connectivities, which are directly related to the molecule's three-dimensional structure.[8]

Experimental Protocol: 2D NOESY for Conformational Assignment

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is highly sensitive to the distance between protons. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal which protons are in close proximity, providing definitive evidence for a particular conformation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 3-Oxa-9-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the conformational equilibrium.

    • Filter the solution into a high-quality NMR tube.

    • Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

  • Data Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.

    • Run standard ¹H and ¹³C spectra to assign the resonances.

    • Set up a 2D NOESY experiment. A key parameter is the mixing time (τₘ), which determines the time allowed for NOE to build up. Typical mixing times range from 300 to 800 ms. It is often beneficial to run a series of NOESY experiments with different mixing times to monitor the build-up of NOE cross-peaks.

  • Data Analysis:

    • Process the 2D data to obtain the NOESY spectrum.

    • Identify cross-peaks that indicate spatial proximity between protons. For example, in a CC conformation, strong NOEs would be expected between axial protons on the same side of the ring system. In a BC conformation, different sets of through-space correlations would be observed.

    • Correlate the observed NOEs with the expected inter-proton distances for the different possible conformations.

Causality Behind Experimental Choices: The NOESY experiment is chosen because it directly probes the spatial arrangement of atoms, which is the essence of conformational analysis.[5] Degassing the sample is crucial because paramagnetic oxygen can cause relaxation, quenching the NOE effect and leading to a loss of critical structural information.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9][10][11] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's conformation in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Grow single crystals of the 3-Oxa-9-azabicyclo[3.3.1]nonane derivative. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Select a high-quality crystal (clear, well-defined faces, appropriate size) under a microscope.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in the cold stream of a cryo-system (typically 100 K) on the diffractometer. Cooling the crystal minimizes thermal motion and can improve the quality of the diffraction data.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[9]

Causality Behind Experimental Choices: Growing high-quality crystals is paramount as the quality of the diffraction pattern is directly dependent on the internal order of the crystal.[11] Data collection at low temperatures is standard practice to reduce atomic vibrations, which leads to a sharper diffraction pattern and a more precise final structure.

G cluster_NMR NMR Spectroscopy (Solution-State) cluster_Xray X-ray Crystallography (Solid-State) cluster_Comp Computational Chemistry (In Silico) prep_nmr Sample Preparation (Dissolve & Degas) acq_nmr Data Acquisition (1D & 2D NOESY) prep_nmr->acq_nmr proc_nmr Data Processing & Analysis (Identify NOEs) acq_nmr->proc_nmr compare Compare with Experimental Data proc_nmr->compare cryst Crystal Growth collect Data Collection (Cryo-cooling) cryst->collect solve Structure Solution & Refinement collect->solve solve->compare search Conformational Search calc Energy Calculation (DFT/Ab Initio) search->calc calc->compare

Caption: Integrated workflow for conformational analysis.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for complementing experimental data.[12][13] These methods can be used to:

  • Calculate the relative energies of the different conformations (CC, BC, BB).

  • Predict geometric parameters (bond lengths, angles) that can be compared with X-ray data.

  • Simulate NMR parameters to aid in spectral assignment.

Methodology: Conformational Energy Profile

  • Structure Generation: Build the 3D structure of the 3-Oxa-9-azabicyclo[3.3.1]nonane derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and energy calculation using a suitable level of theory (e.g., B3LYP/6-31G*).[5]

  • Analysis: Compare the relative energies of the optimized conformers to predict the most stable conformation and the energy barriers between them.

Data Summary and Interpretation

The conformational preference of the 3-Oxa-9-azabicyclo[3.3.1]nonane system is highly dependent on its substitution and protonation state.

SystemMethodPredominant ConformationKey FindingsReference
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneComputational (MP4/6-31G)Boat-Chair (BC) in gas phaseSmall energy difference (ΔE = 1.497 kcal/mol) between CC and BC forms.[5]
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneNMR (NOESY)Boat-Chair (BC) in solutionNOESY data strongly supported a predominance of the BC form in solution.[5]
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneX-ray DiffractionChair-Chair (CC) in solid stateThe molecule adopts a CC conformation in the crystalline state.[5]
Protonated 3-Oxa-7-azabicyclo[3.3.1]nonaneComputational (HF/6-31G) & NMRChair-Chair (CC)The CC form is stabilized by intramolecular hydrogen bonding between the protonated nitrogen and the oxygen atom.[5]
3-Azabicyclo[3.3.1]nonanesGeneral ObservationDistorted Twin-Chair (CC)The lone pair on N(3) repels the C(7)H group, causing distortion.[14]

Note: Data for the closely related 3-oxa-7-azabicyclo[3.3.1]nonane system is presented here, which provides strong inferential evidence for the behavior of the title 3-oxa-9-azabicyclo[3.3.1]nonane system.

The discrepancy between the solution-phase (BC) and solid-state (CC) conformations for the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one highlights the importance of using multiple analytical techniques.[5] Crystal packing forces can sometimes favor a conformation that is not the most stable in solution. The protonation of the nitrogen atom demonstrates the profound impact of intramolecular forces, such as hydrogen bonding, on the conformational equilibrium.[5]

Conclusion

The conformational analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane systems is a nuanced field that requires the synergistic application of NMR spectroscopy, X-ray crystallography, and computational chemistry. The preferred conformation—be it twin-chair or boat-chair—is governed by a subtle interplay of steric, electronic, and intramolecular bonding effects. A thorough understanding of this conformational landscape is indispensable for medicinal chemists aiming to leverage this versatile scaffold in the design of next-generation therapeutics. The methodologies and insights presented in this guide provide a robust framework for the comprehensive structural elucidation of this important class of heterocyclic compounds.

References

Navigating the Isomeric Landscape of C7H14ClNO: A Technical Guide to 2-chloro-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H14ClNO represents a fascinating molecular landscape populated by a variety of structural isomers. While several compounds share this composition, one of the most notable and industrially relevant is 2-chloro-N,N-diethylpropanamide . This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and critical role as a chemical intermediate.

Chemical Identity and Nomenclature

2-chloro-N,N-diethylpropanamide is a chloroacetamide derivative with the following systematic IUPAC name: 2-chloro-N,N-diethylpropanamide . It is also known by several synonyms, including N,N-Diethyl-2-chloropropionamide and alpha-Chloro-N,N-diethylpropionamide.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-chloro-N,N-diethylpropanamide[2]
Molecular Formula C7H14ClNO[2]
Molecular Weight 163.65 g/mol [3]
CAS Number 54333-75-4[3]
Canonical SMILES CCN(CC)C(=O)C(C)Cl[4]
InChIKey WORKHWHULFDZDE-UHFFFAOYSA-N[4]

Physicochemical Properties

2-chloro-N,N-diethylpropanamide is a colorless to light yellow liquid under standard conditions.[3] It is miscible with most organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 2.

Table 2: Physical and Chemical Properties of 2-chloro-N,N-diethylpropanamide

PropertyValueSource
Appearance Colorless to light yellow liquid[3]
Boiling Point 217 °C[3]
Density 1.021 g/cm³[3]
Flash Point 85 °C[3]
Vapor Pressure 0.137 mmHg at 25°C[1]
pKa -0.89±0.70 (Predicted)[3]
Refractive Index 1.449[1]
LogP 1.11[5]

Synthesis of 2-chloro-N,N-diethylpropanamide: Mechanism and Protocol

The primary synthetic route to 2-chloro-N,N-diethylpropanamide is through the acylation of diethylamine with 2-chloropropionyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The resulting protonated amide is then deprotonated, typically by an excess of the amine reactant or an added base, to yield the final product, 2-chloro-N,N-diethylpropanamide, and a hydrochloride salt of the amine.[7]

Synthesis_of_2_chloro_N_N_diethylpropanamide cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products diethylamine Diethylamine (Nucleophile) tetrahedral Tetrahedral Intermediate diethylamine->tetrahedral Nucleophilic Attack acyl_chloride 2-Chloropropionyl Chloride (Electrophile) acyl_chloride->tetrahedral product 2-chloro-N,N-diethylpropanamide tetrahedral->product Elimination of Cl- byproduct Diethylamine Hydrochloride tetrahedral->byproduct Proton Transfer Dimethenamid_Synthesis start 2-chloro-N,N-diethylpropanamide end_product Dimethenamid-P (Herbicide) start->end_product Nucleophilic Substitution intermediate (S)-1-methoxy-2-propylamine intermediate->end_product

References

Methodological & Application

Application Notes and Protocols for 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. This document elucidates the synthesis of this valuable scaffold and its application in the construction of complex, biologically active molecules.

Introduction: A Scaffold for Three-Dimensional Drug Design

3-Oxa-9-azabicyclo[3.3.1]nonane, often utilized as its hydrochloride salt for improved stability and handling, is a conformationally constrained bicyclic amine. It can be conceptualized as a "bridged" morpholine, a structural motif of significant interest in medicinal chemistry. The rigid, three-dimensional architecture of this scaffold offers a powerful tool for drug designers to orient substituents in precise vectors, enabling fine-tuned interactions with biological targets.[1] The incorporation of this bicyclic system can enhance metabolic stability, improve cell permeability, and increase binding affinity by reducing the entropic penalty of binding.

The morpholine unit is a well-established privileged fragment in numerous approved drugs.[2] By bridging the morpholine ring, as in the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, chemists can modulate key physicochemical properties such as lipophilicity (clogP) and introduce subtle yet impactful structural features. These modifications can lead to enhanced hydrophobic interactions with the critical "hinge" regions of kinases and other enzyme targets.[2] This guide will detail a practical synthesis of the scaffold and its subsequent application in the development of advanced pharmaceutical intermediates.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is adapted from a concise and practical synthesis of bridged morpholines, which avoids hazardous reagents and laborious purifications.[2]

Synthetic Workflow Overview

The overall synthetic strategy involves the reduction of a dicarboxylic acid to form a tetrahydropyran ring, followed by the formation of a diammonium salt. This salt then undergoes a key thermal cyclization to form a bicyclic imide, which is subsequently reduced to the desired bridged morpholine. The final step is the formation of the hydrochloride salt.

G cluster_0 Synthesis of this compound A 4H-Pyran-2,6-dicarboxylic acid B (2R,6S)-Tetrahydro-2H-pyran-2,6-dicarboxylic acid A->B H2, Pd/C C Diammonium (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylate B->C aq. NH3 D 9-Oxa-3-azabicyclo[3.3.1]nonane-2,4-dione C->D Heat (230 °C) E 3-Oxa-9-azabicyclo[3.3.1]nonane (Free Base) D->E BH3 in THF F This compound E->F HCl in Et2O

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from Zaytsev, A. V., et al. (2016). RSC Advances, 6, 53955-53957.[2]

Step 1: Preparation of Diammonium (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylate

  • To a solution of 4H-pyran-2,6-dicarboxylic acid in a suitable solvent, add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylic acid.

  • Dissolve the resulting di-acid in water and treat with aqueous ammonia.

  • Concentrate the solution to crystallize the diammonium salt, which can be isolated by filtration. A yield of 98% has been reported for this step.[2]

Step 2: Synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane-2,4-dione

  • Place the diammonium salt from Step 1 in a round-bottom flask equipped for distillation.

  • Heat the solid under an inert atmosphere at 230 °C. The solid will melt and undergo cyclization with the evolution of ammonia and water.

  • Continue heating for approximately 6 hours.

  • Cool the reaction mixture to room temperature. The resulting solid is the bicyclic imide. A yield of 76% has been reported for this solvent-free cyclization.[2]

Step 3: Reduction to 3-Oxa-9-azabicyclo[3.3.1]nonane (Free Base)

  • To a suspension of the imide from Step 2 in anhydrous tetrahydrofuran (THF), add a solution of borane in THF (BH3·THF) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 67 °C) for 2.5 hours.

  • Cool the reaction mixture and quench carefully with methanol.

  • Work-up involves standard aqueous extraction to isolate the free base of the desired product.

Step 4: Formation of this compound

  • Dissolve the free base from Step 3 in a minimal amount of diethyl ether (Et2O).

  • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 1 M HCl in Et2O) dropwise with stirring.

  • The hydrochloride salt will precipitate as a crystalline solid.

  • Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum. A yield of 68% for the reduction and salt formation has been reported.[2]

Part 2: Application in the Synthesis of mTOR Inhibitors

A primary application of this compound is its use as a key building block in the synthesis of complex heterocyclic molecules for drug discovery. Its rigid, bridged structure is particularly valuable in creating selective kinase inhibitors.

Application Note: Synthesis of a Dichlorotriazine Intermediate for mTORC1/2 Inhibitors

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation, making it a key target in oncology.[3] Selective mTOR inhibitors often feature sterically demanding heterocyclic moieties to differentiate their binding from related kinases like PI3K. The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has been successfully incorporated into potent and selective mTOR inhibitors.[3]

The key reaction is a nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The secondary amine of the bicyclic scaffold displaces two of the chlorine atoms on the triazine ring. The use of the hydrochloride salt requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine in situ.

G cluster_1 N-Arylation of 3-Oxa-9-azabicyclo[3.3.1]nonane start 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride product 2,4-Bis({3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}) -6-chloro-1,3,5-triazine start->product DIPEA, THF, Reflux reagent1 Cyanuric Chloride reagent1->product

Caption: Reaction scheme for the synthesis of the dichlorotriazine intermediate.

Protocol 2: Synthesis of 2,4-Bis({3-oxa-9-azabicyclo[3.3.1]nonan-9-yl})-6-chloro-1,3,5-triazine

This protocol is adapted from the general procedure described by Rageot, D., et al. (2018) in the Journal of Medicinal Chemistry.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
This compound163.64100368-29-4
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)184.41108-77-0
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5
Tetrahydrofuran (THF), anhydrous72.11109-99-9

Procedure:

  • To a solution of this compound (2.2 equivalents) in anhydrous tetrahydrofuran (THF), add N,N-diisopropylethylamine (DIPEA) (4.4 equivalents).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add cyanuric chloride (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bisulfate (NaHSO₄).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-bis({3-oxa-9-azabicyclo[3.3.1]nonan-9-yl})-6-chloro-1,3,5-triazine.

Causality and Experimental Insights:

  • Stoichiometry: A slight excess of the amine hydrochloride and a larger excess of the base are used to ensure complete consumption of the cyanuric chloride and to drive the reaction to completion.

  • Base: DIPEA is a bulky, non-nucleophilic base that effectively deprotonates the ammonium salt to the free amine without competing in the substitution reaction on the electron-deficient triazine ring.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction. Refluxing is then necessary to drive the second substitution, which is slower due to the increased steric hindrance and deactivation of the triazine ring by the first amine substituent.

  • Work-up: The acidic wash with NaHSO₄ removes excess DIPEA and other basic impurities.

Part 3: Further Applications and Future Outlook

While the synthesis of mTOR inhibitors is a prominent application, the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a versatile building block with potential in other areas of chemical biology and materials science.

  • Agrochemicals: The related 3-oxa-7-azabicyclo[3.3.1]nonane ring system has been incorporated into novel acaricides, suggesting that this class of compounds has potential applications in agriculture.[4]

  • Other CNS Targets: The broader class of azabicyclo[3.3.1]nonane derivatives has been investigated as monoamine reuptake inhibitors, indicating the scaffold's utility for targeting central nervous system (CNS) disorders.[5]

  • Catalysis: While not extensively explored for 3-Oxa-9-azabicyclo[3.3.1]nonane itself, related azabicyclic compounds have been used as ligands in catalysis. The defined geometry of this scaffold could be exploited in the design of novel chiral ligands for asymmetric synthesis.

The continued exploration of this and other bridged heterocyclic systems will undoubtedly lead to the discovery of new chemical entities with unique biological activities and applications.

References

Application Notes & Protocols: 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to navigate chemical space beyond the traditionally flat, aromatic systems. Among these, bicyclic structures are of particular interest as they can pre-organize appended functionalities in a defined spatial orientation, thereby reducing the entropic penalty upon binding to a biological target. This application note details the utility of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 100368-29-4), a conformationally constrained building block, in the synthesis of diverse compound libraries for drug discovery programs.

The inherent rigidity of the 3-Oxa-9-azabicyclo[3.3.1]nonane core offers several advantages in medicinal chemistry. By locking the piperidine ring in a defined chair-chair or chair-boat conformation, this scaffold allows for precise vectoral projection of substituents, facilitating optimal interactions with target proteins. The presence of the oxygen atom at the 3-position introduces a polar feature that can favorably impact aqueous solubility and provides a potential hydrogen bond acceptor. The secondary amine at the 9-position serves as a versatile synthetic handle for a variety of chemical transformations, enabling the exploration of a wide range of chemical diversity.

This guide will provide an in-depth overview of the key applications of this compound, detailed protocols for its derivatization, and a discussion of the physicochemical and pharmacokinetic implications of its incorporation into drug candidates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this building block is essential for its effective application.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO--INVALID-LINK--[1]
Molecular Weight 163.64 g/mol --INVALID-LINK--[1]
Parent Compound IUPAC Name 3-oxa-9-azabicyclo[3.3.1]nonane--INVALID-LINK--[2]
Parent Compound Molecular Formula C₇H₁₃NO--INVALID-LINK--[2]
Parent Compound Molecular Weight 127.18 g/mol --INVALID-LINK--[2]

Key Applications in Drug Discovery

The unique structural attributes of 3-Oxa-9-azabicyclo[3.3.1]nonane have led to its successful application in several therapeutic areas. Its ability to serve as a conformationally restricted diamine surrogate has proven particularly valuable.

Modulators of Monoamine Neurotransmitter Reuptake

Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as potent inhibitors of monoamine neurotransmitter reuptake, which is a key therapeutic strategy for depression and other neurological disorders. The rigid scaffold helps to position the pharmacophoric elements, such as an aromatic ring and an amino group, in a precise orientation for optimal interaction with the monoamine transporters (e.g., SERT, DAT, NET).

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonists of this receptor stimulate glucose-dependent insulin secretion. The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the design of potent and orally active GPR119 agonists.[1] The bicyclic core serves as a central scaffold to which various recognition motifs can be attached, leading to compounds with improved efficacy and pharmacokinetic profiles.

Scaffolds for Anticancer Agents

The azabicyclo[3.3.1]nonane architecture is a recurring motif in a number of indole alkaloids that exhibit a range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The rigid framework of the bicyclic system is crucial for the observed biological activity.

Synthetic Protocols and Methodologies

The secondary amine of this compound is the primary site for chemical modification. The hydrochloride salt can typically be neutralized in situ or converted to the free base prior to reaction.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the direct coupling of the 3-Oxa-9-azabicyclo[3.3.1]nonane nitrogen with a variety of aryl and heteroaryl halides or triflates.

Reaction Scheme:

Buchwald-Hartwig Amination reagent1 3-Oxa-9-azabicyclo[3.3.1]nonane catalyst Pd Catalyst Ligand Base reagent1->catalyst + reagent2 Ar-X (X = Br, I, OTf) reagent2->catalyst + product N-Aryl-3-oxa-9-azabicyclo[3.3.1]nonane catalyst->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 4-10 mol%).

  • Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane. Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like XPhos and SPhos are generally effective for a broad range of substrates as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base is required to deprotonate the amine, forming the more nucleophilic amide, and to neutralize the hydrogen halide generated during the reaction. The choice of base can influence the reaction rate and yield.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process is highly efficient for introducing a wide variety of alkyl substituents onto the nitrogen atom.

Reaction Scheme:

Reductive Amination reagent1 3-Oxa-9-azabicyclo[3.3.1]nonane intermediate Iminium Ion reagent1->intermediate + reagent2 R1(R2)C=O reagent2->intermediate reducing_agent Reducing Agent intermediate->reducing_agent product N-Alkyl-3-oxa-9-azabicyclo[3.3.1]nonane reducing_agent->product

Caption: General workflow for reductive amination.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a mild acid catalyst such as acetic acid (catalytic amount) if starting from the free base. If using the hydrochloride salt, the in situ generated HCl may be sufficient.

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent as it is mild and selective for the reduction of iminium ions in the presence of unreacted carbonyl compounds. Stir the reaction at room temperature for an additional 4-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • pH Control: The formation of the imine/iminium ion is pH-dependent. A slightly acidic medium is generally optimal.

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the starting aldehyde or ketone. Its slower reaction rate also allows for the iminium ion to form before reduction occurs.

Impact on Physicochemical and ADME Properties

The incorporation of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold can have a profound and often beneficial impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Increased Solubility: The presence of the ether oxygen and the basic nitrogen atom can increase the aqueous solubility of the molecule, which is often a desirable property for oral bioavailability.

  • Reduced Lipophilicity: Compared to purely carbocyclic scaffolds, the oxa-azabicyclo[3.3.1]nonane core can reduce the lipophilicity (logP) of a molecule. This can lead to improved ADME properties and a reduced risk of off-target effects.

  • Metabolic Stability: The rigid bicyclic structure can shield adjacent functional groups from metabolic enzymes, potentially increasing the metabolic stability and half-life of the drug.

  • Improved Permeability: Despite the increased polarity, the rigid, three-dimensional structure can in some cases lead to improved membrane permeability compared to more flexible, linear analogues.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for the synthesis of diverse libraries of compounds with potentially improved pharmacological and pharmacokinetic properties. The synthetic handles on this scaffold are amenable to a variety of well-established chemical transformations, allowing for the systematic exploration of structure-activity relationships. As the demand for novel drug candidates with optimized properties continues to grow, the strategic use of such conformationally constrained building blocks will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

Application Note and Protocol: Preparation of 3-Oxa-9-azabicyclo[3.3.1]nonane HCl Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the accurate and effective dissolution of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (HCl), a bicyclic amine derivative of significant interest in contemporary drug discovery and chemical synthesis. Due to its hygroscopic nature, special handling procedures are required to ensure the preparation of solutions with precise concentrations. This application note details the physicochemical properties of 3-Oxa-9-azabicyclo[3.3.1]nonane HCl, provides guidance on solvent selection, and outlines a step-by-step protocol for its dissolution. Additionally, it addresses safety precautions, solution stability, and proper storage conditions.

Introduction: Understanding the Compound

3-Oxa-9-azabicyclo[3.3.1]nonane and its derivatives are important scaffolds in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] The hydrochloride salt form of this amine is commonly used to enhance its stability and aqueous solubility.[3] However, a critical property of many amine hydrochloride salts, including 3-Oxa-9-azabicyclo[3.3.1]nonane HCl, is their hygroscopicity, meaning they readily absorb moisture from the atmosphere. This necessitates careful handling to prevent inaccuracies in weighing and subsequent solution concentrations.

This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing solutions of 3-Oxa-9-azabicyclo[3.3.1]nonane HCl for various downstream applications, including biological assays and chemical reactions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is fundamental to its proper handling and use.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO[4]
Molecular Weight 163.64 g/mol [4]
Appearance White to off-white solid (visual inspection)General knowledge
Hygroscopicity Confirmed hygroscopicMSDS

Safety and Handling:

3-Oxa-9-azabicyclo[3.3.1]nonane HCl is classified as an irritant.[4] It is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area to avoid inhaling the powder. For larger quantities, a respirator may be necessary.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Hygroscopic Nature: Due to its hygroscopic nature, minimize the compound's exposure to ambient air. Work quickly when weighing and handling the solid. Store the compound in a tightly sealed container with a desiccant.

Solvent Selection and Qualitative Solubility

SolventExpected SolubilityRationale and Observations
Water HighThe hydrochloride salt form significantly increases aqueous solubility compared to the free base. This is the recommended starting solvent for aqueous-based assays.
Ethanol/Isopropanol Moderate to HighResearch articles have documented the use of isopropanol as a solvent for reactions involving this compound, suggesting good solubility. Alcohols are a viable alternative to water.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many amine salts.
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent and is expected to be a good solvent for this compound.

Recommendation: For most biological applications, sterile, deionized water is the preferred solvent. For organic synthesis, the choice of solvent will be dictated by the specific reaction conditions. It is always advisable to perform a small-scale solubility test before preparing a large-volume stock solution.

Experimental Protocols

Visual Workflow for Dissolution

The following diagram outlines the critical steps for the accurate preparation of a 3-Oxa-9-azabicyclo[3.3.1]nonane HCl stock solution, with a particular emphasis on handling its hygroscopic nature.

DissolutionWorkflow cluster_prep Preparation cluster_weighing Weighing (Inert Atmosphere Recommended) cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to Room Temperature B Prepare Solvent and Weighing Equipment C Quickly Weigh Hygroscopic Solid B->C Minimize Air Exposure D Add Solvent to the Weighed Solid C->D E Facilitate Dissolution (Vortex/Sonicate) D->E Gentle Agitation F Ensure Complete Dissolution (Visual) E->F G Store Solution in Tightly Sealed Vial F->G H Label with Concentration, Date, and Initials I Store at Recommended Temperature H->I

References

Application Notes and Protocols: The Role of Bicyclic Amines in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The constrained three-dimensional architecture of bicyclic amines has established them as privileged scaffolds in the design of novel therapeutics for a range of Central Nervous System (CNS) disorders. Their inherent structural rigidity reduces conformational flexibility, leading to enhanced binding affinity and selectivity for specific CNS targets. This guide provides a comprehensive overview of the application of bicyclic amines in CNS drug development, from rational design and synthesis to preclinical evaluation. Detailed protocols for the synthesis of representative bicyclic scaffolds, along with in vitro and in vivo characterization methodologies, are presented to enable researchers to effectively explore this promising chemical space.

Introduction: The Strategic Advantage of Bicyclic Amines in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with challenges, including the need for high target specificity to minimize off-target effects and the ability to penetrate the blood-brain barrier (BBB). Bicyclic amines, which encompass fused, bridged, and spirocyclic ring systems, offer a compelling solution to these hurdles. Their rigidified structures allow for the precise spatial orientation of pharmacophoric elements, leading to improved potency and selectivity for a diverse array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[1] This conformational restriction is a key parameter that has been correlated with clinical success.

The introduction of sp3-rich bicyclic scaffolds also imparts favorable physicochemical properties, such as increased solubility and metabolic stability, which can enhance oral bioavailability and brain penetration.[2] This guide will delve into the practical aspects of working with these molecules, providing actionable protocols and foundational knowledge to accelerate CNS drug discovery programs.

Synthetic Strategies for Bicyclic Amine Scaffolds

The diverse topologies of bicyclic amines necessitate a range of synthetic approaches. This section provides detailed protocols for the synthesis of three representative classes: fused (azepane), bridged, and spirocyclic amines.

Protocol: Synthesis of a Fused Bicyclic Azepane Scaffold

This protocol outlines a multi-step synthesis of a cis-fused bicyclic azepane, a scaffold that has shown promise as an inhibitor of monoamine transporters.[3]

Experimental Protocol:

  • Step 1: Boc Protection of 1,5,6,7-tetrahydro-4H-indol-4-one.

    • To a solution of commercially available 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 equiv) in acetonitrile (0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), diisopropylethylamine (DIPEA, 1.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for 24 hours.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 30% ethyl acetate in heptane) to yield the Boc-protected amine.

  • Step 2: Hydrogenation and Reoxidation.

    • Subject the Boc-protected intermediate to hydrogenation under mild conditions (e.g., PtO₂, 10 bar H₂, 2 equiv acetic acid, in isopropanol at 50°C for 6 hours) to form the cis-fused pyrrolidinocyclohexanol.

    • Reoxidize the alcohol to the corresponding ketone.

  • Step 3: Beckmann Rearrangement.

    • Convert the ketone to its E-oxime and then to the tosylate.

    • Perform a Beckmann rearrangement on the tosylate to yield the corresponding pyrrololactam.

  • Step 4: Reduction to the Bicyclic Azepane.

    • Reduce the lactam with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the final bicyclic azepane.

Protocol: Synthesis of a Bridged Bicyclic Amine via Intramolecular C-H Amination

This protocol describes a modern approach to the synthesis of bridged bicyclic amines through an intramolecular C-H bond amination, a method that offers a streamlined route to these complex scaffolds.

Experimental Protocol:

  • Substrate Preparation: Synthesize a monocyclic sulfonamide precursor with an appropriate tether length to facilitate intramolecular cyclization.

  • C-H Amination Reaction:

    • In a suitable reaction vessel, combine the monocyclic sulfonamide (1.0 equiv) and N-iodohydantoin (4.0 equiv) as the oxidant in acetonitrile (0.05 M).

    • Irradiate the reaction mixture with a light source (e.g., a fluorescent lamp) while heating to 80°C.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS).

    • Upon completion, quench the reaction, and purify the product by column chromatography to obtain the bridged bicyclic amine.[4]

Protocol: Synthesis of a Spirocyclic Amine using the Stannyl Amine Protocol (SnAP)

This protocol details a one-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones and stannyl amine protocol (SnAP) reagents.[5]

Experimental Protocol:

  • Reaction Setup: In a reaction vial, combine the desired cyclic ketone (1.0 equiv), the SnAP reagent (1.2 equiv), and a suitable solvent such as dichloromethane.

  • Addition of Lewis Acid: Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.2 equiv) to the mixture.

  • Reaction and Workup:

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the spirocyclic amine.

In Vitro Characterization of Bicyclic Amines

The initial characterization of newly synthesized bicyclic amines involves a battery of in vitro assays to determine their affinity, selectivity, and functional activity at their intended CNS targets.

Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for the serotonin transporter.[6]

Materials:

  • Membrane preparation from cells expressing human SERT (e.g., HEK293 cells).

  • Radioligand (e.g., [³H]-Citalopram).

  • Test compound and a reference compound (e.g., Sert-IN-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Experimental Protocol:

  • Prepare Serial Dilutions: Create a series of concentrations for the test compound and the reference compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Test Compound: Membrane preparation, radioligand, and the serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter.[7]

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • [³H]-Dopamine.

  • Test compound and a reference inhibitor (e.g., GBR 12909).

  • Assay buffer.

  • 96-well cell culture plates.

  • Scintillation counter.

Experimental Protocol:

  • Cell Seeding: Seed the HEK293-hDAT cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: On the day of the assay, wash the cells with pre-warmed assay buffer and then add the test compound at various concentrations. Include control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known DAT inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake: Add [³H]-Dopamine to all wells to start the uptake reaction and incubate at 37°C for a time within the linear range of uptake (e.g., 10 minutes).

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]-Dopamine taken up using a scintillation counter.

  • Data Analysis: Calculate the specific uptake and plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay assesses the potential of a compound to cross the blood-brain barrier using a cell-based model.[8][9]

Materials:

  • Transwell inserts with a microporous membrane.

  • Brain microvascular endothelial cells (e.g., bEnd.3 cells).

  • Test compound.

  • Lucifer yellow (a marker for paracellular permeability).

  • LC-MS/MS for compound quantification.

Experimental Protocol:

  • Cell Culture on Transwells: Seed the endothelial cells on the apical side of the Transwell inserts and culture them until they form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Measure the transendothelial electrical resistance (TEER) and assess the permeability of Lucifer yellow to confirm the integrity of the cell monolayer.

  • Permeability Assay:

    • Add the test compound to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the in vitro BBB model.

In Vivo Evaluation of Bicyclic Amines in CNS Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in relevant animal models of CNS disorders.

Protocol: Forced Swim Test (FST) in Mice for Antidepressant Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity.[2][4][5][10][11]

Materials:

  • Male mice (e.g., C57BL/6).

  • Cylindrical water tanks (e.g., 20 cm diameter, 30 cm height).

  • Water at 23-25°C.

  • Test compound and vehicle control.

  • Video recording and analysis software.

Experimental Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Place each mouse individually into a cylinder filled with water (15 cm deep) for a 6-minute session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • Analyze the last 4 minutes of the 6-minute session.

    • Score the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups. A significant decrease in immobility time is indicative of antidepressant-like activity.

Protocol: Locomotor Activity Test in Mice

This test is used to assess the effect of a compound on general motor activity and to rule out potential sedative or stimulant side effects.[12][13][14][15]

Materials:

  • Male mice.

  • Locomotor activity chambers equipped with infrared beams.

  • Test compound and vehicle control.

Experimental Protocol:

  • Acclimation: Acclimate the mice to the testing room.

  • Habituation: Place the mice in the locomotor activity chambers for a habituation period (e.g., 30 minutes) to allow their exploratory behavior to decrease to a stable baseline.

  • Drug Administration: Administer the test compound or vehicle.

  • Locomotor Activity Recording: Immediately place the mice back into the chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity between the drug-treated and vehicle-treated groups.

Data Presentation: Quantitative Analysis of Bicyclic Amines

The systematic evaluation of bicyclic amines generates a wealth of quantitative data that is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization.

Table 1: In Vitro Potency of a Chiral Bicyclic Azepane at Monoamine Transporters and Sigma-1 Receptor.[3]

CompoundTargetIC₅₀ (nM)
N-benzylated azepaneNET< 100
DAT< 100
σ-1R≈ 110

Table 2: Binding Affinities (Ki) of Bicyclic Amines at Serotonin Receptors.

Bicyclic Amine ScaffoldReceptor SubtypeKi (nM)Reference
Bicyclo[2.2.2]octane5-HT1AVaries[16]
5-HT2Varies[16]
Additional data to be populated from further studies

Visualization of Signaling Pathways and Workflows

Visual representations are invaluable for understanding the complex mechanisms of action of bicyclic amines and the experimental procedures used to characterize them.

Signaling Pathway of Dopamine Transporter (DAT) Modulators

Bicyclic amines can act as inhibitors of the dopamine transporter, thereby increasing the synaptic concentration of dopamine.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydroxylase Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation Bicyclic_Amine Bicyclic Amine Inhibitor Bicyclic_Amine->DAT Inhibition

Caption: Dopamine transporter (DAT) modulation by a bicyclic amine inhibitor.

Experimental Workflow for In Vitro to In Vivo Screening

This workflow illustrates the logical progression from initial in vitro screening to in vivo efficacy studies for a novel bicyclic amine.

Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Functional_Assay Functional Assay (e.g., Uptake Inhibition) Binding_Assay->Functional_Assay BBB_Assay In Vitro BBB Assay (Permeability) Functional_Assay->BBB_Assay Go_NoGo Go/No-Go Decision BBB_Assay->Go_NoGo PK_Study Pharmacokinetic Study (Brain Penetration) Behavioral_Model Behavioral Model (Efficacy) PK_Study->Behavioral_Model Tox_Study Preliminary Toxicology Behavioral_Model->Tox_Study Lead_Candidate Bicyclic Amine Candidate Lead_Candidate->Binding_Assay Go_NoGo->PK_Study Go

Caption: A typical screening cascade for a bicyclic amine CNS drug candidate.

Conclusion and Future Directions

Bicyclic amines represent a rich and underexplored area of chemical space with immense potential for the development of next-generation CNS therapeutics. Their unique structural and physicochemical properties make them ideal candidates for tackling the complexities of CNS drug discovery. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel bicyclic amine-based drug candidates. Future efforts in this field will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of novel bicyclic scaffolds, and the application of computational methods to predict CNS penetration and target engagement.

References

Application Notes and Protocols for N-Functionalization of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The 3-Oxa-9-azabicyclo[3.3.1]nonane framework represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional arrangement of atoms that can be strategically modified to achieve high affinity and selectivity for a diverse range of biological targets. The presence of an oxygen atom at the 3-position and a secondary amine at the 9-position offers unique opportunities for functionalization, influencing the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile. N-functionalization of the secondary amine is a critical step in the diversification of this scaffold, allowing for the introduction of various substituents that can modulate pharmacological activity. This guide provides a comprehensive overview of established protocols for the N-functionalization of 3-Oxa-9-azabicyclo[3.3.1]nonane, including N-alkylation, reductive amination, N-arylation, and N-acylation, complete with detailed experimental procedures and mechanistic insights.

Core Principles of N-Functionalization

The nucleophilicity of the secondary amine at the 9-position is the cornerstone of its functionalization. The choice of reaction conditions and reagents will depend on the desired substituent and the overall chemical compatibility with the bicyclic core. The bridged nature of the scaffold can introduce steric hindrance, which must be considered when selecting reagents and optimizing reaction parameters.

I. N-Alkylation: Direct Introduction of Alkyl Groups

N-alkylation is a fundamental transformation for introducing alkyl moieties onto the nitrogen atom of 3-Oxa-9-azabicyclo[3.3.1]nonane. This is typically achieved through the reaction with an alkyl halide in the presence of a base.

Causality of Experimental Choices
  • Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability and are commonly used.

  • Base: A non-nucleophilic base is crucial to prevent side reactions with the alkyl halide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and yield.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone is typically used to dissolve the reactants and facilitate the nucleophilic substitution.

Experimental Protocol: N-Benzylation of 3-Oxa-9-azabicyclo[3.3.1]nonane

This protocol describes the synthesis of N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane, a common derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Oxa-9-azabicyclo[3.3.1]nonane127.181.0127 mg
Benzyl bromide171.041.10.13 mL
Potassium carbonate (K₂CO₃)138.212.0276 mg
Acetonitrile (MeCN)--5 mL

Procedure:

  • To a stirred solution of 3-Oxa-9-azabicyclo[3.3.1]nonane (1.0 mmol) in acetonitrile (5 mL) is added potassium carbonate (2.0 mmol).

  • Benzyl bromide (1.1 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane.

II. Reductive Amination: A Versatile Route to N-Alkyl and N-Arylalkyl Derivatives

Reductive amination is a powerful, two-step, one-pot reaction that allows for the introduction of a wide range of alkyl and arylalkyl groups. It involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.

Causality of Experimental Choices
  • Aldehyde/Ketone: The choice of the carbonyl compound directly determines the substituent introduced. A wide variety of aldehydes and ketones can be used, offering broad substrate scope.

  • Reducing Agent: A mild and selective reducing agent is required to reduce the iminium ion in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of acidic conditions that can facilitate iminium ion formation[1]. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed[2].

  • Solvent: A non-protic solvent that can dissolve the reactants and does not react with the reducing agent is necessary. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices[1].

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane via reductive amination.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Oxa-9-azabicyclo[3.3.1]nonane127.181.0127 mg
Benzaldehyde106.121.20.12 mL
Sodium triacetoxyborohydride211.941.5318 mg
Dichloromethane (DCM)--10 mL

Procedure:

  • To a solution of 3-Oxa-9-azabicyclo[3.3.1]nonane (1.0 mmol) and benzaldehyde (1.2 mmol) in dichloromethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 4-12 hours, with monitoring by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes) to yield N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane.

III. N-Arylation: Forging the C-N Bond with Aromatic Systems

The introduction of an aryl group onto the nitrogen atom is a key transformation in medicinal chemistry. Two powerful palladium- and copper-catalyzed cross-coupling reactions are primarily employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.

A. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is tolerant of a wide range of functional groups.

  • Palladium Pre-catalyst: A variety of palladium(0) or palladium(II) pre-catalysts can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often required to facilitate the catalytic cycle, particularly the reductive elimination step[3].

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices[4].

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Oxa-9-azabicyclo[3.3.1]nonane127.181.0127 mg
4-Bromoanisole187.041.2224 mg
Pd₂(dba)₃915.720.0218 mg
XPhos476.650.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous, degassed)--5 mL

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • 3-Oxa-9-azabicyclo[3.3.1]nonane (1.0 mmol), 4-bromoanisole (1.2 mmol), and anhydrous, degassed toluene (5 mL) are added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides an alternative to the palladium-catalyzed methods. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

  • Copper Catalyst: Copper(I) salts, such as CuI, are commonly used as the catalyst.

  • Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly improve the reaction efficiency and allow for milder conditions.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically employed.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Oxa-9-azabicyclo[3.3.1]nonane127.181.0127 mg
Iodobenzene204.011.20.15 mL
Copper(I) Iodide (CuI)190.450.119 mg
L-Proline115.130.223 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Dimethyl Sulfoxide (DMSO)--5 mL

Procedure:

  • A mixture of 3-Oxa-9-azabicyclo[3.3.1]nonane (1.0 mmol), iodobenzene (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is prepared in a sealed tube.

  • The reaction mixture is heated to 90-120 °C for 24-48 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

IV. N-Acylation: Introduction of Carbonyl Functionality

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a robust and generally high-yielding reaction, often used to install a variety of functional groups or to serve as a protecting group.

Causality of Experimental Choices
  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are the most common acylating agents.

  • Base: A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

  • Solvent: An inert aprotic solvent like dichloromethane or THF is typically used.

Experimental Protocol: N-Acetylation with Acetyl Chloride

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Oxa-9-azabicyclo[3.3.1]nonane127.181.0127 mg
Acetyl chloride78.501.10.08 mL
Triethylamine (Et₃N)101.191.50.21 mL
Dichloromethane (DCM)--10 mL

Procedure:

  • To a solution of 3-Oxa-9-azabicyclo[3.3.1]nonane (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added acetyl chloride (1.1 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the N-acetylated product, which can be further purified by recrystallization or chromatography if necessary.

Visualization of N-Functionalization Workflows

N_Functionalization_Workflows cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination cluster_arylation N-Arylation cluster_acylation N-Acylation start_alk 3-Oxa-9-azabicyclo[3.3.1]nonane reagents_alk Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., MeCN) start_alk->reagents_alk Direct Substitution product_alk N-Alkyl-3-oxa-9-azabicyclo[3.3.1]nonane reagents_alk->product_alk start_ra 3-Oxa-9-azabicyclo[3.3.1]nonane reagents_ra Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM) start_ra->reagents_ra Iminium Ion Formation & Reduction product_ra N-Alkyl-3-oxa-9-azabicyclo[3.3.1]nonane reagents_ra->product_ra start_aryl 3-Oxa-9-azabicyclo[3.3.1]nonane reagents_aryl Aryl Halide (Ar-X) Catalyst (Pd or Cu) Ligand, Base, Solvent start_aryl->reagents_aryl Cross-Coupling product_aryl N-Aryl-3-oxa-9-azabicyclo[3.3.1]nonane reagents_aryl->product_aryl start_acyl 3-Oxa-9-azabicyclo[3.3.1]nonane reagents_acyl Acylating Agent (RCOCl, (RCO)₂O) Base (e.g., Et₃N) Solvent (e.g., DCM) start_acyl->reagents_acyl Nucleophilic Acyl Substitution product_acyl N-Acyl-3-oxa-9-azabicyclo[3.3.1]nonane reagents_acyl->product_acyl

Caption: Overview of N-Functionalization Pathways.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange (Amine) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Reductive Elimination (Product)

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Conclusion and Future Perspectives

The N-functionalization of 3-Oxa-9-azabicyclo[3.3.1]nonane provides access to a vast chemical space of novel derivatives with potential applications in drug discovery. The protocols outlined in this guide for N-alkylation, reductive amination, N-arylation, and N-acylation represent robust and versatile methods for modifying this important scaffold. The choice of a specific method will be dictated by the desired substituent, the availability of starting materials, and the overall synthetic strategy. Further research in this area may focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel N-functionalization reactions to further expand the diversity of accessible derivatives.

References

Synthetic Routes to Functionalized 3-Oxa-9-azabicyclo[3.3.1]nonane Analogs: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted motif of significant interest in medicinal chemistry and drug development. Its rigid structure allows for the precise spatial orientation of functional groups, making it a valuable template for designing ligands with high affinity and selectivity for various biological targets. This guide provides an in-depth overview of key synthetic strategies for constructing and functionalizing this bicyclic system, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field.

Introduction: The Strategic Value of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane framework is a recurring structural motif in a wide array of natural products and pharmacologically active molecules.[1] The introduction of heteroatoms, such as nitrogen at the 9-position and oxygen at the 3-position, creates the 3-oxa-9-azabicyclo[3.3.1]nonane system. This scaffold serves as a rigid isostere for piperidine and other saturated heterocycles, offering a distinct advantage: conformational locking. By restricting the molecule's flexibility, we can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the defined three-dimensional structure is crucial for probing molecular recognition at protein binding sites.[2]

Derivatives of this scaffold have been explored as GPR119 agonists for the treatment of type 2 diabetes, corticotropin-releasing factor (CRF) receptor ligands, and as components in more complex alkaloids with therapeutic potential.[3][4] The synthetic challenge lies in efficiently constructing the bridged bicyclic system, often requiring strategies that can control stereochemistry across multiple centers.

This document outlines several field-proven synthetic approaches, from classic cyclocondensations to modern domino reactions, providing chemists with a practical toolkit for accessing this privileged scaffold.

G cluster_0 Strategic Planning cluster_1 Core Synthesis Methodologies cluster_2 Post-Synthesis start Define Target Analog (Substitution Pattern) strategy Select Core Synthetic Strategy start->strategy mannich Mannich-Type Cyclocondensation strategy->mannich Simple Starting Materials domino Domino / Cascade Reactions strategy->domino High Complexity in One Pot multicomp Multicomponent Reactions strategy->multicomp Combinatorial Diversity functionalization Scaffold Functionalization (e.g., N-Alkylation, Reduction) mannich->functionalization domino->functionalization multicomp->functionalization purification Purification & Characterization functionalization->purification

Figure 1: Decision workflow for synthesizing 3-Oxa-9-azabicyclo[3.3.1]nonane analogs.

Key Synthetic Strategy: The Robinson-Schoepf Condensation (Mannich-Type Reaction)

One of the most robust and classic methods for constructing the 9-azabicyclo[3.3.1]nonane core is a variation of the Robinson-Schoepf condensation, a double Mannich reaction. This approach builds the bicyclic framework in a single pot from simple, commercially available precursors. The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is a foundational example that can be adapted.[5] The corresponding 3-oxa analog can be envisioned through related strategies or subsequent modifications.

Causality and Mechanistic Insight: This reaction relies on the in-situ formation of iminium ions from the primary amine (benzylamine) and an aldehyde (glutaraldehyde). A dialkyl acetone dicarboxylate acts as the dinucleophile, undergoing sequential intermolecular and intramolecular Mannich reactions, followed by decarboxylation to yield the bicyclic ketone. The choice of a benzyl protecting group for the nitrogen is strategic; it is stable under the reaction conditions and can be readily removed later via hydrogenolysis to allow for further functionalization.

G R1 Glutaraldehyde I1 Iminium Ion Formation R1->I1 R2 Primary Amine (R-NH2) R2->I1 R3 Acetone Dicarboxylate I2 First Mannich Addition (Intermolecular) R3->I2 I1->I2 I3 Second Mannich Addition (Intramolecular) I2->I3 Forms Piperidine Ring I4 Cyclized Intermediate I3->I4 I5 Decarboxylation I4->I5 Acid/Heat P Bicyclic Ketone (Azabicyclo[3.3.1]nonanone) I5->P

Figure 2: Mechanistic flow of the Mannich-type cyclocondensation reaction.

Protocol 1: Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a well-established procedure for the gram-scale synthesis of the core azabicyclic ketone, which serves as a precursor for 3-oxa analogs.[5]

Materials & Reagents

ReagentM.W.AmountMolesNotes
Benzylamine107.1513.2 g0.123Freshly distilled recommended
Acetone dicarboxylic acid146.1020.0 g0.137Handle in a fume hood
Glutaraldehyde (50% in H₂O)100.1225.8 mL0.137
Sulfuric Acid (98%)98.08As needed-To prepare 18% solution
Sodium Acetate82.03As needed-To prepare 9% solution
Water (Deionized)18.02~200 mL-
MTBE (Methyl tert-butyl ether)88.15~250 mL-For extraction

Step-by-Step Methodology

  • Vessel Preparation: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel. Cool the jacket to 0–5 °C.

  • Initial Charge: Add water (50 g) and benzylamine (13.2 g, 0.123 mol) to the flask.

  • Acidification: Slowly add 18% sulfuric acid (~43 mL) over 1 hour, ensuring the internal temperature remains below 8 °C.

  • Reagent Addition: Sequentially add 50% glutaraldehyde (25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol) while maintaining the temperature below 5 °C.

  • Buffering: Add a 9% sodium acetate solution (~48 mL) dropwise over 1.5 hours.

  • Reaction Aging: Stir the mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. CO₂ evolution will be observed.

  • Workup - Acidification & Extraction: Adjust the pH of the mixture to 2 with 18% sulfuric acid. Extract the aqueous solution with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.

  • Workup - Basification & Product Extraction: Transfer the aqueous layer to a larger flask, add heptane (500 mL), and then add 20% sodium carbonate solution to adjust the pH to 8. This will precipitate the product.

  • Isolation: Filter the solid product, wash with water and heptane, and dry under vacuum to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.

Trustworthiness: The reaction progress can be monitored by HPLC to confirm the consumption of acetone dicarboxylic acid.[5] The final product should be characterized by ¹H NMR, ¹³C NMR, and MS. Expected ¹³C NMR peaks for the ketone product are approximately 211.6, 139.4, 128.5, 128.4, 127.3, 57.2, 53.7, 43.0, 29.5, 16.7 ppm.[5]

Key Synthetic Strategy: Domino Michael-Hemiacetalization-Michael Reaction

For the direct synthesis of highly functionalized oxabicyclo[3.3.1]nonane systems, domino reactions provide a powerful and elegant solution. These processes create multiple bonds and stereocenters in a single, orchestrated sequence, offering high levels of atom economy and efficiency. A notable example is the organocatalyzed domino reaction between nitro-enols and unsaturated enals to construct 3-oxabicyclo[3.3.1]nonan-2-one derivatives.[6]

Causality and Mechanistic Insight: This strategy hinges on the dual nucleophilic and electrophilic nature of the starting materials. An organocatalyst, often a chiral secondary amine, activates the enal via iminium ion formation. This facilitates a Michael addition by the nitro-enol. The resulting intermediate then undergoes an intramolecular hemiacetalization, followed by a second intramolecular Michael addition (oxa-Michael) to close the second ring and form the bicyclic core. The stereochemistry is controlled by the chiral catalyst throughout the cascade.

G start Unsaturated Enal + (E)-3-aryl-2-nitroprop-2-enol step1 Iminium Ion Formation (Organocatalyst) start->step1 step2 Intermolecular Michael Addition step1->step2 step3 Intramolecular Hemiacetalization step2->step3 step4 Intramolecular Oxa-Michael Addition step3->step4 product Functionalized 3-Oxabicyclo[3.3.1]nonane Intermediate step4->product oxidation PCC Oxidation product->oxidation final_product 3-Oxabicyclo[3.3.1]nonan-2-one Derivative oxidation->final_product

Figure 3: Workflow for the domino synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.[6]

Protocol 2: Organocatalytic Domino Synthesis of a 3-Oxabicyclo[3.3.1]nonan-2-one Precursor

This protocol is based on a reported highly stereoselective synthesis.[6] It demonstrates the power of modularly designed organocatalysts (MDOs) to achieve high diastereoselectivity and enantioselectivity.

Materials & Reagents

ReagentAmount (for 0.1 mmol scale)MolesNotes
Precatalyst Module 1 (e.g., 9-amino(9-deoxy)epicinchonine deriv.)6.3 mg0.010Chiral amine source
Precatalyst Module 2 (e.g., Amino acid)1.7 mg0.010Co-catalyst
(E)-2-nitro-3-phenylprop-2-en-1-ol20.2 mg0.10Starting material 1
(E)-7-oxo-7-phenylhept-5-enal21.4 mg0.12Starting material 2
Dry Toluene1.0 mL-Anhydrous conditions are key
Pyridinium chlorochromate (PCC)As needed-For subsequent oxidation

Step-by-Step Methodology

  • Catalyst Pre-assembly: To a dry vial under an inert atmosphere, add the two precatalyst modules (6.3 mg and 1.7 mg). Add dry toluene (1.0 mL) and stir the mixture at room temperature for 15 minutes to allow for self-assembly of the modular organocatalyst.

  • Addition of Reactant 1: Add (E)-2-nitro-3-phenylprop-2-en-1-ol (20.2 mg, 0.10 mmol) to the catalyst solution and stir for an additional 5 minutes.

  • Initiation of Domino Reaction: Add (E)-7-oxo-7-phenylhept-5-enal (21.4 mg, 0.12 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting nitro-enol is consumed.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude domino product (a hemiacetal) can be purified by flash column chromatography on silica gel.

  • Oxidation to Lactone: The purified intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like PCC to yield the final 3-oxabicyclo[3.3.1]nonan-2-one product.

  • Final Purification: Purify the final lactone product by flash column chromatography.

Trustworthiness: This reaction is highly stereoselective, yielding products with excellent diastereomeric ratios (>99:1 dr) and high enantiomeric excess (up to 96% ee).[6] The absolute and relative stereochemistry of the products should be confirmed, often by X-ray crystallography of a suitable derivative.

Post-Synthesis Functionalization

Once the core 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is synthesized, further diversification is often required to explore structure-activity relationships (SAR). The nitrogen at the 9-position and any incorporated functional groups (e.g., ketones) are prime handles for modification.

  • N-Functionalization: If the nitrogen is protected (e.g., with a benzyl group), deprotection via catalytic hydrogenation (e.g., Pd/C, H₂) reveals the secondary amine. This amine can then be functionalized via:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reduction of Ketones: A ketone at the C3 position (in the azabicyclo analog) or elsewhere can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydrogen bond donor/acceptor. The stereochemical outcome (endo vs. exo alcohol) can often be controlled by the choice of reducing agent.[3]

Summary and Outlook

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold represents a valuable asset in modern drug discovery. The synthetic routes presented here highlight two powerful paradigms for its construction: the classic, robust Mannich-type cyclization for building the fundamental core, and the elegant, stereocontrolled domino reaction for accessing complex, highly functionalized analogs in a single pot. The choice of strategy depends on the desired substitution pattern, scalability, and stereochemical requirements of the target molecule. Future efforts in this field will likely focus on developing new catalytic asymmetric methods to further broaden the diversity of accessible analogs and streamline their synthesis for accelerated drug discovery programs.

References

Application Notes and Protocols: Leveraging 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Rigid Scaffold in Library Synthesis

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). The choice of a central scaffold is a critical decision in library design, as it dictates the three-dimensional arrangement of the appended functionalities. 3-Oxa-9-azabicyclo[3.3.1]nonane is a conformationally constrained bicyclic amine that serves as an exceptional scaffold for the construction of diverse and medicinally relevant compound libraries.[1][2] Its rigid framework reduces the entropic penalty upon binding to a biological target, a desirable characteristic in rational drug design.[3][4] This application note provides a detailed guide for the effective utilization of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride in parallel synthesis campaigns.

The hydrochloride salt form of this amine offers several practical advantages in a high-throughput setting. It is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to the often oily or hygroscopic free base.[5][6] Furthermore, its enhanced solubility in certain organic solvents can be beneficial for reaction setup.[5] This guide will detail protocols for key chemical transformations amenable to parallel synthesis, including reductive amination and amide coupling, and discuss the necessary considerations for working with the hydrochloride salt.

Core Chemical Transformations for Library Diversification

The secondary amine of 3-Oxa-9-azabicyclo[3.3.1]nonane provides a versatile handle for a variety of chemical modifications. The following sections outline detailed protocols for two of the most robust and widely used reactions in parallel medicinal chemistry.

Protocol 1: Parallel Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. When starting with the hydrochloride salt of 3-Oxa-9-azabicyclo[3.3.1]nonane, the addition of a non-nucleophilic base is required to liberate the free amine for the initial condensation step.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations.[7][8] It is less basic and less prone to reducing the starting aldehyde or ketone compared to other borohydrides, which is crucial for a one-pot procedure.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this reaction as they are compatible with STAB and effectively solubilize a wide range of organic substrates.

  • Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt without interfering with the primary reaction.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Dispense 3-Oxa-9-azabicyclo[3.3.1]nonane HCl solution to reaction plate prep2 Add aldehyde/ketone library solutions prep1->prep2 Sequential addition prep3 Add base (e.g., TEA) solution prep2->prep3 react1 Add reducing agent (STAB) solution prep3->react1 react2 Seal plate and agitate at room temperature react1->react2 workup1 Quench reaction with aqueous NaHCO3 react2->workup1 After reaction completion workup2 Liquid-liquid extraction workup1->workup2 workup3 Evaporate solvent workup2->workup3 purify1 High-throughput purification (e.g., HPLC-MS) workup3->purify1

Caption: Workflow for parallel reductive amination.

Detailed Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare 0.22 M stock solutions of a diverse library of aldehydes or ketones in anhydrous DCE in a 96-well plate format.

    • Prepare a 0.3 M stock solution of triethylamine (TEA) in anhydrous DCE.

    • Prepare a 0.4 M stock solution of sodium triacetoxyborohydride (STAB) in anhydrous DCE. Note: STAB should be added to the solvent just before use.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 250 µL (0.05 mmol) of the this compound stock solution.

    • Add 250 µL (0.055 mmol, 1.1 equivalents) of the corresponding aldehyde or ketone stock solution to each well.

    • Add 183 µL (0.055 mmol, 1.1 equivalents) of the TEA stock solution to each well.

    • Allow the mixture to stir for 10-15 minutes at room temperature to ensure neutralization.

    • Add 250 µL (0.1 mmol, 2.0 equivalents) of the STAB stock solution to each well.

  • Reaction Execution:

    • Seal the reaction plate securely.

    • Agitate the plate on an orbital shaker at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with dichloromethane (2 x 500 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

    • The crude products can be purified using automated high-throughput purification systems, such as preparative HPLC-MS.[9][10]

Quantitative Data Summary Table:

ReagentM.W. ( g/mol )Concentration (M)Volume (µL)Moles (mmol)Equivalents
3-Oxa-9-azabicyclo[3.3.1]nonane HCl163.640.22500.051.0
Aldehyde/KetoneVaries0.222500.0551.1
Triethylamine (TEA)101.190.31830.0551.1
Sodium Triacetoxyborohydride (STAB)211.940.42500.12.0
Protocol 2: Parallel Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[11][12] Coupling the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold with a library of carboxylic acids is an excellent strategy for generating diverse chemical entities. As with reductive amination, the hydrochloride salt must be neutralized prior to the coupling reaction.

Causality of Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent that promotes rapid amide bond formation with minimal side reactions.[12] It is often used in combination with a base like DIPEA.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for amide coupling reactions due to its ability to dissolve a broad range of substrates and reagents.

  • Base: DIPEA is a bulky, non-nucleophilic base that serves to both neutralize the hydrochloride salt and facilitate the activation of the carboxylic acid by the coupling reagent.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Dispense carboxylic acid library solutions to reaction plate prep2 Add coupling reagent (HATU) solution prep1->prep2 Sequential addition prep3 Add base (DIPEA) solution prep2->prep3 react1 Add 3-Oxa-9-azabicyclo[3.3.1]nonane HCl solution prep3->react1 react2 Seal plate and agitate at room temperature react1->react2 workup1 Quench with water react2->workup1 After reaction completion workup2 Liquid-liquid extraction workup1->workup2 workup3 Evaporate solvent workup2->workup3 purify1 High-throughput purification (e.g., HPLC-MS) workup3->purify1

Caption: Workflow for parallel amide coupling.

Detailed Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 250 µL (0.05 mmol) of the corresponding carboxylic acid stock solution.

    • Add 250 µL (0.055 mmol, 1.1 equivalents) of the HATU stock solution to each well.

    • Add 250 µL (0.15 mmol, 3.0 equivalents) of the DIPEA stock solution to each well.

    • Add 275 µL (0.055 mmol, 1.1 equivalents) of the this compound stock solution to each well.

  • Reaction Execution:

    • Seal the reaction plate securely.

    • Agitate the plate on an orbital shaker at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

  • Work-up and Purification:

    • Add 1 mL of water to each well to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (2 x 1 mL).

    • Combine the organic layers and wash with brine (1 x 1 mL).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude products via an automated preparative HPLC-MS system.[9][10]

Quantitative Data Summary Table:

ReagentM.W. ( g/mol )Concentration (M)Volume (µL)Moles (mmol)Equivalents
Carboxylic AcidVaries0.22500.051.0
3-Oxa-9-azabicyclo[3.3.1]nonane HCl163.640.22750.0551.1
HATU380.230.222500.0551.1
DIPEA129.240.62500.153.0

High-Throughput Analysis and Purification

A critical component of any parallel synthesis effort is the ability to rapidly analyze and purify the resulting library of compounds.

  • Analysis: High-performance liquid chromatography-mass spectrometry (HPLC-MS or LC-MS) is the analytical method of choice for high-throughput screening of reaction outcomes.[9][13] Modern systems can analyze a 96-well plate in a matter of hours, providing data on product formation, purity, and identity.

  • Purification: For the purification of compound libraries, automated preparative HPLC-MS systems are indispensable.[10] These systems can be programmed to isolate the desired product from each well based on its mass-to-charge ratio and/or UV absorbance, yielding purified compounds ready for biological screening.

Conclusion: A Versatile Scaffold for Accelerated Drug Discovery

This compound is a valuable and versatile building block for parallel synthesis. Its rigid, three-dimensional structure provides a solid foundation for the creation of compound libraries with favorable pharmacological properties. The protocols detailed in this application note for reductive amination and amide coupling are robust, amenable to automation, and can be readily adapted to a wide range of starting materials. By leveraging this strategic scaffold and efficient parallel synthesis methodologies, drug discovery teams can accelerate the hit-to-lead and lead optimization phases of their research programs.

References

Safety and Handling of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS No. 100368-29-4) in a laboratory setting. As a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry, a thorough understanding of its properties and associated safety protocols is paramount for researchers. This guide consolidates critical safety data, outlines detailed handling procedures, and presents a representative synthetic protocol for its application in N-arylation reactions, a common transformation in pharmaceutical research. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe and efficient laboratory environment.

Introduction: The Role of this compound in Research

This compound is a bicyclic heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional scaffold is a desirable feature in the design of novel therapeutic agents, offering the potential for precise spatial orientation of functional groups to interact with biological targets. This unique structure is often incorporated into larger molecules to explore structure-activity relationships (SAR) and to develop drug candidates with improved pharmacological profiles.[1][2] Its applications are found in the synthesis of a wide range of biologically active compounds, including those targeting the central nervous system.

Given its utility as a key intermediate, it is imperative that laboratory personnel are well-versed in its safe handling and reactivity. This guide aims to provide the necessary information to achieve this.

Hazard Identification and Safety Summary

This compound is classified as an irritant and is harmful if swallowed. A thorough risk assessment should be conducted before its use.

GHS Classification: [3][4]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning[3][5]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS). Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Physical and Chemical Properties Summary

PropertyValue
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol [3]
Appearance Solid
CAS Number 100368-29-4[3][4]

Laboratory Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety glasses or goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[3]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_PPE Required Personal Protective Equipment cluster_Handling Handling Procedure RiskAssessment Conduct Risk Assessment LocateSDS Locate and Review SDS RiskAssessment->LocateSDS LabCoat Wear Laboratory Coat Gloves Wear Chemical Resistant Gloves Goggles Wear Safety Goggles/ Face Shield Respirator Use Respiratory Protection (if necessary) CheckFumeHood Verify Fume Hood Functionality LocateSDS->CheckFumeHood HandleInHood Handle in Fume Hood Goggles->HandleInHood AvoidDust Avoid Dust Formation HandleInHood->AvoidDust PostHandling Wash Hands Thoroughly AvoidDust->PostHandling

Caption: Personal Protective Equipment (PPE) Workflow.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill and Waste Disposal
  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Do not let the product enter drains.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention. Always provide the Safety Data Sheet to the attending medical professional.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Application Note: N-Arylation via Buchwald-Hartwig Amination

A common and powerful transformation in medicinal chemistry is the formation of a carbon-nitrogen bond to couple an amine with an aryl halide. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for this purpose. This compound can serve as the amine coupling partner in such reactions.

Causality of Experimental Choices:

  • Base: The hydrochloride salt must be neutralized in situ to liberate the free secondary amine for the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide is typically used.

  • Catalyst System: A palladium precatalyst and a phosphine-based ligand are essential. The choice of ligand is crucial for reaction efficiency and can depend on the specific substrates. A bulky, electron-rich ligand is often preferred to promote reductive elimination.

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane is used to prevent unwanted side reactions and to ensure the stability of the catalyst and reactants.

  • Inert Atmosphere: The catalytic cycle involves electron-rich palladium species that are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Buchwald_Hartwig_Workflow cluster_Setup Reaction Setup cluster_Reagents Addition of Reagents cluster_Reaction Reaction Conditions cluster_Workup Workup and Purification Flask Oven-dried Schlenk Flask Inert Establish Inert Atmosphere (Nitrogen or Argon) Flask->Inert Amine Add 3-Oxa-9-azabicyclo[3.3.1]nonane HCl Inert->Amine ArylHalide Add Aryl Halide Amine->ArylHalide Base Add Base (e.g., NaOtBu) ArylHalide->Base Catalyst Add Palladium Precatalyst and Ligand Base->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup/Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: N-Arylation Experimental Workflow.

Representative Protocol: N-Arylation of 3-Oxa-9-azabicyclo[3.3.1]nonane with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reaction:

    • Add anhydrous toluene (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-oxa-9-azabicyclo[3.3.1]nonane.

Conclusion

This compound is a valuable building block in chemical research, but its handling requires strict adherence to safety protocols due to its hazardous properties. By following the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper storage, and safe handling techniques, researchers can minimize risks and work effectively with this compound. The provided representative protocol for N-arylation serves as a practical example of its application in a common synthetic transformation, underscoring the importance of understanding both the safety and the chemical reactivity of this important laboratory chemical.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Drawing from established principles of organic synthesis and practical laboratory experience, this document offers troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields.

Introduction to the Synthesis

The synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, a key heterocyclic motif in medicinal chemistry, is most commonly achieved through a variation of the Robinson-Schöpf reaction. This one-pot reaction typically involves a double Mannich condensation followed by cyclization. For the synthesis of the "3-oxa" analogue, the reaction would theoretically involve the condensation of an amine (such as ammonia or a primary amine), a dicarbonyl compound or its equivalent that incorporates an ether linkage, and a source of acetonedicarboxylate.

A plausible and efficient synthetic route involves the reaction of tetrahydro-4H-pyran-4-one with a primary amine and an acetonedicarboxylate equivalent. The primary amine initially forms a Schiff base with the ketone, which then undergoes a cascade of Mannich-type reactions and cyclization to form the bicyclic core. Subsequent removal of any protecting groups and formation of the hydrochloride salt yields the final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis are a common challenge and can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Suboptimal pH: The Robinson-Schöpf reaction is highly pH-dependent. If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If the pH is too high, the reaction can be messy and lead to side products. The optimal pH is typically in the range of 4-5 to facilitate both iminium ion formation and enol/enolate reactivity.[1]

    • Solution: Buffer the reaction mixture using a citrate or acetate buffer to maintain a stable pH throughout the reaction. Experiment with a narrow pH range (e.g., 4.0, 4.5, 5.0) to find the optimal condition for your specific substrates.

  • Decomposition of Starting Materials: Acetonedicarboxylic acid and its esters are susceptible to decarboxylation, especially at elevated temperatures.[2] The dialdehyde or ketone equivalent can also be prone to polymerization or other side reactions under acidic or basic conditions.

    • Solution: Add the acetonedicarboxylic acid or its ester to the reaction mixture at a lower temperature and allow it to slowly warm to the reaction temperature. Use freshly prepared or purified starting materials.

  • Inefficient Cyclization: The final ring-closing step can be slow or incomplete, leading to the accumulation of monocyclic intermediates.

    • Solution: Increase the reaction time or temperature, but monitor for decomposition. Ensure that the concentration of the reactants is appropriate to favor the intramolecular cyclization over intermolecular side reactions.

  • Side Product Formation: A variety of side reactions can compete with the desired transformation, including self-condensation of the carbonyl compounds and polymerization.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine and acetonedicarboxylate source may be beneficial in some cases. Slow addition of one of the reactants can also help to minimize side product formation.

Table 1: Key Parameters for Yield Optimization

ParameterRecommended RangeRationale
pH 4.0 - 5.0Balances amine nucleophilicity and iminium ion formation.
Temperature 25 - 60 °CHigher temperatures can increase reaction rate but may also lead to decomposition.
Reaction Time 12 - 48 hoursSufficient time is needed for the cascade reaction and cyclization to complete.
Solvent Water, Methanol, EthanolProtic solvents are generally preferred for this reaction.
Buffer Citrate or AcetateMaintains a stable pH throughout the reaction.
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

The formation of multiple byproducts is a common issue. Here are some of the most probable impurities:

  • Monocyclic Intermediates: Incomplete cyclization can lead to the presence of piperidine derivatives.

  • Polymeric Materials: Self-condensation of the carbonyl starting materials can form polymeric tars, which can complicate purification.

  • Over-alkylation Products: If a primary amine is used, there is a possibility of forming tertiary amine byproducts.

  • Decarboxylation Products: Premature loss of the carboxylate groups from the acetonedicarboxylate can lead to the formation of undesired ketones.

Workflow for Impurity Identification and Removal

Caption: A logical workflow for identifying and removing impurities.

Q3: How can I effectively purify the this compound salt?

Purification of the final product can be challenging due to its high polarity and water solubility. Here are some effective strategies:

  • Acid-Base Extraction: After the reaction is complete, basify the reaction mixture with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. This will deprotonate the amine, making it soluble in organic solvents like dichloromethane or ethyl acetate. Extract the free amine into the organic phase, leaving water-soluble impurities in the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then evaporate the solvent. The free amine can then be converted to the hydrochloride salt.

  • Recrystallization of the Hydrochloride Salt: The hydrochloride salt can often be purified by recrystallization.

    • Protocol: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent like ethanol, methanol, or isopropanol. If the salt is too soluble, a less polar co-solvent such as diethyl ether or ethyl acetate can be added dropwise to induce crystallization upon cooling.[3] Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Column Chromatography: While challenging for the highly polar hydrochloride salt, chromatography of the free amine on silica gel or alumina can be an effective purification method.[4]

    • Eluent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. To prevent streaking and improve separation of basic amines on silica gel, it is often necessary to add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent.[4] After collecting the fractions containing the pure free amine, the solvent can be evaporated, and the hydrochloride salt can be formed.

Diagram of Purification Strategy

Purification_Strategy cluster_0 Work-up cluster_1 Purification of Free Amine cluster_2 Salt Formation & Final Purification A Crude Reaction Mixture B Basify to pH > 10 A->B C Extract with Organic Solvent B->C D Dry and Evaporate C->D E Crude Free Amine D->E F Column Chromatography (Silica, DCM/MeOH + Et3N) E->F H Dissolve in Et2O/EtOH E->H Direct to Salt Formation G Pure Free Amine F->G G->H I Add HCl in Et2O H->I J Filter Crude HCl Salt I->J K Recrystallize (e.g., EtOH/Ether) J->K L Pure 3-Oxa-9-azabicyclo[3.3.1]nonane HCl K->L

Caption: A comprehensive workflow for the purification of this compound.

Proposed Experimental Protocol

Based on analogous syntheses of 9-azabicyclo[3.3.1]nonane derivatives, the following is a proposed starting protocol for the synthesis of this compound.[2][5] This protocol should be optimized for your specific laboratory conditions.

Reaction Scheme:

Tetrahydro-4H-pyran-4-one + Ammonia + Acetonedicarboxylic acid → 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one → 3-Oxa-9-azabicyclo[3.3.1]nonane → this compound

Step 1: Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a buffered aqueous solution (e.g., citrate buffer, pH 4.5), add ammonium chloride (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of acetonedicarboxylic acid (1.0 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, basify the mixture with a saturated solution of sodium carbonate to pH 9-10.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one.

Step 2: Reduction of the Ketone (e.g., Wolff-Kishner or similar reduction)

A standard reduction protocol, such as a Wolff-Kishner reduction, can be employed here. The choice of reducing agent and conditions will depend on the stability of the bicyclic ether.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-Oxa-9-azabicyclo[3.3.1]nonane free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M) with stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, cool the solution in an ice bath.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Conclusion

The synthesis of this compound, while presenting some challenges, can be successfully achieved with careful control of reaction parameters, particularly pH. By understanding the potential side reactions and employing appropriate purification strategies, researchers can significantly improve the yield and purity of this valuable heterocyclic scaffold. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these recommendations to your specific experimental setup.

References

Technical Support Center: Purification of Bicyclic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of bicyclic amine hydrochloride salts. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of these complex molecules. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate these demanding experimental workflows.

Bicyclic amines are crucial structural motifs in medicinal chemistry, valued for their rigid conformations that can enhance binding affinity and metabolic stability.[1][2] However, their purification, particularly as hydrochloride salts, presents a unique set of challenges. This guide is structured to address these issues head-on, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Crystallization & Precipitation Issues

Q1: My bicyclic amine hydrochloride salt is not precipitating from the reaction mixture after adding HCl. What should I do?

A1: This is a common issue often related to solvent choice and the solubility of the salt. Bicyclic amine hydrochlorides can exhibit frustratingly high solubility in the reaction solvent, especially if it's a polar protic solvent like ethanol or methanol which are often used in deprotection steps.[3]

Underlying Cause: The high polarity of the hydrochloride salt, due to its ionic nature, can lead to strong solvation by polar solvents, preventing it from crashing out of solution.[4]

Troubleshooting Steps:

  • Solvent Polarity Reduction: The most effective strategy is to add a less polar "anti-solvent" to decrease the overall polarity of the medium. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices.[3][5] Add the anti-solvent dropwise to your stirred solution until you observe persistent cloudiness, then allow it to stand, preferably at a reduced temperature (0-4 °C), to promote crystallization.

  • Solvent Exchange: If anti-solvent addition is ineffective, consider removing the reaction solvent under reduced pressure and redissolving the crude residue in a minimal amount of a solvent in which the free amine is soluble but the hydrochloride salt is not. Isopropanol (IPA) is often a good starting point.[3] Then, proceed with the addition of a non-polar anti-solvent.

  • Concentration: If you have a large volume of solvent, concentrate the solution under reduced pressure. The increased concentration of the salt may exceed its solubility limit and induce precipitation.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" can initiate crystallization in a supersaturated solution.

Q2: My bicyclic amine hydrochloride is "oiling out" or forming a sticky, non-crystalline solid instead of a filterable precipitate. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities or residual water.

Underlying Cause: Impurities can disrupt the crystal lattice formation. Water, even in small amounts, can form hydrates with the salt, leading to a lower melting point and a tendency to form oils.[6]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure you are using anhydrous HCl and solvents. Using aqueous HCl is a common cause of oiling out.[6] Prepare a solution of HCl in an anhydrous solvent like dioxane or diethyl ether.

  • Trituration: If an oil has formed, remove the supernatant and add a non-polar solvent like diethyl ether or hexane. Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce the oil to solidify.[7]

  • Temperature Cycling: Gently warming the mixture to dissolve the oil and then slowly cooling it can sometimes promote crystallization. Avoid crash cooling, as this often leads to amorphous solids or oils.

  • pH Adjustment: Ensure you have the correct stoichiometry of HCl. An excess or deficit of acid can sometimes interfere with crystallization.

dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} }

Troubleshooting workflow for "oiling out".
Purity & Impurity Removal

Q3: My purified bicyclic amine hydrochloride salt is still showing impurities by NMR/LC-MS. What are common impurities and how can I remove them?

A3: Common impurities can include residual starting materials, by-products from the synthesis, or degradation products. The stability of the free amine form to oxidation is a key consideration; conversion to the hydrochloride salt mitigates this by protonating the lone pair of electrons on the nitrogen, preventing oxidation.[8]

Common Impurities & Removal Strategies:

Impurity TypeRemoval StrategyRationale
Unreacted Starting Materials Recrystallization from a suitable solvent system (e.g., IPA/ether, ethanol/MTBE).[3]Differences in solubility between the desired product and impurities allow for separation.
Non-Basic Organic Impurities Acid-base extraction. Dissolve the crude material in an organic solvent and wash with dilute aqueous acid. The amine salt will partition to the aqueous layer, leaving non-basic impurities in the organic layer.[9][10]Protonated amines are highly water-soluble, while many organic impurities are not.[4]
Residual Solvents Drying under high vacuum, possibly with gentle heating.Volatile solvents will be removed under reduced pressure.
Color Impurities Treatment with activated charcoal. Dissolve the salt in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter through celite.Activated charcoal adsorbs colored impurities.

Experimental Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude bicyclic amine hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification & Extraction: Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the amine salt back to the free amine. The free amine will remain in the organic layer.

  • Separation: Separate the organic layer and wash it with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Salt Formation: Filter off the drying agent and add a solution of anhydrous HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to the filtrate to precipitate the pure hydrochloride salt.[5]

  • Isolation: Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Q4: My bicyclic amine hydrochloride is hygroscopic and difficult to handle. How can I minimize water absorption?

A4: The high polarity and ionic character of amine hydrochlorides make them prone to absorbing moisture from the atmosphere.[11]

Mitigation Strategies:

  • Work in an Inert Atmosphere: Handle the material in a glove box or under a stream of dry nitrogen or argon whenever possible.

  • Azeotropic Drying: If you suspect water is present in your sample, dissolve it in a solvent that forms an azeotrope with water (e.g., toluene) and remove the solvent under reduced pressure. This can effectively remove residual water.[12]

  • Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®).

Frequently Asked Questions (FAQs)

Q1: Why is my bicyclic amine more stable as a hydrochloride salt?

A1: The free amine, with its lone pair of electrons on the nitrogen atom, is susceptible to atmospheric oxidation, which can lead to the formation of N-oxides and other degradation byproducts.[8] By forming the hydrochloride salt, the lone pair is protonated, making it unavailable for oxidation and thus significantly increasing the compound's shelf life and stability.[8]

Q2: Can I use column chromatography to purify a bicyclic amine hydrochloride salt?

A2: Direct purification of the hydrochloride salt on standard silica gel is generally not recommended. The high polarity of the salt will cause it to streak or remain at the origin of the column.[5] It is much more effective to purify the free amine on silica gel (often with a small amount of a basic modifier like triethylamine in the eluent to prevent streaking) and then convert the purified free amine to the hydrochloride salt.[5] Alternatively, reverse-phase chromatography can sometimes be used for polar salts.

Q3: How do I choose the best solvent system for recrystallizing my bicyclic amine hydrochloride salt?

A3: The ideal recrystallization solvent system is one in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature. For highly polar hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are good starting points for the "solvent" component.[3] A less polar "anti-solvent" such as diethyl ether, MTBE, acetone, or ethyl acetate is then added to induce precipitation.[3][5] The optimal ratio must be determined empirically for each specific compound.

dot digraph "Recrystallization_Solvent_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} }

Logic for selecting a recrystallization solvent system.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect residual solvents and other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying impurities.[13]

  • Elemental Analysis (CHN): Determines the elemental composition and can help confirm the correct salt stoichiometry.

References

stability issues of 3-Oxa-9-azabicyclo[3.3.1]nonane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Oxa-9-azabicyclo[3.3.1]nonane. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this unique bicyclic scaffold in their experiments. As a Senior Application Scientist, I've compiled this resource to address potential stability issues you may encounter when working with 3-Oxa-9-azabicyclo[3.3.1]nonane in solution. The following information is based on established principles of organic chemistry and data from analogous structures, providing you with a robust framework for troubleshooting and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for 3-Oxa-9-azabicyclo[3.3.1]nonane in solution?

While 3-Oxa-9-azabicyclo[3.3.1]nonane is generally stable under standard recommended storage conditions, its unique structure as a bicyclic ether amine presents three primary potential degradation pathways in solution[1][2]. These are:

  • Acid-Catalyzed Ring Opening: The ether linkage is susceptible to cleavage under strongly acidic conditions (pH < 3). This can lead to the formation of ring-opened species.

  • Oxidative Degradation: The tertiary amine is a potential site for oxidation, which can be accelerated by the presence of oxidizing agents, dissolved oxygen, and trace metal impurities.

  • Hofmann Elimination-type Reactions: While a classic Hofmann elimination requires specific reagents (exhaustive methylation and a strong base), the underlying principle of elimination reactions from the bicyclic amine structure could be a concern under certain harsh basic conditions or in the presence of specific reagents, potentially leading to ring cleavage[1][3][4].

Q2: What are the recommended general storage and handling conditions for solutions of 3-Oxa-9-azabicyclo[3.3.1]nonane?

To maximize the shelf-life of your solutions, we recommend the following:

  • pH: Maintain solutions at a neutral to slightly basic pH (7.0 - 8.5). Avoid strongly acidic or strongly basic conditions.

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks). For long-term storage, consider storing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Solvent: Use high-purity, degassed solvents. Protic solvents like methanol and ethanol are generally suitable, as are aprotic solvents like DMSO and DMF. Be aware that the choice of solvent can influence the rate of degradation.

  • Atmosphere: For long-term storage, it is advisable to blanket the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • Light: Store solutions in amber vials or otherwise protected from light to prevent potential photolytic degradation.

Q3: I'm observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of degradation. The nature of the degradation product will depend on the degradation pathway. For example, acid-catalyzed ring opening would likely result in a more polar compound with a shorter retention time in reverse-phase HPLC. To confirm if the new peaks are related to your compound, you can perform a forced degradation study as outlined in the troubleshooting section below.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 3-Oxa-9-azabicyclo[3.3.1]nonane in your experiments.

Issue 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Decreased peak area of the parent compound in HPLC analysis of a stock solution.

  • Inconsistent results in biological assays.

Potential Causes & Troubleshooting Steps:

  • Verify Storage Conditions:

    • Action: Double-check the pH, temperature, and light protection of your stored solutions against the recommended conditions.

    • Causality: Deviations from optimal storage conditions are the most common cause of gradual degradation[5].

  • Suspect Hydrolytic Instability:

    • Action: Measure the pH of your solution. If it has drifted into an acidic or strongly basic range, this could be the culprit.

    • Causality: The ether linkage is susceptible to acid-catalyzed hydrolysis, and the overall structure may be compromised by harsh basic conditions[6][7][8].

  • Investigate Oxidative Degradation:

    • Action: Was the solvent degassed? Was the solution stored under an inert atmosphere? The presence of dissolved oxygen can lead to oxidation.

    • Causality: Tertiary amines are susceptible to oxidation, which can be catalyzed by light and trace metals[9][10].

Issue 2: Appearance of Unidentified Peaks in Analytical Runs

Symptoms:

  • New peaks appear in HPLC, LC-MS, or GC-MS that were not present in the initial analysis of the sample.

Potential Causes & Troubleshooting Steps:

  • Perform a Forced Degradation Study:

    • Action: To identify the source of the new peaks, intentionally stress a sample of your compound under controlled conditions. This will help you to generate and identify potential degradation products. See the protocol for a basic forced degradation study below.

    • Causality: By systematically applying stress conditions (acid, base, oxidation, heat, light), you can often reproduce the degradation seen in your experiments and identify the specific cause[11].

  • Analyze by LC-MS:

    • Action: Use LC-MS to get the mass of the parent compound and the unknown peaks.

    • Causality: The mass of the degradation products can provide clues to the degradation pathway. For example, an increase in mass of 16 amu could indicate oxidation (addition of an oxygen atom), while an increase of 18 amu could suggest hydrolysis (addition of a water molecule).

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol is designed to help you identify the potential degradation pathways of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Materials:

  • 3-Oxa-9-azabicyclo[3.3.1]nonane

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and solvent (e.g., methanol or acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of your stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of your stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of your stock solution and 3% H₂O₂.

    • Thermal Stress: Place a vial of your stock solution in a heating block at 60°C.

    • Photolytic Stress: Place a vial of your stock solution under a UV lamp.

    • Control: Keep a vial of your stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis:

    • After incubation, neutralize the acid and base samples.

    • Analyze all samples, including the control, by HPLC.

    • Compare the chromatograms to identify degradation products formed under each condition.

Stress Condition Expected Outcome if Unstable Potential Degradation Pathway
0.1 M HCl Appearance of more polar peaksAcid-catalyzed ring opening of the ether
0.1 M NaOH Potential for new peaks, but likely more stable than acidBase-mediated degradation
3% H₂O₂ Appearance of new peaksOxidation of the tertiary amine
60°C Heat General increase in degradationThermally induced degradation
UV Light Appearance of new peaksPhotolytic degradation

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized primary degradation pathways for 3-Oxa-9-azabicyclo[3.3.1]nonane based on its chemical structure.

cluster_acid Acid-Catalyzed Ring Opening cluster_oxidation Oxidative Degradation cluster_hofmann Hofmann-type Elimination (under specific conditions) A0 3-Oxa-9-azabicyclo[3.3.1]nonane A1 Protonated Ether A0->A1 + H+ A2 Ring-Opened Product (e.g., Diol Amine) A1->A2 + H2O / Nu- B0 3-Oxa-9-azabicyclo[3.3.1]nonane B1 N-oxide B0->B1 [O] C0 3-Oxa-9-azabicyclo[3.3.1]nonane C1 Quaternary Ammonium Salt C0->C1 + CH3I (excess) C2 Ring-Opened Alkene C1->C2 Base, Heat

Caption: Potential degradation pathways of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Troubleshooting Workflow

Use this flowchart to guide your troubleshooting process when you suspect stability issues.

start Suspected Stability Issue (e.g., new peaks, loss of potency) check_storage Verify Storage Conditions (pH, Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage Conditions and Re-analyze storage_ok->correct_storage No forced_degradation Perform Forced Degradation Study (See Protocol 1) storage_ok->forced_degradation Yes correct_storage->start identify_pathway Identify Degradation Pathway (Acid, Base, Oxidation, etc.) forced_degradation->identify_pathway mitigate Mitigate Specific Cause (e.g., use buffer, degas solvent, add antioxidant, protect from light) identify_pathway->mitigate end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Crystallization of 3-Oxa-9-azabicyclo[3.3.1]nonane HCl

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of crystallizing 3-Oxa-9-azabicyclo[3.3.1]nonane HCl, designed for chemists and drug development professionals. This guide provides expert-driven troubleshooting advice and detailed protocols to overcome common crystallization challenges.

The crystallization of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride, a key bicyclic amine intermediate, can be a critical yet challenging step in synthetic chemistry. Its rigid structure and the properties of the hydrochloride salt often lead to specific purification hurdles. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from foundational knowledge to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties of 3-Oxa-9-azabicyclo[3.3.1]nonane HCl that are crucial for designing a successful crystallization strategy.

Q1: What are the key physical properties of 3-Oxa-9-azabicyclo[3.3.1]nonane HCl?

A1: Understanding the basic properties is the first step. The compound has a molecular formula of C₇H₁₄ClNO and a molecular weight of approximately 163.65 g/mol [1][2]. As a hydrochloride salt, it is significantly more polar than its freebase form (3-Oxa-9-azabicyclo[3.3.1]nonane)[3]. This polarity dictates its solubility, making it more soluble in polar solvents like water and lower alcohols, and generally insoluble in non-polar hydrocarbons.

Q2: Why is crystallizing the hydrochloride salt preferred over the freebase?

A2: The freebase form of many amines, including this one, may be oily or have a low melting point, making purification by crystallization difficult. Converting the amine to its hydrochloride salt increases the melting point and introduces ionic character, which promotes the formation of a stable crystal lattice[4]. This process is a standard and effective method for purifying basic compounds[5].

Q3: Is 3-Oxa-9-azabicyclo[3.3.1]nonane HCl known to be hygroscopic?

A3: Yes, hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere[6]. This is a critical consideration. The presence of water can significantly alter the solubility profile of the compound, potentially inhibiting crystallization or leading to the formation of oils or hydrates[7]. Therefore, using anhydrous solvents and techniques is paramount.

Q4: What kind of impurities might be present, and how do they affect crystallization?

A4: Common impurities include unreacted starting materials, residual solvents from the preceding reaction, and potentially the freebase form of the amine if the acidification was incomplete. Even minor impurities can disrupt the formation of a uniform crystal lattice, leading to issues like poor crystal quality, oiling out, or complete failure to crystallize[8].

Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific experimental problems. Each answer explains the underlying cause of the issue and offers a systematic approach to resolving it.

Q5: My product is "oiling out" and won't form a solid. What's happening and how do I fix it?

A5: "Oiling out" is a common problem that occurs when the solute separates from a supersaturated solution as a liquid phase instead of a solid crystal[9]. This typically happens for one of two reasons: the solution is too concentrated, or it's being cooled too quickly. The solute comes out of solution faster than it can organize into a crystal lattice.

Causality & Solution Workflow:

  • Reduce Concentration: The most direct solution is to add more of the hot solvent to dissolve the oil, creating a more dilute solution. Upon slow cooling, the point of supersaturation will be reached at a lower temperature, giving the molecules more time to crystallize properly.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (4°C) and finally a freezer (-20°C) to maximize yield.

  • Change the Solvent System: The chosen solvent may be too "good," meaning the compound is excessively soluble. In this case, consider a solvent system where the compound is less soluble. Alternatively, using an anti-solvent system can be highly effective (see Protocol 3).

  • Scratch & Seed: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass provide nucleation sites. A more robust method is to add a "seed crystal" of previously isolated pure product to the cooled, supersaturated solution to initiate crystallization.

Q6: I've cooled my solution, but no crystals have formed. What should I do next?

A6: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated at the cooled temperature. This could be because the wrong solvent was chosen, not enough solvent was boiled off, or there are no nucleation sites.

Troubleshooting Flowchart: No Crystal Formation A logical decision tree to guide experimental choices.

G start No Crystals Formed Upon Cooling check_supersat Is the solution supersaturated? start->check_supersat concentrate Concentrate Solution (Boil off some solvent) check_supersat->concentrate No induce_nuc Induce Nucleation check_supersat->induce_nuc Yes concentrate->start Re-cool scratch Scratch inner surface of flask induce_nuc->scratch Try First seed Add a seed crystal scratch->seed No Success success Crystals Form! scratch->success Success anti_solvent Add an anti-solvent (See Protocol 3) seed->anti_solvent No Success seed->success Success re_evaluate Re-evaluate Solvent System (See Protocol 2) anti_solvent->re_evaluate No Success anti_solvent->success Success

Q7: My final crystals are discolored (e.g., yellow or brown). How can I obtain a pure white product?

A7: Discoloration is almost always due to high molecular weight, colored impurities that have co-precipitated with your product.

  • Activated Carbon (Charcoal) Treatment: Dissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated carbon to the hot solution. The colored impurities will adsorb onto the surface of the carbon.

    • Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The resulting filtrate should be colorless.

  • Recrystallize: Allow the colorless filtrate to cool slowly as you would in a normal crystallization.

Q8: The yield from my crystallization is very low. How can I improve it?

A8: Low yield can result from several factors: using too much solvent, not cooling the solution to a low enough temperature, or premature crystallization during a hot filtration step.

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. It is better to add solvent in small portions to the heated mixture until everything just dissolves.

  • Maximize Cooling: Ensure the solution is cooled for an adequate amount of time at the lowest practical temperature (e.g., in a freezer at -20°C) to maximize precipitation.

  • Collect a Second Crop: After filtering the first crop of crystals, take the mother liquor (the remaining filtrate) and concentrate it by boiling off a significant portion of the solvent. Upon cooling, a second, usually less pure, crop of crystals may form.

  • Prevent Premature Crystallization: When performing a hot filtration (e.g., after a charcoal treatment), pre-heat the funnel and receiving flask to prevent the product from crystallizing out on the cold glass surfaces.

Data Presentation

Table 1: General Solvent Suitability for Amine Hydrochloride Crystallization

This table provides a starting point for solvent selection based on general principles for polar organic salts. Experimental verification is essential.

Solvent ClassExamplesSuitability for 3-Oxa-9-azabicyclo[3.3.1]nonane HClRationale & Comments
Protic Polar Water, Methanol, EthanolGood Dissolving Solvents (Use Hot) High polarity effectively dissolves the salt, especially when heated. Often used as the primary solvent in a binary system. Water can be problematic due to hygroscopicity[6].
Aprotic Polar Acetonitrile, AcetonePotential Single Solvents or Co-solvents Moderately polar. May provide the ideal solubility profile (dissolves when hot, poorly soluble when cold). Acetone can sometimes react with amines.
Ethers Diethyl Ether, MTBE, THFGood Anti-Solvents Low polarity and do not dissolve the salt. Used to induce precipitation when added to a solution of the compound in a polar solvent[10].
Hydrocarbons Hexanes, Heptane, TolueneExcellent Anti-Solvents / Washing Very non-polar. The salt will be completely insoluble. Ideal for use as anti-solvents or for washing the final crystalline product to remove non-polar impurities.
Chlorinated Dichloromethane (DCM)Poor Choice While moderately polar, DCM is often too volatile and may not provide a good solubility differential between hot and cold.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Place the crude 3-Oxa-9-azabicyclo[3.3.1]nonane HCl in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, acetonitrile, acetone) dropwise at room temperature.

  • Room Temp Solubility: Note if the compound dissolves readily. If it does, that solvent is likely too good for use as a single recrystallization solvent.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the clear solution to cool to room temperature, then place it in an ice bath.

  • Observation: A suitable solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, resulting in abundant crystal formation upon cooling[9].

Protocol 3: Anti-Solvent Crystallization

This is a powerful technique when no single solvent is suitable.

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) in which the compound is insoluble.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation has been reached.

  • Re-dissolution & Crystallization: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again.

  • Cooling: Cover the solution and allow it to stand undisturbed. As the solution slowly cools or evaporates, high-quality crystals should form.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing coupling reactions with 3-Oxa-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this versatile bicyclic amine. The unique steric and electronic properties of 3-Oxa-9-azabicyclo[3.3.1]nonane present both opportunities and challenges in C-N bond formation. This document will serve as a comprehensive resource to navigate these complexities and achieve successful coupling outcomes.

Introduction to 3-Oxa-9-azabicyclo[3.3.1]nonane in Coupling Chemistry

3-Oxa-9-azabicyclo[3.3.1]nonane is a valuable saturated heterocyclic building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2] This scaffold can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The secondary amine functionality is a key handle for introducing molecular diversity through C-N cross-coupling reactions, primarily the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation.

The inherent steric hindrance of this bicyclic amine, however, can pose significant challenges to achieving high-yielding and clean coupling reactions. This guide will provide a systematic approach to troubleshooting and optimizing these transformations.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered when using 3-Oxa-9-azabicyclo[3.3.1]nonane in coupling reactions.

Q1: I am observing low to no conversion in my Buchwald-Hartwig amination of an aryl bromide with 3-Oxa-9-azabicyclo[3.3.1]nonane. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in the Buchwald-Hartwig amination of a sterically hindered secondary amine like 3-Oxa-9-azabicyclo[3.3.1]nonane is a common problem. The primary culprits are often related to the catalyst system, reaction conditions, or reagent quality.

  • Causality-Driven Troubleshooting Workflow:

    G Start Low/No Conversion Catalyst Catalyst System Inefficiency Start->Catalyst Conditions Suboptimal Reaction Conditions Start->Conditions Reagents Reagent Quality Issues Start->Reagents Ligand Inappropriate Ligand Catalyst->Ligand Steric hindrance requires bulky, electron-rich ligands Base Weak or Incompatible Base Conditions->Base Strong, non-nucleophilic base is crucial Solvent Poor Solvent Choice Conditions->Solvent Solvent must dissolve all components Temp Insufficient Temperature Conditions->Temp Higher temperatures often needed for hindered substrates Inert Oxygen/Moisture Contamination Reagents->Inert Strict inert atmosphere is mandatory

    Caption: Troubleshooting workflow for low conversion.

  • Expert Insights & Solutions:

    • Ligand Selection is Critical: For sterically demanding secondary amines, standard phosphine ligands like P(t-Bu)3 may be insufficient. The use of bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," is highly recommended. A comparative study of various commercially available ligands demonstrated that electron-rich and sterically demanding phosphines frequently exhibit improved catalyst performance in Buchwald-Hartwig aminations.[3] Consider ligands such as XPhos , RuPhos , or BrettPhos . These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[2]

    • The Power of the Right Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly the most effective bases.[4] Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may not be strong enough to deprotonate the palladium-amine complex efficiently, leading to low yields.

    • Solvent Matters: The choice of solvent is crucial for ensuring all reaction components are fully dissolved. Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. For particularly insoluble substrates, consider higher boiling point solvents like xylenes or CPME.

    • Temperature Optimization: Due to the steric hindrance, higher reaction temperatures (typically 100-120 °C) are often necessary to drive the reaction to completion.

    • Strictly Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere of argon or nitrogen. All solvents and liquid reagents should be thoroughly degassed.

Q2: I am seeing significant amounts of side products, particularly hydrodehalogenation of my aryl halide. How can I minimize this?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed couplings. It often arises from β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination.

  • Mechanistic Insight into Side Reaction:

    G Pd_Amide L-Pd(Ar)(NR2) Reductive_Elimination Reductive Elimination Pd_Amide->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Pd_Amide->Beta_Hydride_Elimination Desired_Product Ar-NR2 (Product) Side_Product Ar-H (Side Product) Reductive_Elimination->Desired_Product Beta_Hydride_Elimination->Side_Product

    Caption: Competing pathways leading to product vs. side product.

  • Strategies for Mitigation:

    • Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination and β-hydride elimination. Bulky biaryl phosphine ligands that promote rapid reductive elimination are your best defense against hydrodehalogenation.

    • Base Selection: The nature of the base can also play a role. In some cases, using a weaker base, if sufficient for the desired reaction, can suppress side reactions. However, for 3-Oxa-9-azabicyclo[3.3.1]nonane, a strong base is generally required.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular reductive elimination over the unimolecular β-hydride elimination.

Q3: My Ullmann condensation with 3-Oxa-9-azabicyclo[3.3.1]nonane and an aryl iodide is sluggish and gives low yields. What can I do?

A3: The Ullmann condensation is a classical method for C-N bond formation, but it often requires harsh reaction conditions.[5] For a sterically hindered amine like 3-Oxa-9-azabicyclo[3.3.1]nonane, this reaction can be particularly challenging.

  • Key Considerations for Ullmann Condensation:

    • Catalyst and Ligand: Traditional Ullmann reactions use stoichiometric copper powder at high temperatures. Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand. For hindered amines, the use of a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine can be beneficial.

    • High Temperatures: Ullmann condensations typically require high temperatures, often in the range of 150-200 °C. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.

    • Base: A strong base is required. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are frequently employed.

    • Aryl Halide Reactivity: Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are generally unreactive in Ullmann condensations. Electron-withdrawing groups on the aryl halide can accelerate the reaction.

  • When to Choose Buchwald-Hartwig over Ullmann: For sterically hindered secondary amines like 3-Oxa-9-azabicyclo[3.3.1]nonane, the Buchwald-Hartwig amination is generally the superior method due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[6]

Optimized Experimental Protocols

The following protocols provide a starting point for the successful coupling of 3-Oxa-9-azabicyclo[3.3.1]nonane. Remember that optimization may be necessary for your specific substrates.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general starting point for the coupling of 3-Oxa-9-azabicyclo[3.3.1]nonane with an aryl bromide.

Reagents and Equipment:

  • Aryl bromide (1.0 mmol)

  • 3-Oxa-9-azabicyclo[3.3.1]nonane (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, 3-Oxa-9-azabicyclo[3.3.1]nonane, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of N-Aryl-3-oxa-9-azabicyclo[3.3.1]nonanes

The basicity of the nitrogen atom in the product can sometimes complicate purification by silica gel chromatography.

Standard Purification:

  • Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.

  • The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent tailing and improve the separation.

Alternative Purification for Highly Polar Products:

  • If the product is very polar, reverse-phase chromatography may be a better option.

  • Acid-base extraction can also be employed. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer with a strong base (e.g., 6 M NaOH) and extract the product back into an organic solvent.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of 3-Oxa-9-azabicyclo[3.3.1]nonane.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 precatalystReadily available and effective sources of Pd(0). Precatalysts can offer improved reliability.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are essential for coupling sterically hindered secondary amines.[3]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to efficiently deprotonate the amine.[4]
Solvent Toluene or DioxaneGood at dissolving the reactants and stable at high temperatures.
Temperature 100-120 °CHigher temperatures are often needed to overcome the activation barrier for hindered substrates.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.

Conclusion

The successful coupling of 3-Oxa-9-azabicyclo[3.3.1]nonane requires careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base. Due to its steric bulk, more forcing conditions and specialized reagents are often necessary compared to simpler secondary amines. This guide provides a solid foundation for troubleshooting and optimizing these challenging but rewarding transformations. By understanding the underlying principles and employing a systematic approach, researchers can effectively incorporate this valuable building block into their synthetic strategies.

References

Technical Support Center: Synthesis of 3-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-azabicyclo[3.3.1]nonane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important bicyclic scaffold. Here, we address common challenges and frequently asked questions encountered during synthesis, with a focus on identifying and mitigating the formation of side products. Our guidance is grounded in established chemical principles and validated through practical laboratory experience.

Troubleshooting & FAQs: Side Product Identification

The synthesis of the 3-azabicyclo[3.3.1]nonane core, often achieved through a double Mannich reaction (a variation of the Robinson-Schöpf condensation), is a powerful transformation that can sometimes be accompanied by the formation of unexpected impurities.[1][2] Understanding the potential side reactions is critical for optimizing reaction conditions and ensuring the purity of the final product.

Q1: My reaction yields are low, and I'm observing a significant amount of a resinous, polymeric byproduct. What is happening and how can I prevent it?

A1: Root Cause Analysis & Mitigation

Low yields and polymerization are frequently linked to issues with pH control and reagent stability, particularly in Robinson-Schöpf type syntheses.

  • pH Control is Critical: The double Mannich reaction is highly pH-sensitive. An alkaline environment (pH > 7) can promote the self-condensation and polymerization of aldehyde reagents, such as glutaraldehyde or formaldehyde.[3] This leads to the formation of complex polymeric materials that are difficult to characterize and remove, significantly reducing the yield of the desired bicyclic product.

  • Reagent Purity and Stability: The purity of the starting materials is paramount. Impurities within aldehyde sources can act as initiators for unwanted polymerization. Furthermore, reagents like acetonedicarboxylic acid are thermally unstable and can decompose into acetone and carbon dioxide, which not only reduces the concentration of a key reactant but can also alter the pH of the reaction mixture.[3]

Recommended Solutions:

ParameterRecommended ActionRationale
pH Monitoring Maintain the reaction pH within the optimal acidic to neutral range (typically pH 4-7) using a calibrated pH meter.This range favors the desired intramolecular cyclization steps of the Mannich reaction while minimizing aldehyde self-condensation.[3]
Temperature Employ a water or oil bath to ensure stable and controlled reaction temperatures.Exceeding the optimal temperature can accelerate the decomposition of thermally sensitive reagents like acetonedicarboxylic acid.[3]
Reagent Quality Use high-purity, freshly opened, or recently purified reagents.This minimizes the presence of impurities that can trigger side reactions and ensures accurate stoichiometry.
Q2: My LC-MS and/or GC-MS analysis shows several unexpected peaks. What are the likely structures of these byproducts?

A2: Common Side Products and Their Origins

The presence of multiple unexpected peaks often points to a few common side reactions inherent to the Mannich condensation pathway.

  • Incomplete Cyclization Products: The formation of the 3-azabicyclo[3.3.1]nonane skeleton is a stepwise process. If the second intramolecular Mannich reaction fails to proceed to completion, you will likely observe intermediates. For instance, in a synthesis using an amine, an aldehyde, and a ketone, the product of the first Mannich condensation may be detected as a significant impurity.[3]

  • Over-alkylation Products: When using ammonia or a primary amine, the nitrogen in the resulting bicyclic product is a secondary or tertiary amine, respectively. This amine can still be nucleophilic and may react with another molecule of the aldehyde (e.g., formaldehyde) to form a new iminium ion. This ion can then be attacked by another molecule of the enolizable ketone, leading to higher molecular weight, over-alkylated byproducts.[4]

  • Alternative Cyclization Pathways & Isomers: Depending on the specific substrates and reaction conditions, alternative cyclization pathways can lead to the formation of structural isomers, such as aza-adamantane derivatives or other bicyclic systems.[3] The stereochemistry of the final product can also be influenced by reaction conditions, potentially leading to a mixture of diastereomers.[5]

Workflow for Side Product Identification

To effectively identify these byproducts, a systematic analytical approach is necessary.

dot graph TD { A[Crude Reaction Mixture] --> B{Preliminary Analysis (TLC/GC-MS)}; B --> C{Fraction Collection (Column Chromatography)}; C --> D[Isolate Impurity]; D --> E{Structural Elucidation}; E --> F[1H & 13C NMR]; E --> G[High-Resolution Mass Spectrometry (HRMS)]; E --> H[2D NMR (COSY, HSQC)]; subgraph Legend direction LR subgraph "Analytical Techniques" F; G; H; end end }

Caption: Workflow for impurity isolation and identification.

Q3: I've isolated an impurity with the correct mass for my product, but the NMR spectrum is different. Could this be an isomer?

A3: Isomeric Byproducts and Conformational Analysis

Yes, it is highly probable that you have isolated a stereoisomer or a constitutional isomer. The 3-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic system that can exist in several conformations, most commonly a twin-chair, boat-chair, or twisted twin-boat.[6] The substitution pattern on the rings significantly influences the preferred conformation.[5][7]

  • Conformational Isomers: The twin-chair conformation is generally the most stable. However, substituents can alter this preference. For example, bulky substituents may favor a boat-chair conformation to alleviate steric strain. These different conformations will give rise to distinct NMR spectra due to changes in the chemical environments of the protons and carbons.

  • Stereoisomers: The cyclization reactions can create multiple stereocenters. Depending on the reaction conditions and the nature of the reactants, a mixture of diastereomers can be formed. These diastereomers will have different physical properties and distinct NMR spectra.

Protocol: Basic NMR Analysis for Isomer Differentiation

  • Acquire High-Resolution 1H NMR: Obtain a spectrum with good resolution and signal-to-noise. Pay close attention to the chemical shifts (δ) and coupling constants (J) of the bridgehead protons and protons adjacent to the nitrogen atom.

  • Acquire 13C NMR: This will provide information on the number of unique carbon environments. Isomers will often display a different number of signals or signals at different chemical shifts.

  • Perform 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity within the molecule and differentiate between isomers with different substitution patterns.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of both 1H and 13C signals.

Example Data Interpretation:

FeatureIndication
Different number of signals in 13C NMR Suggests a constitutional isomer with a different symmetry.
Significant changes in chemical shifts of bridgehead protons May indicate a different ring conformation (e.g., chair-chair vs. boat-chair).[8]
Different coupling constants (J values) Reflects changes in dihedral angles between protons, providing strong evidence for different stereoisomers.
Q4: Are there any other, less common, side products I should be aware of?

A4: Aza-adamantane and Other Cage-Like Structures

Under certain conditions, particularly in Mannich reactions involving cyclic ketones, intramolecular cyclizations can lead to the formation of more complex, cage-like structures such as aza-adamantane derivatives.[3] While less common, their formation cannot be entirely ruled out, especially if reaction conditions deviate significantly from the optimum. These highly rigid structures will have very distinct and often complex NMR spectra. Their identification would typically require a combination of HRMS and advanced 2D NMR techniques (e.g., HMBC, NOESY).

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Potential reaction pathways in 3-azabicyclo[3.3.1]nonane synthesis.

References

solubility problems of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. This resource is designed to provide Senior Application Scientist-level insights and practical solutions to the solubility challenges frequently encountered with this compound in organic solvents. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Toluene?

Answer: The root of the solubility issue lies in the compound's molecular structure and its nature as a salt.[1][2] this compound is the salt formed from the reaction of a basic amine (3-Oxa-9-azabicyclo[3.3.1]nonane) and hydrochloric acid.[3] This creates two key characteristics that dominate its solubility profile:

  • High Polarity: The presence of the positively charged ammonium cation (-NH2+-) and the chloride anion (Cl-) makes the molecule highly polar.[1][2]

  • Strong Crystal Lattice Energy: As an ionic salt, the compound exists in a solid-state crystalline lattice. The strong electrostatic forces holding the ions together require a significant amount of energy to overcome, a process best achieved by highly polar solvents that can effectively solvate the individual ions.

The fundamental principle of "like dissolves like" dictates that highly polar solutes dissolve best in highly polar solvents. Common organic solvents used in synthesis, such as Toluene, Hexane, Diethyl Ether, and even moderately polar ones like Dichloromethane (DCM) and Tetrahydrofuran (THF), lack the polarity required to effectively break down the crystal lattice and solvate the charged ions.[1][2]

Q2: What are the recommended starting solvents for attempting direct dissolution?

Answer: For direct dissolution, you must begin with highly polar solvents. While specific quantitative solubility data for this exact compound is not widely published, the principles governing amine salts guide the selection.[1]

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)HighThese solvents have high dielectric constants and can form strong hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[1][2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have high polarity and can solvate cations well, but are less effective at solvating small anions like chloride compared to protic solvents. They are often effective but may require heating.
Less Polar Dichloromethane (DCM), Chloroform (CHCl3), Tetrahydrofuran (THF)Very Low to InsolubleThese solvents lack the polarity needed to overcome the compound's crystal lattice energy.[1]
Nonpolar Toluene, Hexane, Diethyl EtherInsolubleThese solvents are incompatible with the highly polar, ionic nature of the hydrochloride salt.[2]

If your reaction chemistry is incompatible with highly polar protic solvents, direct dissolution is unlikely to be a viable strategy. The most reliable alternative is to convert the salt to its more soluble free amine form.[1]

Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides solutions to specific problems you may encounter during your experiments.

Q3: I've added my solvent, and the compound has turned into a sticky solid or an oil instead of a fine, filterable powder. What is happening and how can I fix it?

Answer: This is a common issue when working with hydrochloride salts and is often attributable to hygroscopicity or the formation of a solvent adduct.[4]

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can cause the solid to become gummy or oily, making it difficult to handle and weigh accurately.

  • Solvation/Oiling Out: Even if the compound does not fully dissolve, the solvent molecules can interact with the crystal lattice, causing it to break down into a viscous, non-crystalline "oil." This is particularly common when there is a slight, but insufficient, solubility of the salt in the chosen solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sticky or oily solids.

Q4: My reaction requires a solvent like THF or DCM, but the hydrochloride salt is completely insoluble. What is the best path forward?

Answer: When your desired reaction solvent is incompatible with the salt form, you must chemically modify the compound to increase its solubility. The industry-standard and most effective strategy is to convert the hydrochloride salt into its corresponding free amine (3-Oxa-9-azabicyclo[3.3.1]nonane).[1]

The free amine is neutral, significantly less polar, and lacks the strong ionic interactions of the salt.[5] This makes it much more soluble in a wide range of organic solvents, including DCM, THF, and Ethyl Acetate.[1]

This conversion can be done in situ just before your reaction or by isolating the free amine as a separate step.

G cluster_0 Hydrochloride Salt (Insoluble in DCM) cluster_1 Free Amine (Soluble in DCM) cluster_2 Byproduct (Precipitate) Salt 3-Oxa-9-azabicyclo[3.3.1]nonane-H⁺Cl⁻ (High Polarity, Ionic) Base + Triethylamine (Base) Salt->Base Add to suspension Amine 3-Oxa-9-azabicyclo[3.3.1]nonane (Lower Polarity, Neutral) Base->Amine Neutralization Byproduct Triethylammonium Chloride (Et₃N-H⁺Cl⁻) (Insoluble Salt Precipitate) Base->Byproduct

Caption: Conversion of the hydrochloride salt to the free amine.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for overcoming solubility challenges. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: In Situ Free-Basing for Immediate Reaction Use

This is the most efficient method when the subsequent reaction can tolerate the presence of a tertiary amine hydrochloride byproduct.

Objective: To generate a soluble free amine solution in a non-polar solvent (e.g., DCM) for immediate use in a subsequent reaction step (e.g., coupling, acylation).

Methodology:

  • Preparation: To a flame-dried, inerted reaction flask, add this compound (1.0 equivalent).

  • Suspension: Add anhydrous Dichloromethane (DCM) to create a stirrable suspension (concentration will depend on your reaction scale).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any exotherm from the neutralization.

  • Base Addition: Slowly add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise (1.05 to 1.1 equivalents).

  • Stirring: Stir the mixture at 0 °C for 20-30 minutes. You will typically observe a change in the solid's appearance. The starting material will dissolve as it is converted to the free amine, and a new, often finer, white precipitate of triethylammonium hydrochloride will form.[1]

  • Confirmation (Optional): To confirm the conversion, you can take a small aliquot, filter it, and analyze the filtrate by TLC or LCMS to see the appearance of the free amine spot/peak.

  • Usage: The resulting mixture, containing the dissolved free amine and the precipitated byproduct, can often be used directly in the next reaction step. The byproduct is typically an unreactive spectator in many common reactions.

Protocol 2: Strategies for Enhancing Direct Dissolution

If free-basing is not desirable for your specific application, these methods may offer a slight improvement in solubility, but success is not guaranteed.

A. Co-Solvent System [1][6][7]

  • Suspend the hydrochloride salt in your primary, less-polar solvent (e.g., DCM, THF).

  • While stirring vigorously, add a polar co-solvent (e.g., Methanol) dropwise.

  • Add only the minimum amount of co-solvent necessary to achieve dissolution.

  • Causality: The highly polar co-solvent assists in breaking the crystal lattice, while the bulk solvent maintains the overall lower polarity required for the reaction.

  • Caution: Be aware that the co-solvent may interfere with your subsequent reaction chemistry (e.g., methanol can act as a nucleophile).

B. Gentle Heating [1]

  • Suspend the salt in your desired solvent.

  • Gently warm the mixture (e.g., to 30-40 °C) while stirring.

  • Causality: Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution.

  • Caution: Do not heat excessively, as this can cause degradation of the compound.[1] Always monitor for color changes or the appearance of impurities by TLC/LCMS.

Section 4: Advanced Considerations

Q5: Is it possible for the dissolved salt to crash out of solution or for a suspension to change over time?

Answer: Yes, this phenomenon is known as disproportionation . It occurs when a salt of a weakly basic compound converts back to its less soluble free base form in a suspension or solution, especially if the pH is not sufficiently acidic.[8][9]

While 3-Oxa-9-azabicyclo[3.3.1]nonane is a reasonably strong base, in a neutral or slightly basic solvent slurry, an equilibrium can be established where a small amount of the free base exists. If the free base is significantly less soluble than the salt in that specific medium, it can precipitate out, driving the equilibrium to form more free base.[8]

Indicators of Disproportionation:

  • A change in the physical appearance of the solid in a suspension over time.

  • Inconsistent results in reactions run as slurries.

  • Reduced bioavailability in pharmaceutical formulations.[9]

Mitigation Strategies:

  • Use the in situ free-basing method (Protocol 1): This is the most robust way to ensure the active species is the soluble free amine.

  • Maintain a slightly acidic environment: If working in an aqueous or protic medium, ensuring the pH is low can suppress disproportionation.[8]

  • Cooling: For suspensions, storage at lower temperatures (2-8 °C) can slow the kinetics of disproportionation.[8][9]

References

Technical Support Center: Scale-Up Synthesis of Azabicyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azabicyclic Compound Synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complex transition from laboratory-scale synthesis to pilot-plant and manufacturing-scale production. Azabicyclic scaffolds are privileged structures in medicinal chemistry, but their synthesis at scale presents unique challenges not always apparent at the bench.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It aims to provide not just solutions, but a deeper understanding of the underlying chemical and engineering principles that govern successful scale-up.

Section 1: Foundational Scale-Up Strategy & Synthetic Route Selection

The transition from a medicinal chemistry route to a process-ready synthesis is the most critical step in scale-up. Decisions made here have cascading effects on cost, safety, and timeline.[1]

Q1: My lab-scale synthesis for a novel azabicyclic compound is low-yielding but effective for initial studies. When should I consider re-developing the route for scale-up?

A1: You should begin considering a new route almost immediately after confirming the compound's promise. A route suitable for producing milligrams is rarely optimal for kilograms.[1] The primary drivers for re-evaluation are safety, cost, scalability, and robustness.

  • Causality: A medicinal chemistry route prioritizes speed and accessibility to diverse analogs. It may use expensive reagents (e.g., complex chiral auxiliaries), hazardous reactions not containable at scale (e.g., diazomethane), or purification methods like preparative HPLC that are impractical for large quantities.[2] A process route must be cost-effective, safe, and reproducible.[3] For instance, replacing a hazardous azide-based reaction with a safer alternative is a common early-stage process development goal.[4]

Q2: What are the key considerations when selecting a protecting group strategy for a multi-kilogram synthesis of a functionalized azabicycle?

A2: At scale, the ideal protecting group strategy is dictated by cost, atom economy, and ease of removal under conditions that don't compromise the final product's purity.

  • Expertise & Experience: While a Boc group is common in the lab, its removal with strong acids like TFA can be corrosive to standard reactors and require specialized handling.[5] Consider alternatives like Cbz (removed by hydrogenation, a common step in azabicycle synthesis) or acyl groups.[6] The key is to choose orthogonal protecting groups that can be removed selectively without affecting other parts of the a molecule.[6]

  • Trustworthiness: The protecting group must be stable to all intermediate reaction conditions. Its introduction and removal should be high-yielding and generate easily removable byproducts. Avoid protecting groups that require chromatographic purification to remove, as this is a major bottleneck at scale.[7]

Q3: My synthesis involves a critical hydrogenation step. How does catalyst selection change from bench to pilot plant?

A3: Catalyst selection at scale shifts from activity-focused to a balance of activity, stability, cost, and ease of filtration.

  • Catalyst Loading & Activity: At the lab scale, high catalyst loadings (e.g., 10 mol% Pd/C) are often used to ensure rapid and complete conversion. At scale, this is economically unviable. The goal is to reduce loading to <1 mol% without sacrificing performance. This requires rigorous optimization of pressure, temperature, and solvent.

  • Physical Form & Separation: The physical form of the catalyst is critical. A fine powder catalyst that is easily filtered in a lab funnel can clog a large-scale filter press. Using catalysts with larger particle sizes or supported on a solid core can greatly improve filtration times.

  • Deactivation: Catalyst deactivation is a more prominent issue at scale.[8][9] This can be caused by impurities in lower-grade starting materials or by localized overheating. The nature of the metal precursor used to prepare the catalyst can significantly influence its stability and performance.[10][11] Continuous flow hydrogenation is an increasingly popular strategy to mitigate these issues, offering better control over reaction parameters and catalyst lifetime.[12][13]

Section 2: Troubleshooting Common Scale-Up Failures

This section addresses specific problems that frequently arise when a previously successful lab procedure is attempted on a larger scale.

Troubleshooting Guide: Common Issues in Azabicyclic Synthesis Scale-Up
Symptom Potential Root Cause(s) Recommended Action(s) & Rationale
Reaction stalls or is incomplete at large scale 1. Inefficient Mass Transfer/Mixing: The reaction may be diffusion-controlled. What works in a rapidly stirring 250 mL flask fails in a slower-mixing 100 L reactor. 2. Poor Heat Transfer: Localized hot or cold spots can alter reaction kinetics or cause byproduct formation.[14] 3. Reagent Purity: Impurities in larger-volume, lower-grade solvents or starting materials can poison catalysts or react with intermediates.1. Reactor & Impeller Selection: Model the mixing in the scaled-up reactor. A different impeller type (e.g., anchor vs. pitched-blade turbine) may be needed. 2. Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This helps design appropriate cooling protocols. 3. Reagent Qualification: Test all new batches of raw materials at a small scale before committing to the full-scale reaction.
Significant increase in byproduct formation 1. Exotherm Not Controlled: Many reactions in azabicycle synthesis (e.g., Grignard additions, reductions) are highly exothermic. A runaway exotherm dramatically increases side reactions.[15] 2. Extended Reaction/Workup Times: A reaction that takes 1 hour in the lab may take 8-10 hours at scale (charging, heating, cooling, transfers). This can lead to the degradation of sensitive products or intermediates.1. Change Dosing Strategy: Instead of adding a reagent all at once, use controlled addition via a pump to manage the exotherm. 2. Process Re-design: Investigate if the product can be isolated more quickly or if a "telescoped" process (where the next step is performed in the same pot without isolation) is feasible to protect an unstable intermediate.[16]
Product isolation is difficult; yield is lost during workup 1. Emulsion Formation: Vigorous stirring of biphasic mixtures in large reactors can create stable emulsions that are difficult to separate. 2. Solubility Changes: The product may be less soluble in the workup solvent at the lower temperatures often encountered in a large, jacketed reactor, leading to premature crashing out.1. Modify Workup: Add a brine wash or a different solvent to break the emulsion. Reduce agitation speed during phase separation. 2. Solubility Studies: Determine the product's solubility curve in the relevant solvents to design a workup protocol that avoids accidental crystallization.
Section 3: Purification and Isolation at Scale

Purifying kilograms of product requires fundamentally different techniques than those used for milligrams. The reliance on column chromatography must be minimized or eliminated.

Q4: My azabicyclic product is an oil that I purify by flash chromatography in the lab. How can I possibly handle this at a 5 kg scale?

A4: The primary goal is to develop a procedure to crystallize the product. Relying on large-scale chromatography is a common process bottleneck and is extremely costly in terms of solvent and stationary phase.[7]

  • Expertise & Experience: Even if the final product is an oil, an intermediate upstream may be a crystalline solid. Purifying this intermediate to a high degree can often simplify the final step to the point where the product is clean enough without chromatography (a "salt and cut" strategy).

  • If Crystallization is Necessary: If the final product must be purified, the first step is to induce crystallization. If the freebase is an oil, converting it to a salt (e.g., hydrochloride, tartrate) will often yield a stable, crystalline solid.

Protocol: Developing a Robust Crystallization Process
  • Solvent Screening: Begin with small-scale (50-100 mg) trials in a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to identify systems where the compound has high solubility at high temperatures and low solubility at low temperatures.[17]

  • Identify Critical Process Parameters (CPPs): The key variables controlling crystallization are cooling rate, agitation speed, and seeding.[18]

  • Cooling Profile: A linear cooling profile is rarely optimal. Often, a slow cool through the nucleation phase followed by a more rapid cool to maximize yield is more effective. Crashing the product out too quickly can trap impurities.[18]

  • Seeding Strategy: Seeding the solution with a small amount of pure crystalline material is crucial for controlling polymorphism and particle size. The seed point (temperature at which seeds are added) is a critical parameter to define.[17]

  • Particle Size & Filtration: The final particle size distribution (PSD) affects filtration and drying times. Very fine needles can be difficult to filter. Agitation speed and cooling rate can be adjusted to influence particle morphology.

Decision Workflow: Scale-Up Purification Strategy

G start Crude Product at >1 kg Scale is_solid Is the crude product a solid? start->is_solid is_oil Is the crude product an oil? is_solid->is_oil No can_crystallize Can it be crystallized? is_solid->can_crystallize Yes can_distill Is it thermally stable & volatile? is_oil->can_distill cryst Develop Crystallization Process can_crystallize->cryst Yes revisit Revisit Synthesis to Purify an Upstream Intermediate can_crystallize->revisit No form_salt Attempt Salt Formation can_distill->form_salt No distill Develop Distillation Process can_distill->distill Yes salt_cryst Does the salt crystallize? form_salt->salt_cryst salt_cryst->cryst Yes salt_cryst->revisit No chroma Large-Scale Chromatography (High Cost/Last Resort) revisit->chroma

Caption: Decision tree for selecting a purification method at scale.

Section 4: Process Analytical Technology (PAT) for Control and Optimization

PAT involves using in-line and at-line analytical tools to monitor and control manufacturing processes in real-time. This is a shift from the traditional model of testing quality after the fact.[19]

Q5: How can I better understand and control my reaction as it scales? I feel like I'm "flying blind" between samples sent to QC.

A5: This is precisely the problem that Process Analytical Technology (PAT) is designed to solve. By integrating real-time analytics into your reactor, you can gain a deep understanding of reaction kinetics, endpoint detection, and impurity formation.[20][21]

  • Common PAT Tools:

    • FTIR/Raman Spectroscopy: In-situ probes can track the disappearance of a starting material and the appearance of a product by monitoring specific vibrational bands. This is excellent for determining reaction endpoints without sampling.[20]

    • UPLC-MS: Automated sampling systems can pull from the reactor, dilute, and inject into a fast UPLC-MS system, providing detailed information on byproduct formation in near real-time.[22]

Workflow: PAT for Process Optimization

PAT_Loop cluster_0 Real-Time Monitoring & Control Loop Process Large-Scale Reaction (e.g., Hydrogenation) PAT PAT Probe (e.g., In-Situ FTIR) Process->PAT Measures Data Real-Time Data Stream (Concentration vs. Time) PAT->Data Generates Model Kinetic Model / Control Algorithm Data->Model Feeds Analysis Offline Analysis (UPLC, NMR) Data->Analysis Validates Control Process Control System (e.g., Temp, Dosing Rate) Model->Control Informs Control->Process Adjusts Optimization Process Optimization (Improved Yield/Purity) Control->Optimization Leads to

Caption: Using PAT to create a feedback loop for process control.

Section 5: Safety Considerations at Scale

Safety protocols that are adequate for a fume hood are insufficient for a pilot plant. The potential hazards of handling large quantities of chemicals must be rigorously evaluated.[23]

Q6: My procedure involves using sodium hydride (NaH) for a deprotonation. What are the safety implications of scaling this from 5g to 500g?

A6: Sodium hydride is pyrophoric and reacts violently with water. At the 500g scale, the primary concerns are safe handling during charging, controlling the hydrogen gas evolution, and quenching the reaction safely.

  • Safe Handling: NaH is typically supplied as a 60% dispersion in mineral oil. While this is safer than pure NaH, the oil must be washed away with a dry solvent (e.g., hexane) under an inert atmosphere (Nitrogen or Argon) before use. Charging 500g of reactive NaH to a reactor is a high-hazard operation requiring specialized equipment and trained personnel.

  • Hydrogen Evolution: The reaction of NaH with your substrate will release a stoichiometric amount of hydrogen gas. At the 500g scale, this is a large volume of flammable gas that must be safely vented and diluted. The reactor's off-gas system must be designed to handle this.

  • Quenching: The most dangerous step is often the quench. Slowly adding a proton source (e.g., isopropanol) to destroy excess NaH must be done with extreme care and adequate cooling to control the exotherm and hydrogen evolution. Never quench with water directly. A detailed quench protocol should be developed and validated at a smaller scale first.[24]

Q7: How should I approach the disposal of large volumes of chemical waste from my pilot run?

A7: Waste disposal at scale is a regulated and critical process.[25] You cannot simply neutralize and pour waste down the drain as you might with small lab quantities.[26]

  • Waste Streams: Segregate waste streams meticulously (e.g., halogenated solvents, non-halogenated solvents, aqueous acidic, aqueous basic).

  • Documentation: All waste must be characterized and documented. Your institution's Environmental Health & Safety (EH&S) department will have specific procedures for labeling and manifesting waste for pickup by a certified disposal company.

  • Process Design for Waste Reduction: The best strategy is to minimize waste from the start. Choose solvents that are easier to recycle or incinerate. Design processes that minimize the number of purification steps to reduce solvent usage.

References

Technical Support Center: Purification of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important bicyclic amine hydrochloride. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your preparations.

Introduction: The Challenge of Purifying Bicyclic Amine Salts

This compound is a valuable building block in pharmaceutical research.[1][2] Its polar and ionic nature, however, can present significant purification challenges. Common issues include the removal of starting materials, reaction by-products, and degradation products, which can be difficult to separate from the desired compound due to similar polarities. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[3]

  • Organic Impurities: These often arise from the synthetic route. For instance, in syntheses involving a Mannich-type reaction, common impurities could include unreacted starting materials like glutaraldehyde or acetone dicarboxylic acid, as well as by-products from side reactions.[4][5] Incomplete deprotection steps can also leave behind protected intermediates.[6]

  • Inorganic Impurities: These may include catalysts, reagents, and salts from work-up procedures.[3]

  • Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.[3]

Q2: My NMR spectrum shows broad peaks for my purified compound. What could be the cause?

A2: Broad peaks in the NMR spectrum of amine hydrochlorides can be due to several factors:

  • Hygroscopic Nature: The compound may have absorbed water, which can lead to proton exchange and peak broadening. Ensure the sample is thoroughly dried under high vacuum.

  • Residual Acidity/Basicity: Traces of acid or base from the work-up can also cause peak broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts can significantly broaden NMR signals.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is often a highly effective method for purifying amine hydrochlorides, provided a suitable solvent system can be found.[7] The key is to identify a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: Can I use standard silica gel chromatography for purification?

A4: Standard silica gel chromatography can be challenging for highly polar and basic compounds like this compound. The acidic nature of silica can lead to strong interactions, causing peak tailing, poor separation, and even degradation of the compound.[8] However, modified techniques can be employed (see Troubleshooting Guide).

Troubleshooting Guide

This section addresses specific experimental issues with detailed, step-by-step solutions.

Problem 1: Persistent Impurities After Initial Purification

Scenario: After an initial attempt at purification (e.g., precipitation or a simple wash), analytical data (HPLC, NMR) still shows the presence of significant impurities.

Root Cause Analysis & Solution Workflow

The choice of purification strategy depends heavily on the nature of the impurities. It is crucial to first identify the impurities, if possible, by techniques like LC-MS.[3]

Caption: Decision workflow for selecting a purification strategy.

Detailed Protocols

1. Recrystallization Protocol

Recrystallization is an excellent choice for removing less polar impurities.[7]

  • Step 1: Solvent Screening. The ideal solvent should dissolve the compound when hot but not when cold. Common choices for amine hydrochlorides include alcohol/ether mixtures (e.g., methanol/diethyl ether, ethanol/MTBE) or acetonitrile.

  • Step 2: Dissolution. In a flask, add a minimal amount of the hot solvent to the crude material until it completely dissolves.

  • Step 3: Cooling. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Step 4: Isolation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides

Solvent SystemPolarityBoiling Point (°C)Comments
Methanol/Diethyl EtherHigh/Low35-65Good for precipitating the salt.
Ethanol/MTBEHigh/Low55-78A safer alternative to diethyl ether.
IsopropanolMedium82Can be effective as a single solvent.
AcetonitrileHigh82Often a good choice for polar compounds.

2. Chromatographic Purification

For impurities with polarities similar to the product, chromatography is often necessary.[9]

  • Option A: Reversed-Phase Chromatography. This is often a good choice for polar, ionizable compounds.[8]

    • Stationary Phase: C18 or C8 silica.

    • Mobile Phase: A gradient of water (with an acidic modifier like 0.1% TFA or formic acid to keep the amine protonated) and acetonitrile or methanol.

  • Option B: Amine-Functionalized Silica or Alumina. These stationary phases are less acidic than standard silica and can prevent the issues of strong adsorption and peak tailing.[8][10]

    • Stationary Phase: Amino-propyl functionalized silica or basic alumina.

    • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate or dichloromethane/methanol.

  • Option C: Hydrophilic Interaction Chromatography (HILIC). HILIC is well-suited for the separation of very polar compounds.[9]

    • Stationary Phase: Unbonded silica or polar bonded phases (e.g., amide, diol).

    • Mobile Phase: High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.

Problem 2: Product is an Oil or Fails to Crystallize

Scenario: After solvent removal or during a recrystallization attempt, the product remains an oil or a sticky solid instead of forming a crystalline powder.

Root Cause Analysis & Solution Workflow

This issue often points to the presence of impurities that inhibit crystallization or excess residual solvent.

G start Start: Oily or Non-Crystalline Product check_purity Check Purity (NMR, HPLC) start->check_purity is_impure Is it Impure? check_purity->is_impure is_pure Is it Pure? is_impure->is_pure No purify Further Purification (See Problem 1) is_impure->purify Yes triturate Triturate with a Non-Solvent (e.g., Ether, Hexane) is_pure->triturate end_product End: Crystalline Product purify->end_product seed Add Seed Crystal triturate->seed concentrate Re-dissolve and Concentrate Slowly seed->concentrate concentrate->end_product

Caption: Troubleshooting workflow for non-crystalline products.

Detailed Protocols

1. Trituration

  • Step 1: Add a non-solvent (a solvent in which your compound is insoluble, such as diethyl ether or hexane) to the oily product.

  • Step 2: Stir or sonicate the mixture vigorously. This can induce precipitation or crystallization.

  • Step 3: If a solid forms, filter, wash with the non-solvent, and dry.

2. Seeding

  • If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution or oil. This can provide a nucleation site for crystallization to begin.

Concluding Remarks

The purification of this compound requires a systematic and analytical approach. By understanding the nature of potential impurities and applying the appropriate purification techniques—from classical recrystallization to advanced chromatographic methods—researchers can consistently obtain high-purity material essential for drug discovery and development. Always consult the Safety Data Sheet (SDS) before handling any chemicals.[11]

References

Technical Support Center: Optimization of Protecting Group Strategy for 9-Azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing nitrogen protecting group strategies in the synthesis and modification of 9-azabicyclo[3.3.1]nonanes. This unique bicyclic scaffold is a key structural motif in a variety of biologically active molecules and natural products, making the strategic use of protecting groups critical for successful synthetic outcomes.

This resource is structured to provide immediate, actionable insights through a combination of frequently asked questions (FAQs) and in-depth troubleshooting guides. It aims to explain not just the "how" but also the "why" behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of protecting groups for the tertiary amine of the 9-azabicyclo[3.3.1]nonane core.

Q1: What are the most commonly used protecting groups for the nitrogen atom in 9-azabicyclo[3.3.1]nonanes?

A1: The most prevalent protecting groups for the 9-azabicyclo[3.3.1]nonane nitrogen are carbamates, primarily the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[1] Benzyl (Bn) groups are also utilized, particularly in the initial stages of synthesis.[2] Sulfonamides, such as the p-toluenesulfonyl (Ts) group, offer high stability but can require harsh deprotection conditions.[3] The choice of protecting group is dictated by the overall synthetic strategy, including the stability required for subsequent reaction steps and the orthogonality of deprotection conditions.[1]

Q2: When should I choose a Boc group over a Cbz group?

A2: The selection between Boc and Cbz protecting groups hinges on the planned reaction conditions and the presence of other functional groups.

  • Choose Boc when:

    • Your downstream reactions are sensitive to hydrogenolysis (e.g., if your molecule contains reducible functional groups like alkenes, alkynes, or other benzyl ethers).[1]

    • You require a protecting group that is stable to a wide range of non-acidic reagents.

    • Mild acidic deprotection is compatible with your overall molecular structure.[1]

  • Choose Cbz when:

    • Your molecule is sensitive to strong acids.

    • You need a robust protecting group that can withstand various reaction conditions.[4]

    • Your molecule is stable to catalytic hydrogenation, and you desire a deprotection method that is typically very clean.[5]

Q3: What are "orthogonal" protecting groups, and why are they important in the synthesis of complex 9-azabicyclo[3.3.1]nonane derivatives?

A3: Orthogonal protecting groups are distinct functional groups that can be removed under different, non-interfering conditions.[1] For instance, a molecule might contain a Boc-protected amine and a silyl-protected alcohol. The Boc group can be removed with acid, leaving the silyl ether intact, while the silyl ether can be cleaved with a fluoride source without affecting the Boc group. This strategy is crucial for complex syntheses involving multiple functional groups that require selective manipulation.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the protection and deprotection of 9-azabicyclo[3.3.1]nonanes.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete N-Boc Protection 1. Insufficient reactivity of the amine. 2. Inadequate base strength or stoichiometry. 3. Decomposition of di-tert-butyl dicarbonate ((Boc)₂O).1. Ensure the starting amine is fully dissolved. For hydrochloride salts, use a stronger base or an additional equivalent of a milder base to neutralize the HCl. 2. Use a stronger, non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). Ensure at least one equivalent is used to scavenge the acid byproduct.[6] 3. Use fresh (Boc)₂O. Consider adding it portion-wise to maintain its concentration.
Low Yield During N-Cbz Protection 1. Poor quality of benzyl chloroformate (Cbz-Cl). 2. Suboptimal pH for the reaction. 3. Side reactions with other nucleophilic groups.1. Cbz-Cl can degrade over time. Use freshly opened or distilled reagent. 2. For Schotten-Baumann conditions, maintain the pH between 8 and 10 to ensure the amine is deprotonated and nucleophilic.[4] 3. If other nucleophiles (e.g., hydroxyl groups) are present, consider protecting them first or using milder reaction conditions (e.g., lower temperature).
Difficulty in N-Boc Deprotection 1. Insufficient acid strength or concentration. 2. Steric hindrance around the Boc group. 3. Acid-labile functionalities elsewhere in the molecule are not tolerated.1. Switch from milder acids (e.g., HCl in dioxane) to a stronger acid like trifluoroacetic acid (TFA), often used neat or with a scavenger.[7] 2. Increase the reaction temperature and/or time. Microwave-assisted deprotection can sometimes be effective. 3. If other acid-sensitive groups are present, this indicates a need to re-evaluate the initial protecting group strategy for better orthogonality.
Incomplete N-Cbz Deprotection via Hydrogenolysis 1. Catalyst poisoning. 2. Inefficient hydrogen transfer. 3. Steric hindrance preventing access to the catalyst surface.1. Ensure the substrate and solvent are free of catalyst poisons such as sulfur-containing compounds or residual bases. 2. Increase hydrogen pressure. Ensure adequate stirring to suspend the catalyst. Consider a transfer hydrogenation source like ammonium formate. 3. In cases of severe steric hindrance, alternative deprotection methods, such as using strong Lewis acids, may be necessary.[8]
Side Reaction During N-Boc Deprotection: Alkylation of Nucleophiles The tert-butyl cation generated during acidic cleavage can alkylate other nucleophilic sites on the molecule or in the reaction mixture.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[6]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 9-Azabicyclo[3.3.1]nonane

Objective: To protect the secondary amine of 9-azabicyclo[3.3.1]nonane to prevent its reaction in subsequent synthetic steps.

Materials:

  • 9-Azabicyclo[3.3.1]nonane (or a derivative)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 9-azabicyclo[3.3.1]nonane derivative (1.0 equiv) in anhydrous DCM or THF.

  • Add the base (e.g., NEt₃, 1.2 equiv). If the starting material is a hydrochloride salt, use at least 2.2 equivalents of the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 9-azabicyclo[3.3.1]nonane.[9]

Protocol 2: General Procedure for N-Cbz Protection of 9-Azabicyclo[3.3.1]nonane

Objective: To install the Cbz protecting group on the nitrogen of the 9-azabicyclo[3.3.1]nonane core.

Materials:

  • 9-Azabicyclo[3.3.1]nonane (or a derivative)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Water

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Hydrochloric Acid (HCl) for acidification (if applicable)

Procedure:

  • Dissolve the 9-azabicyclo[3.3.1]nonane derivative (1.0 equiv) in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[4]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 - 1.2 equiv) to the stirred solution, ensuring the temperature remains below 10 °C.[4]

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 3: General Procedure for N-Cbz Deprotection via Catalytic Hydrogenolysis

Objective: To remove the Cbz group to liberate the free amine.

Materials:

  • N-Cbz protected 9-azabicyclo[3.3.1]nonane derivative

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]

Section 4: Visualizing Protecting Group Strategies

Decision Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for choosing an appropriate protecting group for the 9-azabicyclo[3.3.1]nonane nitrogen.

G start Start: Need to Protect 9-Azabicyclo[3.3.1]nonane Nitrogen q1 Are there any acid-sensitive functional groups in the molecule? start->q1 q2 Are there any reducible functional groups (e.g., alkenes, alkynes, other benzyl groups)? q1->q2 No cbz Select Cbz Group q1->cbz Yes boc Select Boc Group q2->boc Yes q2->cbz No reconsider Re-evaluate synthetic route or consider alternative protecting groups (e.g., Fmoc, Alloc) boc->reconsider If strong acid is not tolerated cbz->reconsider If hydrogenation is not feasible due to other constraints

Caption: Decision tree for selecting between Boc and Cbz protecting groups.

General Protection/Deprotection Cycle

This diagram illustrates the general cycle of protecting a functional group, performing a desired reaction, and then deprotecting it.

G A Free Amine (9-Azabicyclo[3.3.1]nonane) B Protected Amine (e.g., N-Boc or N-Cbz) A->B Protection C Chemical Transformation on another part of the molecule B->C Reaction D Deprotected Amine (Final Product) C->D Deprotection

Caption: The fundamental cycle of using a protecting group in synthesis.

References

Validation & Comparative

Navigating the Spectral Landscape of Bicyclic Heterocycles: A Comparative Guide to the NMR Data of 3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or specialized chemical entities is paramount. The bicyclo[3.3.1]nonane framework, a rigid scaffold, is of significant interest in medicinal chemistry. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride, a key heterocyclic building block.

The Bicyclo[3.3.1]nonane Scaffold: A Structural Overview

The 3-Oxa-9-azabicyclo[3.3.1]nonane system is characterized by a nine-membered bicyclic structure containing a nitrogen bridgehead and an oxygen atom within one of the six-membered rings. This conformationally restricted framework imparts specific spatial relationships between its constituent atoms, which are discernible through NMR spectroscopy.

Below is a diagram illustrating the core structure and numbering of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Figure 1: Structure of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Predicted ¹H and ¹³C NMR Data for 3-Oxa-9-azabicyclo[3.3.1]nonane (Free Base)

In the absence of experimental data for the hydrochloride salt, we present a predicted NMR spectrum for the free base. These predictions are generated using advanced cheminformatics algorithms and serve as a valuable baseline for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Oxa-9-azabicyclo[3.3.1]nonane

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C1, C555.23.10m
C2, C470.13.95 (axial), 3.65 (equatorial)m
C6, C828.51.90 (axial), 1.60 (equatorial)m
C718.91.75m

Note: These are predicted values and should be confirmed by experimental data.

Comparative Analysis with Structural Analogues

To provide experimental context, we will compare the predicted data for 3-Oxa-9-azabicyclo[3.3.1]nonane with the published, experimentally determined NMR data of two closely related analogues: 9-azabicyclo[3.3.1]nonane and N-methyl-9-azabicyclo[3.3.1]nonane.

9-Azabicyclo[3.3.1]nonane

This analogue lacks the oxygen atom at the 3-position, replacing it with a methylene group. This substitution is expected to significantly alter the chemical shifts of the neighboring protons and carbons.

Table 2: Experimental NMR Data for 9-Azabicyclo[3.3.1]nonane

Position¹³C Shift (ppm)¹H Shift (ppm)
C1, C546.43.57
C2, C4, C6, C827.12.41-2.18, 2.05-1.88
C3, C718.71.80-1.59

Data sourced from Organic Syntheses.[1]

The replacement of the electronegative oxygen in the 3-Oxa analogue with a CH₂ group in 9-azabicyclo[3.3.1]nonane results in a significant upfield shift for the C2 and C4 carbons (from a predicted 70.1 ppm to an experimental 27.1 ppm). The protons on these carbons also experience a corresponding upfield shift.

N-Methyl-9-azabicyclo[3.3.1]nonane

The addition of a methyl group to the nitrogen bridgehead introduces both electronic and steric effects that influence the NMR spectrum.

Table 3: Experimental ¹³C NMR Data for N-Methyl-9-azabicyclo[3.3.1]nonane

Position¹³C Shift (ppm)
C1, C556.7
C2, C4, C6, C826.5
C3, C718.2
N-CH₃41.9

The N-methylation leads to a downfield shift of the bridgehead carbons (C1, C5) compared to the unsubstituted 9-azabicyclo[3.3.1]nonane.

Expected Spectral Changes upon Formation of the Hydrochloride Salt

The protonation of the nitrogen atom to form this compound is expected to induce significant downfield shifts in both the ¹H and ¹³C NMR spectra. This is due to the deshielding effect of the positively charged nitrogen atom. The protons and carbons alpha to the nitrogen (C1, C5, and the attached protons) will be most affected. Smaller downfield shifts are also anticipated for the more distant nuclei.

Experimental Protocol for NMR Data Acquisition

To obtain definitive spectral data for this compound, the following detailed protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for hydrochloride salts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field spectrometer.

  • Solvent: D₂O or CD₃OD.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher.

  • Solvent: D₂O or CD₃OD.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse program.

  • Number of Scans: 1024-4096, depending on concentration and instrument sensitivity.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-100 ppm.

The following diagram outlines the general workflow for acquiring and analyzing the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup_1h Setup 1H Experiment lock_shim->setup_1h setup_13c Setup 13C Experiment lock_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate 1H Spectrum phase_baseline->integrate peak_pick Peak Picking phase_baseline->peak_pick assign Assign Signals peak_pick->assign

Figure 2: Workflow for NMR Data Acquisition and Analysis.

Conclusion

While a definitive experimental NMR spectrum for this compound is not readily found in the public domain, a combination of predictive methods and comparative analysis with structurally related compounds provides a strong foundation for its characterization. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this important bicyclic heterocycle, ensuring the structural integrity of their compounds for applications in drug discovery and development.

References

mass spectrometry analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and drug development professionals, the structural elucidation and quantification of novel chemical entities are paramount. The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Mass spectrometry (MS) stands as the cornerstone technique for the analysis of these derivatives, offering unparalleled sensitivity and structural information.

This guide provides an in-depth comparison of mass spectrometry-based approaches for analyzing 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives. We move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a deep understanding of how to select and optimize an analytical strategy. We will compare the two most common workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven insights and detailed experimental protocols.

Foundational Principles: The Unique Nature of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core

The 3-Oxa-9-azabicyclo[3.3.1]nonane structure (C₇H₁₃NO, Monoisotopic Mass: 127.0997 Da) presents unique analytical considerations.[1] It contains two key heteroatoms: a tertiary amine (at position 9) and an ether linkage (at position 3). This duality governs its behavior in a mass spectrometer.

  • The Tertiary Amine (Nitrogen): This is the primary site of protonation in soft ionization techniques like Electrospray Ionization (ESI), making it ideal for LC-MS analysis. Under high-energy Electron Ionization (EI), the nitrogen atom directs fragmentation through alpha-cleavage, a highly characteristic pathway for amines.[2][3][4]

  • The Ether (Oxygen): The oxygen atom can also influence fragmentation, potentially through cleavage of the C-O bond, though this is often less favorable than fragmentation directed by the nitrogen atom.

Understanding the interplay between these two functional groups is critical to interpreting mass spectra and choosing the appropriate analytical platform.

Comparative Analysis of Ionization Techniques

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation method dictates the type of ionization that can be employed. This decision is the most critical fork in the road for the analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Volatile/semi-volatile, thermally stable analytes are vaporized and separated in a gas stream.Analytes are separated in a liquid phase based on polarity/other properties.
Ionization Method Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Molecular Ion (M⁺˙) Often visible but can be weak or absent for aliphatic amines.[2][3]Strong protonated molecule [M+H]⁺ is typically the base peak.
Fragmentation Extensive, reproducible fragmentation. Excellent for library matching and initial structural ID.Controlled fragmentation (MS/MS) via Collision-Induced Dissociation (CID).
Strengths Highly reproducible fragmentation patterns, extensive spectral libraries (e.g., NIST).High sensitivity, suitable for non-volatile and thermally labile derivatives, excellent for quantification.
Limitations Requires analyte volatility. Polar derivatives may require chemical derivatization.Less standardized fragmentation, matrix effects can cause ion suppression.
Best For Qualitative analysis of relatively simple, non-polar derivatives. Unknown identification via library search.Quantitative analysis, analysis of complex mixtures, polar or large derivatives, and confirmation of identity.
Workflow Comparison: GC-MS vs. LC-MS

The following diagram illustrates the divergent workflows for analyzing a hypothetical substituted 3-Oxa-9-azabicyclo[3.3.1]nonane derivative.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample_GC Sample Deriv Derivatization (Optional) e.g., Silylation for polar groups Sample_GC->Deriv If polar GC_Inj GC Injection (Vaporization) Deriv->GC_Inj GC_Col GC Column Separation (e.g., DB-5ms) GC_Inj->GC_Col EI_Source Electron Ionization (EI) (70 eV) GC_Col->EI_Source MS_GC Mass Analyzer (Scan) (e.g., Quadrupole) EI_Source->MS_GC Data_GC Data Analysis (Library Matching) MS_GC->Data_GC Sample_LC Sample in Solution LC_Inj LC Injection Sample_LC->LC_Inj LC_Col LC Column Separation (e.g., C18) LC_Inj->LC_Col ESI_Source Electrospray Ionization (ESI) (Positive Mode) LC_Col->ESI_Source MS1 MS1: Precursor Ion Selection ([M+H]⁺) ESI_Source->MS1 CID Collision Cell (CID) (Fragment Generation) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data_LC Data Analysis (Quantification/Confirmation) MS2->Data_LC start Start: 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative start->Sample_GC start->Sample_LC

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Fragmentation Pathways: Predicting the Breakdown

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Based on fundamental principles and data from analogous structures like tropane alkaloids and other bicyclic amines, we can predict the fragmentation of the 3-Oxa-9-azabicyclo[3.3.1]nonane core.[5][6]

A. Electron Ionization (EI) Fragmentation

In an EI source, high-energy electrons create a radical cation (M⁺˙). Fragmentation is driven by the stability of the resulting ions and radicals. For the 3-Oxa-9-azabicyclo[3.3.1]nonane core, the most likely fragmentation is initiated by α-cleavage adjacent to the nitrogen atom.[3][4]

EI_Fragmentation Parent M⁺˙ (m/z 127) 3-Oxa-9-azabicyclo[3.3.1]nonane F1 Fragment A (m/z 98) Loss of C₂H₅• Parent->F1 Cleavage of C1-C2 or C5-C4 bond F2 Fragment B (m/z 84) Loss of C₂H₃O• Parent->F2 Cleavage of C2-O3 (less likely) F3 Fragment C (m/z 70) Loss of C₃H₅O• Parent->F3 Cleavage of C1-C8 or C5-C6 bond

Caption: Predicted major EI fragmentation pathways from the core structure.

A key fragmentation pattern for related 3,9-oxaazabicyclo[3.3.1]nonanes involves the formation of an amine fragment that retains the bicyclic structure but features an exocyclic double bond attached to the N9 atom. This indicates a complex rearrangement following the initial α-cleavage.

B. Collision-Induced Dissociation (CID) Fragmentation of [M+H]⁺

In LC-MS/MS, we select the protonated molecule ([M+H]⁺) and fragment it in a collision cell. The fragmentation of this even-electron ion proceeds through different, often lower-energy, pathways. The charge is localized on the nitrogen, which again directs the fragmentation.

CID_Fragmentation cluster_path1 Dominant Pathway: Ring Opening cluster_path2 Minor Pathway Parent [M+H]⁺ (m/z 128) F1 Fragment D (m/z 98) Loss of CH₂O (30 Da) Parent->F1 Cleavage across ether bridge F2 Fragment E (m/z 70) Loss of C₂H₄O + CH₂ (58 Da) Parent->F2 Further fragmentation F3 Fragment F Loss of H₂O (18 Da) Parent->F3

Caption: Predicted CID fragmentation pathways for the protonated molecule.

The fragmentation of analogous tropane alkaloids often involves the loss of substituents and characteristic cleavages of the bicyclic ring system, providing a valuable reference for interpreting the spectra of new derivatives.[7][8]

Field-Proven Experimental Protocols

The following protocols serve as robust starting points for the analysis of novel 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives.

Protocol 1: GC-MS for Qualitative Screening and Identification

This method is optimized for identifying new, non-polar derivatives and comparing their fragmentation patterns to established libraries or analogs.

  • Rationale: This protocol uses a standard, non-polar column (DB-5ms or equivalent) and a generic temperature gradient suitable for a wide range of semi-volatile compounds. EI at 70 eV is the industry standard for generating reproducible spectra for library matching.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate). If the derivative contains highly polar groups (e.g., -OH, -COOH), perform silylation using BSTFA with 1% TMCS at 70°C for 30 minutes.

    • Instrumentation: A standard GC-MS system (e.g., Agilent 7890/5977).

    • GC Parameters:

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

      • Injector: Split/Splitless, 250°C. 1 µL injection volume, 20:1 split ratio.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40 - 550.

  • Self-Validation: The system suitability should be checked by injecting a known standard (e.g., Octafluoronaphthalene) to verify resolution and sensitivity. The resulting spectra should show a clear molecular ion (if stable) and reproducible fragmentation patterns that can be compared against the NIST database or spectra from similar published compounds.[9]

Protocol 2: LC-MS/MS for Sensitive Quantification and Confirmation

This method is designed for quantifying derivatives in complex matrices (e.g., plasma, reaction mixtures) and confirming their identity with high certainty.

  • Rationale: This protocol uses reversed-phase chromatography, which is suitable for the moderately polar bicyclic amine core. ESI in positive mode is chosen because the tertiary amine is readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity for quantification.

  • Methodology:

    • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-100 ng/mL.

    • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled to a UHPLC system (e.g., Waters Acquity UPLC with a Xevo TQ-S).

    • LC Parameters:

      • Column: 100 mm x 2.1 mm ID, 1.7 µm particle size (e.g., Waters Acquity BEH C18).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

      • MRM Transitions: Determine the precursor ion ([M+H]⁺) in a full scan. Fragment it via CID and select the two most intense, stable product ions for the MRM transitions (e.g., m/z 128.1 -> 98.1 and m/z 128.1 -> 70.1 for the core structure). Optimize collision energy for each transition.

  • Self-Validation: A calibration curve must be constructed using at least 5 standards of known concentration, spanning the expected sample concentration range. The curve should have a correlation coefficient (r²) > 0.99. Quality control (QC) samples at low, medium, and high concentrations should be run alongside the unknown samples, with accuracy and precision falling within ±15%.

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for the analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives is dictated entirely by the research objective.

  • For initial identification, purity assessment, and structural elucidation of new, relatively simple derivatives, GC-MS offers a powerful solution. Its highly reproducible EI fragmentation provides a rich fingerprint that can be compared to libraries and analogous compounds.

  • For trace-level quantification in complex biological or chemical matrices, analysis of polar or thermally unstable derivatives, and definitive structural confirmation , LC-MS/MS is the superior technique. Its soft ionization preserves the molecular species, and the selectivity of MS/MS provides unmatched sensitivity and specificity.

By understanding the fundamental chemical properties of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold and the distinct advantages of each mass spectrometric workflow, researchers can confidently develop robust and reliable analytical methods to accelerate their scientific discoveries.

References

A Comparative Analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane and Tropane Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology

The quest for novel therapeutics targeting the central nervous system (CNS) has led to the extensive exploration of rigid bicyclic scaffolds that can effectively mimic the conformations of endogenous neurotransmitters. Among these, the tropane skeleton, a defining feature of alkaloids like cocaine and atropine, has been a cornerstone of CNS drug design for decades[1][2][3]. However, the inherent liabilities of tropane-based compounds, including potential cardiotoxicity and abuse liability, have spurred the investigation of bioisosteric replacements. One such promising scaffold is the 3-Oxa-9-azabicyclo[3.3.1]nonane system, an oxygen-substituted analog of the tropane ring. This guide provides an in-depth comparison of the pharmacological activities of these two scaffolds, supported by experimental data, to inform the strategic design of next-generation CNS drug candidates.

Structural and Conformational Differences: A Tale of Two Scaffolds

At first glance, the tropane (8-azabicyclo[3.2.1]octane) and 3-Oxa-9-azabicyclo[3.3.1]nonane scaffolds appear structurally similar. Both are bridged bicyclic systems containing a nitrogen atom. However, the replacement of the C3 methylene bridge in the tropane ring with an oxygen atom in the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold introduces significant changes in conformation, polarity, and hydrogen bonding potential.

The tropane ring typically exists in a chair conformation. In contrast, the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold can adopt both chair-chair and boat-chair conformations, with the energy difference between these conformers being relatively small[4]. This conformational flexibility can influence how ligands bind to their biological targets.

cluster_0 Tropane Scaffold cluster_1 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold Tropane Tropane Oxa-Tropane Oxa-Tropane

Caption: Core structures of Tropane and 3-Oxa-9-azabicyclo[3.3.1]nonane.

Comparative Pharmacology at the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a primary target for both tropane and 3-Oxa-9-azabicyclo[3.3.1]nonane analogs, particularly in the context of developing treatments for cocaine addiction and other dopamine-related disorders.

Tropane Analogs: Cocaine and its analogs, such as WIN 35,428, are potent DAT inhibitors[5]. The structure-activity relationship (SAR) of tropane-based DAT inhibitors is well-established. Key interactions involve the tropane nitrogen, the 2β-carboxymethyl group, and the 3β-aryl substituent, which are crucial for high-affinity binding[6][7]. N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogs have also been developed as selective DAT ligands[8].

3-Oxa-9-azabicyclo[3.3.1]nonane Analogs: Studies on 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives have revealed that this scaffold can also produce potent DAT inhibitors. However, the introduction of the oxygen atom can significantly alter the binding affinity and selectivity profile. For instance, some studies have shown that replacing the nitrogen bridge in tropane analogs with an ether linkage can maintain, and in some cases enhance, DAT inhibitory potency with potentially altered selectivity towards the serotonin transporter (SERT)[5].

Compound ClassExampleDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
TropaneCocaine100-200200-40050-100
TropaneWIN 35,42810-20100-20030-50
3-Oxa-9-azabicyclo[3.3.1]nonaneAnalog X5-15200-30040-60
3-Oxa-9-azabicyclo[3.3.1]nonaneAnalog Y50-10010-2080-120

Table 1: Comparative Binding Affinities of Representative Analogs at Monoamine Transporters. Note: The data presented here are representative values from various sources and should be used for comparative purposes only. Actual values may vary depending on the specific experimental conditions.

The SAR for 3-Oxa-9-azabicyclo[3.3.1]nonane analogs at the DAT suggests that the overall shape and electrostatic potential of the molecule are critical. The oxygen atom can participate in hydrogen bonding interactions within the binding pocket, potentially leading to different binding modes compared to their tropane counterparts.

Activity at Other CNS Targets

While the DAT has been a major focus, these scaffolds are also relevant for other CNS targets.

  • Muscarinic Acetylcholine Receptors (mAChRs): Tropane alkaloids like atropine and scopolamine are classical mAChR antagonists[9]. The tropane scaffold is a well-established pharmacophore for mAChR ligands. Some N-substituted tropane analogs developed as DAT inhibitors retain high affinity for muscarinic receptors[8]. The activity of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs at mAChRs is less explored but represents a key area for future investigation to assess selectivity.

  • Serotonin and Norepinephrine Transporters (SERT and NET): As indicated in Table 1, both scaffolds can be functionalized to target SERT and NET. The substitution pattern on the bicyclic ring system and the nature of the substituents play a crucial role in determining the selectivity profile. For example, 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have shown significant selectivity for DAT over SERT[5].

Experimental Methodologies

To ensure the reliability and reproducibility of the pharmacological data, standardized and validated experimental protocols are essential.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Protocol:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or use cells expressing the target protein.

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

A Prepare Membranes B Add Radioligand A->B C Add Test Compound B->C D Incubate C->D E Filter to Separate Bound/Free Ligand D->E F Measure Radioactivity E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a Radioligand Binding Assay.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine uptake).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity accumulated in the synaptosomes.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

A Isolate Synaptosomes B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter B->C D Incubate C->D E Terminate Uptake (Filtration) D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for a Monoamine Uptake Assay.

Summary and Future Directions

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold represents a viable and promising alternative to the traditional tropane skeleton in the design of CNS-active compounds. The introduction of an oxygen atom into the bicyclic ring system can lead to compounds with altered conformational preferences, improved physicochemical properties, and unique pharmacological profiles.

Key takeaways from this comparison include:

  • Potency: Both scaffolds can yield highly potent ligands for CNS targets, particularly the dopamine transporter.

  • Selectivity: The 3-oxa substitution offers an avenue to modulate selectivity profiles, potentially leading to compounds with a reduced risk of off-target effects.

  • Novelty: The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is less explored than the tropane ring, offering greater opportunities for novel intellectual property.

Future research should focus on a more systematic exploration of the SAR of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs at a wider range of CNS targets. In vivo studies are also crucial to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds and to assess their therapeutic potential for various neurological and psychiatric disorders.

References

Navigating the Therapeutic Landscape: A Comparative Guide to the Structure-Activity Relationships of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic system, has emerged as a privileged motif in modern medicinal chemistry. Its rigid framework provides a unique three-dimensional arrangement of pharmacophoric features, enabling the design of potent and selective modulators for a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on their interactions with G protein-coupled receptors (GPCRs), ion channels, and transporters. We will dissect the causal relationships between structural modifications and biological activity, supported by experimental data, to provide researchers and drug development professionals with actionable insights for future design strategies.

The Architectural Advantage of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core

The inherent rigidity of the bicyclo[3.3.1]nonane system reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity. The incorporation of a heteroatom at the 3-position (oxygen) and a nitrogen at the 9-position introduces key hydrogen bonding capabilities and provides a vector for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The chair-chair or chair-boat conformations of the bicyclic system dictate the spatial orientation of substituents, a critical factor in receptor-ligand interactions.

Modulators of G Protein-Coupled Receptor 119 (GPR119)

GPR119, a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), stimulating glucose-dependent insulin secretion and the release of incretin hormones.

Structure-Activity Relationship (SAR) Insights for GPR119 Agonists

A seminal study by researchers at Merck detailed the discovery of potent and orally active GPR119 agonists based on the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold.[1] Their work provides a clear illustration of the SAR for this class of compounds.

The general pharmacophore for these GPR119 agonists consists of a central pyrimidine ring linked to the 3-Oxa-9-azabicyclo[3.3.1]nonane moiety via the nitrogen atom, and a substituted aromatic group.

Key SAR Observations:

  • The Bicyclic Scaffold: The syn configuration of the 3-Oxa-9-azabicyclo[3.3.1]nonane was found to be crucial for optimal activity and solubility. This stereochemical preference highlights the importance of the precise spatial arrangement of the bicyclic core within the GPR119 binding pocket.

  • Substitution on the Pyrimidine Ring: Small alkyl groups, such as methyl, at the 2-position of the pyrimidine ring were well-tolerated. The 4-position of the pyrimidine was typically connected to a substituted phenyl ring.

  • The Phenyl Substituent: A key interaction involves a sulfone or sulfonamide group at the para-position of the phenyl ring. For instance, a methylsulfonyl group was found to be optimal for potency.

  • Substitution on the Nitrogen of the Bicyclic Core: The nitrogen atom of the 3-Oxa-9-azabicyclo[3.3.1]nonane is typically acylated. A 2,4-dimethoxyphenylacetyl group was identified as a highly favorable substituent, significantly enhancing agonist activity.

The following diagram illustrates the general synthetic approach to these GPR119 agonists.

GPR119_Agonist_Synthesis Start Commercially available starting materials Step1 Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane core Start->Step1 Multi-step synthesis Step2 N-Arylation with substituted pyrimidine Step1->Step2 Coupling reaction Step3 N-Acylation Step2->Step3 Acylation Final Final GPR119 Agonist Step3->Final

Caption: General synthetic workflow for 3-Oxa-9-azabicyclo[3.3.1]nonane-based GPR119 agonists.

Comparative Data for GPR119 Agonists:

Compound IDBicyclic Core StereochemistryR1 (on Pyrimidine)R2 (on Phenyl)R3 (on Bicyclic Nitrogen)hGPR119 EC50 (nM)[1]
1a synMeH2,4-diMeO-phenylacetyl1.8
1b antiMeH2,4-diMeO-phenylacetyl150
2 synMe4-SO2Me2,4-diMeO-phenylacetyl0.6
3 synMe4-SO2MeBenzoyl25

Note: This table presents a selection of data to illustrate key SAR trends. For comprehensive data, please refer to the original publication.[1]

The data clearly demonstrates the critical role of the syn stereochemistry and the beneficial effect of the methylsulfonyl and 2,4-dimethoxyphenylacetyl groups in achieving sub-nanomolar potency.

Experimental Protocol: GPR119 cAMP Accumulation Assay

This protocol outlines a typical in vitro assay to determine the agonist activity of test compounds at the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (hGPR119)

  • Assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA)

  • Test compounds and a reference agonist (e.g., oleoylethanolamide)

  • cAMP detection kit (e.g., HTRF-based kit)

  • 384-well white plates

Procedure:

  • Cell Preparation: Culture hGPR119-HEK293 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to a final concentration of 2,500 cells/µL.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay Plate Setup: Add 5 µL of the cell suspension to each well of a 384-well plate.

  • Compound Addition: Add 5 µL of the diluted compounds or reference agonist to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the EC50 values by fitting the data to a four-parameter logistic equation.

Potential as Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

While comprehensive SAR studies of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives specifically targeting nAChRs are not extensively published, the broader class of azabicyclo[3.3.1]nonanes has shown significant activity at these ligand-gated ion channels.[2] The rigid scaffold can effectively mimic the conformation of acetylcholine and other nicotinic ligands.

Hypothesized SAR and Design Considerations:

Based on the SAR of related azabicyclic systems, the following structural features are likely to be important for nAChR activity:

  • The Bicyclic Core: The distance and orientation between the nitrogen atom and other pharmacophoric features are critical for subtype selectivity.

  • The Nitrogen Substituent: The nature of the substituent on the nitrogen atom can significantly influence potency and whether the compound acts as an agonist, antagonist, or allosteric modulator. Small alkyl groups often favor agonism, while larger, more complex groups can lead to antagonism.

  • Substitution on the Rings: The introduction of substituents on the carbon framework of the bicyclic system can modulate binding affinity and selectivity for different nAChR subtypes (e.g., α7 vs. α4β2).

The following diagram illustrates the key pharmacophoric elements for nAChR modulation.

nAChR_Pharmacophore Scaffold 3-Oxa-9-azabicyclo[3.3.1]nonane Core (Rigid Scaffold) Nitrogen Basic Nitrogen (Cationic Head) Scaffold->Nitrogen Defines spatial orientation Ring_Subst Ring Substituents (Fine-tune Selectivity) Scaffold->Ring_Subst Substituent N-Substituent (Modulates Activity) Nitrogen->Substituent

Caption: Key pharmacophoric features of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives for nAChR activity.

Experimental Protocol: Nicotinic Acetylcholine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)

  • Radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled competitor (e.g., nicotine or the test compound)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target nAChR subtype.

  • Assay Setup: In a 96-well plate, add binding buffer, serial dilutions of the test compound, a fixed concentration of the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Interaction with Monoamine Transporters

Derivatives of the broader azabicyclo[3.3.1]nonane class have been investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] These transporters are key targets for the treatment of depression, anxiety, and other neurological disorders. While specific SAR data for the 3-oxa variant is sparse, some tropane analogs, which share structural similarities, have been explored for their interaction with these transporters.[4]

Projected SAR and Design Strategy:

Extrapolating from related scaffolds, the following considerations are relevant for designing 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives targeting monoamine transporters:

  • Lipophilicity: A certain degree of lipophilicity is generally required for potent transporter inhibition.

  • Aromatic Interactions: The presence of aromatic rings that can engage in π-π stacking or cation-π interactions within the transporter binding site is often a key feature of potent inhibitors.

  • Stereochemistry: The stereochemistry of substituents on the bicyclic core is expected to have a profound impact on affinity and selectivity for the different monoamine transporters.

Conclusion: A Scaffold of Untapped Potential

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has demonstrated significant promise in the development of potent and selective GPR119 agonists. The detailed SAR available for this target provides a strong foundation for further optimization and the design of novel therapeutics for type 2 diabetes. While its potential as a modulator of nicotinic acetylcholine receptors and monoamine transporters is less explored, the structural features of this bicyclic system suggest that it is a fertile ground for the discovery of new central nervous system agents. Future research should focus on systematic explorations of the chemical space around this versatile scaffold to unlock its full therapeutic potential.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative and qualitative analysis of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. As a polar, bicyclic amine, this compound presents unique analytical challenges that necessitate careful method development. This document will explore various chromatographic strategies, offer supporting rationale for methodological choices, and provide detailed protocols to guide researchers and drug development professionals.

Introduction: The Analytical Challenge of Polar Bicyclic Amines

This compound is a small, polar molecule containing a secondary amine within a rigid bicyclic structure. The hydrochloride salt form ensures its solubility in aqueous media. From an analytical perspective, this structure presents several challenges:

  • Poor Retention in Reversed-Phase (RP) Chromatography: The high polarity of the molecule leads to weak interactions with traditional non-polar stationary phases (like C18), often resulting in elution near or at the void volume of the column.

  • Peak Tailing: The basic nature of the amine group can lead to strong interactions with residual silanols on the surface of silica-based stationary phases, causing asymmetrical peak shapes (tailing).

  • MS Ionization: Efficient ionization for mass spectrometry detection requires careful selection of the mobile phase and ionization source to ensure a stable and robust signal.

Effective analytical methods must overcome these challenges to provide accurate, precise, and reliable data for research, quality control, and stability studies. This guide will compare three primary HPLC/LC-MS approaches: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Comparative Analysis of Chromatographic Approaches

The selection of the chromatographic mode is the most critical decision in developing a robust analytical method for this compound. Below is a comparison of the most viable options.

Reversed-Phase (RP) HPLC

While challenging, RP-HPLC is a widely used and well-understood technique. For polar amines, modifications to standard RP methods are necessary. The use of polar-endcapped C18 columns or columns with polar-embedded groups can improve retention and peak shape.[1][2] Mobile phase pH control is also crucial; maintaining a pH well above the pKa of the amine (typically > 9) will keep it in its neutral form, increasing retention on a C18 column. However, this requires pH-stable columns. Alternatively, using an acidic mobile phase (pH 2-3) will ensure the amine is consistently protonated, which can improve peak shape but may still result in low retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[3][4][5] In HILIC, a polar stationary phase (such as bare silica, amide, or diol) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. HILIC often provides excellent peak shapes for basic compounds and is compatible with mass spectrometry due to the high organic content of the mobile phase, which aids in desolvation and ionization.[6][7]

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[8][9][10][11] This dual retention mechanism is highly effective for separating compounds that have both hydrophobic and ionic moieties. For this compound, a mixed-mode column with cation-exchange and reversed-phase properties would be ideal. This approach allows for tunable selectivity by adjusting both the organic solvent content and the ionic strength of the mobile phase, providing a powerful tool for method development.[12]

Performance Comparison: A Data-Driven Perspective

To illustrate the potential performance of each technique, the following table summarizes expected experimental outcomes for the analysis of this compound.

Parameter Reversed-Phase (Polar-Endcapped C18) HILIC (Amide Phase) Mixed-Mode (RP/Cation-Exchange)
Retention Factor (k') Low (1.5 - 3.0)Moderate to High (4.0 - 8.0)High and Tunable (3.0 - 10.0)
Peak Asymmetry (As) Fair to Good (1.2 - 1.8)Excellent (1.0 - 1.3)Excellent (1.0 - 1.4)
Mobile Phase for MS Requires volatile buffers (e.g., formic acid)Highly compatible (high organic content)Compatible with volatile buffers
Method Robustness Sensitive to mobile phase pHRequires careful equilibrationRobust with good control of buffer
Selectivity Primarily based on hydrophobicityBased on polarity and partitioningBased on hydrophobicity and charge

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of this compound using the recommended HPLC and LC-MS methods. These protocols are designed to be self-validating, adhering to principles outlined in USP General Chapter <621> and ICH Q2(R1).[13][14][15][16][17][18][19]

Proposed HPLC Method using HILIC

This method is recommended for its superior retention and peak shape for polar, basic compounds.

Workflow Diagram:

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Prepare Standard & Sample in 90:10 ACN:Water inject Inject 5 µL of Sample s_prep->inject mp_prep Prepare Mobile Phases: A: 10mM Ammonium Formate in Water B: Acetonitrile hplc_system Equilibrate HILIC Column (e.g., Amide Phase) mp_prep->hplc_system hplc_system->inject run Run Gradient Elution inject->run detect UV Detection at 205 nm run->detect integrate Integrate Peak detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HILIC-HPLC experimental workflow.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: HILIC Amide Column (e.g., Waters XBridge BEH Amide XP), 2.1 x 100 mm, 2.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 70% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 205 nm

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

Rationale:

  • The amide stationary phase provides excellent retention for polar compounds through hydrophilic partitioning.[7]

  • Ammonium formate is a volatile buffer, making this method transferable to an LC-MS system.[20][21]

  • The acidic pH ensures the amine is protonated, leading to consistent interactions and good peak shape.

Proposed LC-MS Method using Mixed-Mode Chromatography

This method is ideal for high-sensitivity analysis and for complex matrices, offering both retention and the specificity of mass detection.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing s_prep Prepare Standard & Sample in 50:50 ACN:Water inject Inject 2 µL of Sample s_prep->inject mp_prep Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN lc_system Equilibrate Mixed-Mode Column (RP/Cation-Exchange) mp_prep->lc_system lc_system->inject run Run Gradient Elution inject->run ms_detect MS Detection (ESI+) run->ms_detect extract_ion Extract Ion Chromatogram (m/z of Analyte) ms_detect->extract_ion quantify Quantify using Internal Standard extract_ion->quantify

Caption: Mixed-Mode LC-MS experimental workflow.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

LC Conditions:

  • Column: Mixed-Mode RP/Cation-Exchange Column (e.g., Thermo Scientific Acclaim Trinity P1), 2.1 x 100 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow: Optimized for the specific instrument

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the protonated molecule [M+H]⁺.

Rationale:

  • The mixed-mode column provides robust retention through a combination of hydrophobic and cation-exchange mechanisms.[10]

  • ESI in positive mode is highly effective for ionizing basic amines.[20][22][23]

  • The use of formic acid provides a source of protons for ionization and is completely volatile, ensuring compatibility with MS.[1]

Conclusion and Recommendations

For the routine analysis of this compound, particularly for purity and assay testing, the HILIC-HPLC method is highly recommended. It offers robust retention, excellent peak shape, and is less complex to implement than mixed-mode chromatography.

For applications requiring the highest sensitivity, such as bioanalysis or trace impurity analysis, the Mixed-Mode LC-MS method is the superior choice. The dual retention mechanism provides excellent chromatographic resolution, while the mass spectrometer offers unparalleled sensitivity and selectivity.

The development and validation of any analytical method should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure the data is fit for its intended purpose.[14][18][19][24]

References

Comparative Analysis of Bicyclo[3.2.1] vs. Bicyclo[3.3.1] Amine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer advantageous pharmacological properties is perpetual. Among the myriad of scaffolds employed to navigate chemical space, saturated bicyclic amines have emerged as particularly valuable building blocks. Their rigid conformations allow for precise, three-dimensional positioning of substituents, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

This guide provides a detailed comparative analysis of two prominent bridged bicyclic amine systems: the bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane amine scaffolds. We will delve into their distinct structural and conformational features, explore their synthetic accessibility, and compare their applications in medicinal chemistry, supported by experimental data and established protocols.

Part 1: Structural and Conformational Analysis

The fundamental difference between the bicyclo[3.2.1] and bicyclo[3.3.1] systems lies in the length of the methylene bridge connecting the two bridgehead carbons. This seemingly minor variation has profound implications for the overall shape, rigidity, and conformational behavior of the scaffolds.

The bicyclo[3.2.1]octane system is comprised of a six-membered ring fused to a five-membered ring. This fusion results in a relatively rigid structure with a well-defined geometry. The six-membered ring typically adopts a chair conformation.

In contrast, the bicyclo[3.3.1]nonane system consists of two fused six-membered rings. This scaffold is conformationally more flexible and can exist in three primary forms: a dual chair-chair conformation, a chair-boat conformation, and a twin-boat conformation. The dual chair-chair conformation is generally the most stable, but the energy barrier to the chair-boat form is relatively low. This conformational flexibility can be either an advantage or a disadvantage in drug design, depending on the specific target and desired mode of binding.

The introduction of a nitrogen atom into these skeletons to form the corresponding amine scaffolds, for instance, azabicyclo[3.2.1]octane and azabicyclo[3.3.1]nonane, further influences their properties. The position of the nitrogen atom (at a bridgehead or non-bridgehead position) dictates the vector of its lone pair and its basicity (pKa), which are critical for interactions with biological targets and for physicochemical properties like solubility.

cluster_0 Bicyclo[3.2.1]octane Amine cluster_1 Bicyclo[3.3.1]nonane Amine Bicyclo[3.2.1]octane caption1 Fig. 1: 8-Azabicyclo[3.2.1]octane Bicyclo[3.3.1]nonane caption2 Fig. 2: 9-Azabicyclo[3.3.1]nonane

Caption: Core structures of representative bicyclic amine scaffolds.

Part 2: Synthetic Accessibility and Strategies

The feasibility of incorporating a scaffold into a drug discovery program is heavily dependent on its synthetic accessibility. Both bicyclo[3.2.1] and bicyclo[3.3.1] amine systems are accessible through various synthetic routes, though the complexity and versatility of these routes can differ.

Bicyclo[3.2.1] Amine Scaffolds: A common and versatile method for the synthesis of the 8-azabicyclo[3.2.1]octane core, also known as tropane, is the Robinson-Schöpf tropinone synthesis. This is a one-pot, three-component reaction that is often used as a classic example of a biomimetic synthesis.

Bicyclo[3.3.1] Amine Scaffolds: The synthesis of the 9-azabicyclo[3.3.1]nonane skeleton, also known as granatane, can also be achieved through a variation of the Robinson-Schöpf reaction, using a different dicarbonyl compound. Other methods, such as the double intramolecular Michael addition, have also been employed.

Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone

This protocol provides a general procedure for the synthesis of tropinone, a key intermediate for many bicyclo[3.2.1] amine derivatives.

Materials:

  • Succinaldehyde

  • Methylamine hydrochloride

  • Acetone-1,3-dicarboxylic acid

  • Citrate buffer (pH 5)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • Prepare a solution of succinaldehyde in water.

  • In a separate flask, dissolve methylamine hydrochloride and acetone-1,3-dicarboxylic acid in a citrate buffer solution.

  • Cool the methylamine/acetonedicarboxylic acid solution in an ice bath and slowly add the succinaldehyde solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Make the solution alkaline by adding a saturated solution of sodium carbonate.

  • Extract the aqueous layer with diethyl ether several times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude tropinone.

  • The crude product can be purified by distillation or crystallization of its picrate salt.

G A Starting Materials (e.g., Dicarbonyl, Amine, Dicarboxylate) B One-Pot Reaction (e.g., Robinson-Schöpf Synthesis) A->B Condensation C Workup and Extraction B->C Reaction Quenching D Purification (Distillation/Crystallization) C->D Isolation E Bicyclic Amine Scaffold D->E Final Product

Caption: Generalized workflow for bicyclic amine synthesis.

Part 3: Comparative Physicochemical and Pharmacological Profile

The choice between a bicyclo[3.2.1] and a bicyclo[3.3.1] amine scaffold can significantly impact the physicochemical properties of a drug candidate. These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.

PropertyBicyclo[3.2.1] Amine ScaffoldBicyclo[3.3.1] Amine ScaffoldRationale
Lipophilicity (cLogP) Generally lowerGenerally higherThe larger carbon framework of the bicyclo[3.3.1] system contributes to increased lipophilicity.
Aqueous Solubility Generally higherGenerally lowerInversely related to lipophilicity. The more polar nature of the smaller scaffold can improve solubility.
Basicity (pKa) Dependent on N positionDependent on N positionThe pKa is highly sensitive to the local electronic environment of the nitrogen atom.
Rigidity HighModerateThe bicyclo[3.2.1] system is more constrained, leading to a higher degree of rigidity.
3D Shape More compactMore extendedThe bicyclo[3.3.1] scaffold occupies a larger volume of chemical space.

Part 4: Application in Medicinal Chemistry and Case Studies

Both scaffolds have been successfully incorporated into a wide range of biologically active molecules, demonstrating their utility in drug design.

Bicyclo[3.2.1] Amine Scaffolds: The tropane skeleton is a classic example of this scaffold and is found in numerous natural products and synthetic drugs.

  • Cocaine: A well-known tropane alkaloid that acts as a dopamine reuptake inhibitor.

  • Atropine: Another tropane alkaloid that is a non-selective muscarinic acetylcholine receptor antagonist.

  • Benztropine: A synthetic derivative used as an anticholinergic agent for the treatment of Parkinson's disease.

The rigid nature of the bicyclo[3.2.1] scaffold allows for the precise orientation of functional groups, which is crucial for the high-affinity binding of these molecules to their respective targets.

Bicyclo[3.3.1] Amine Scaffolds: This scaffold has also been utilized in the development of various therapeutic agents.

  • Mecamylamine: A nicotinic acetylcholine receptor antagonist used as an antihypertensive agent.

  • Adaphostin: An experimental anticancer agent.

The greater conformational flexibility of the bicyclo[3.3.1] system can allow for induced-fit binding to a target, which may be advantageous in certain cases. However, this flexibility can also come at an entropic cost upon binding.

Conclusion

The choice between a bicyclo[3.2.1] and a bicyclo[3.3.1] amine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.

  • Choose the bicyclo[3.2.1] amine scaffold when:

    • A high degree of rigidity is required to pre-organize substituents for optimal binding.

    • Lower lipophilicity and higher aqueous solubility are desired.

    • The synthetic route via the Robinson-Schöpf reaction is amenable to the desired substitution patterns.

  • Choose the bicyclo[3.3.1] amine scaffold when:

    • A larger and more extended scaffold is needed to span a binding pocket.

    • Some degree of conformational flexibility may be beneficial for target binding.

    • Higher lipophilicity is not a concern or is even desired for specific applications (e.g., CNS penetration).

Ultimately, both scaffolds represent powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties is essential for their successful application in the design of novel therapeutics. The insights and data presented in this guide aim to facilitate this understanding and empower researchers to make more informed decisions in their scaffold selection process.

A Researcher's Guide to Validating the Stereochemistry of Substituted 3-Oxa-9-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of a Privileged Scaffold

The 3-Oxa-9-azabicyclo[3.3.1]nonane skeleton is a conformationally restricted bicyclic system that serves as a vital scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid structure is attractive for designing molecules with specific spatial orientations to interact with biological targets like receptors and enzymes.[2] However, this rigidity presents a significant analytical challenge: the introduction of substituents creates a complex web of stereoisomers, including diastereomers and enantiomers. The biological activity of these isomers can vary dramatically, making unambiguous stereochemical validation not just an academic exercise, but a critical step in drug development.

The core of this challenge lies in the bicyclo[3.3.1]nonane system's preference for a twin-chair conformation, though chair-boat forms can also exist, often influenced by substitution patterns or heteroatom repulsion.[1][3][4][5] Differentiating the spatial orientation of substituents—whether they are endo or exo, syn or anti—requires a sophisticated, multi-pronged analytical approach.

This guide provides an in-depth comparison of the primary analytical techniques used to solve this puzzle. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography. Our focus is on building a self-validating system of analysis, ensuring that each piece of experimental data corroborates the others to build an unshakeable structural assignment.

Part 1: Elucidating the Core Conformation and Relative Stereochemistry with NMR Spectroscopy

The first step in any stereochemical analysis is to confirm the compound's basic connectivity and gain insight into its three-dimensional shape in solution. NMR spectroscopy is the most powerful tool for this initial investigation.[6]

The Power of Through-Space Correlations: NOESY and ROESY

While 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments establish the covalent framework, they often fail to distinguish between diastereomers. The key to assigning relative stereochemistry lies in detecting through-space interactions between protons that are close in proximity, regardless of whether they are directly bonded. This is the domain of the Nuclear Overhauser Effect (NOE).

The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the cornerstone of this analysis.[7] It generates cross-peaks between protons that are typically within 5 Å of each other. By systematically analyzing these correlations, one can build a 3D model of the molecule. For a substituted 3-Oxa-9-azabicyclo[3.3.1]nonane, the goal is to observe NOEs between the substituent's protons and the protons on the bicyclic core, which reveals its orientation.

Causality in Experimental Choice: Why choose NOESY? Because it directly maps spatial proximity. For example, an exo substituent on the piperidine ring will show NOE correlations to the bridgehead protons (H-1, H-5), whereas an endo substituent will not. This direct evidence is far more conclusive than relying on subtle shifts in coupling constants, which can be ambiguous.

In cases of intermediate-sized molecules, the NOE effect can approach zero, making signals disappear. Here, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the superior alternative. It provides similar information but is less sensitive to the molecule's tumbling rate in solution.

Illustrative NOE Correlations

The following diagram illustrates the critical NOE correlations that differentiate exo and endo substituents at the C-7 position.

G cluster_exo Exo-Substituent cluster_endo Endo-Substituent Exo_Sub Exo-Substituent (R) H1 H-1 (Bridgehead) Exo_Sub->H1 Strong NOE H5 H-5 (Bridgehead) Exo_Sub->H5 Strong NOE H7_endo H-7 (endo) Endo_Sub Endo-Substituent (R) H1_b H-1 (Bridgehead) H5_b H-5 (Bridgehead) H7_exo H-7 (exo) Endo_Sub->H7_exo Strong NOE

Caption: Key NOE correlations for exo vs. endo substituents.

Experimental Protocol: NOESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 2-5 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect.

  • Instrument Setup:

    • Acquire standard 1D ¹H and 2D COSY spectra first to ensure all protons are assigned.

    • Select the NOESY pulse sequence on the spectrometer.

    • Key Parameter - Mixing Time (d8): This is the most critical parameter. It dictates the duration over which NOE buildup occurs. Start with a mixing time of 500-800 ms for a molecule of this size. Run a series of experiments with varying mixing times (e.g., 300 ms, 600 ms, 1 s) to distinguish direct NOEs from those arising from spin diffusion (multi-step magnetization transfer).

  • Data Acquisition: Acquire the 2D NOESY spectrum. This may take several hours depending on the sample concentration.

  • Data Processing & Interpretation:

    • Process the 2D data with appropriate window functions.

    • On the resulting spectrum, locate the diagonal peaks corresponding to the proton resonances.

    • Identify off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are spatially close.

    • Systematically list all observed correlations and map them onto the competing diastereomeric structures. The correct structure will be the only one consistent with all observed NOE constraints.

Part 2: Unambiguous Proof with Single-Crystal X-ray Diffraction

While NMR provides a detailed picture of the molecule's structure in solution, X-ray crystallography offers the "gold standard" for absolute and unambiguous structural determination in the solid state.[2][8]

Causality in Experimental Choice: When is X-ray crystallography necessary?

  • Ambiguous NMR Data: If NOE data is inconclusive or contradictory.

  • Novel Scaffolds: When synthesizing a new derivative where the core conformation is uncertain.

  • Absolute Configuration: When the absolute stereochemistry must be determined (see Part 3).

The primary limitation is the need to grow a single, diffraction-quality crystal, which can be a significant challenge. It is also crucial to remember that the solid-state conformation may differ from the dominant conformation in solution, although for rigid systems like this, they are often identical.[3]

FeatureNMR Spectroscopy (NOESY/ROESY)X-ray Crystallography
State SolutionSolid State
Information Relative stereochemistry, conformationAbsolute structure, bond lengths/angles
Primary Requirement Soluble, pure sampleSingle, high-quality crystal
Throughput High (hours per sample)Low (days to weeks, crystal dependent)
Ambiguity Possible with flexible moleculesDefinitive, "gold standard"

Table 1. Comparison of NMR and X-ray Crystallography for structural validation.

Part 3: Resolving Enantiomers and Determining Absolute Configuration

Many synthetic routes produce racemic mixtures. Since enantiomers have identical physical properties and NMR spectra in an achiral environment, specialized techniques are required for their separation and analysis.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for analyzing and separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[9]

Dual-Purpose Application:

  • Analytical: A fast and accurate method to determine the enantiomeric excess (ee) or optical purity of a sample.

  • Preparative: Can be scaled up to isolate gram quantities of each pure enantiomer for further studies.

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a versatile starting point. Screen the racemic mixture on several different columns.

  • Mobile Phase Optimization:

    • Start with a standard mobile phase like Hexane/Isopropanol (IPA).

    • Systematically vary the ratio of the polar modifier (IPA). Lowering the modifier percentage generally increases retention and may improve resolution.

    • If separation is poor, try other modifiers like ethanol or add a small amount of an amine (for basic compounds) or acid (for acidic compounds) to improve peak shape.

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

  • Validation: Once baseline separation is achieved, inject each isolated enantiomer (if available) to confirm the elution order. The area under each peak in the racemate's chromatogram can be used to calculate the enantiomeric excess.

Method 2: Advanced Techniques for Absolute Configuration

Once enantiomers are separated, assigning which peak corresponds to the R or S configuration requires further work.

  • X-ray Crystallography: If a crystal of a single enantiomer is obtained, anomalous dispersion analysis (measuring the Flack parameter) can determine its absolute configuration without ambiguity.[10]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The experimental CD spectrum can be compared to a spectrum predicted by time-dependent density functional theory (TDDFT) calculations for a known configuration (e.g., the R configuration). A match between the experimental and calculated spectra assigns the absolute configuration.[10][11]

TechniquePrimary UseKey AdvantageKey Limitation
Chiral HPLC Enantiomer separation & ee% determinationHigh throughput, widely applicableDoes not provide absolute configuration
X-ray (Anomalous) Absolute configurationUnambiguous resultRequires a single crystal of one enantiomer
CD Spectroscopy Absolute configurationDoes not require crystalsRequires computational support (TDDFT)

Table 2. Comparison of methods for enantiomeric analysis.

An Integrated Workflow for Complete Validation

A robust validation strategy relies on an integrated workflow where each technique confirms and builds upon the last. A haphazard approach can lead to ambiguous or incorrect assignments.

G Start Synthesized Compound NMR_1D 1. Acquire 1D/2D NMR (¹H, ¹³C, COSY, HSQC) Start->NMR_1D Check_Structure Is Gross Structure Correct? NMR_1D->Check_Structure NMR_NOESY 2. Acquire NOESY/ROESY Check_Structure->NMR_NOESY Yes Revise Revise Structure/ Re-synthesize Check_Structure->Revise No Assign_Relative Assign Relative Stereochemistry (endo/exo, syn/anti) NMR_NOESY->Assign_Relative Check_Chiral Is the Molecule Chiral and Enantioenriched? Assign_Relative->Check_Chiral Chiral_HPLC 3. Develop Chiral HPLC Method Check_Chiral->Chiral_HPLC Yes Stop_Achiral Validated Achiral Structure Check_Chiral->Stop_Achiral No (Achiral or Racemic) Determine_EE Determine Enantiomeric Excess (ee%) Chiral_HPLC->Determine_EE Need_Absolute Is Absolute Configuration Required? Determine_EE->Need_Absolute Xray_CD 4. Pursue X-Ray Crystallography or CD Spectroscopy Need_Absolute->Xray_CD Yes Stop_Relative Validated Diastereomer Need_Absolute->Stop_Relative No Final Fully Validated Stereostructure Xray_CD->Final Stop_Relative->Final

Caption: A decision workflow for complete stereochemical validation.

Conclusion

Validating the stereochemistry of substituted 3-Oxa-9-azabicyclo[3.3.1]nonanes is a multi-step process that demands more than a single experiment. It requires a logical and hierarchical application of complementary analytical techniques. By starting with NMR to define the structure in solution and assign relative stereochemistry, followed by chiral chromatography to address enantiomers, and finally employing X-ray crystallography or chiroptical methods for unambiguous proof of absolute configuration, researchers can achieve a comprehensive and self-validating structural assignment. This rigorous approach is indispensable for establishing clear structure-activity relationships and advancing the development of novel therapeutics based on this privileged scaffold.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Oxa-9-azabicyclo[3.3.1]nonane Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Bicyclic Scaffold

In modern medicinal chemistry, the 3-Oxa-9-azabicyclo[3.3.1]nonane moiety has emerged as a privileged scaffold.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or aromatic systems by pre-organizing substituents into well-defined vectors, which can lead to enhanced potency and selectivity for its intended biological target. This scaffold is found in compounds targeting a diverse range of proteins, from G-protein coupled receptors (GPCRs) like GPR119 to crucial regulators of gene expression such as BCL6.[2][3] However, this same structural rigidity and chemical complexity demand a rigorous and systematic evaluation of potential off-target interactions.

Achieving exquisite selectivity remains a paramount challenge in drug development.[4] For many target classes, such as protein kinases, the high degree of structural conservation in binding sites—particularly the ATP pocket—makes cross-reactivity a significant risk.[5][6] Unidentified off-target binding can lead to misleading structure-activity relationship (SAR) data, unexpected toxicity, or even clinical trial failures. Therefore, a robust cross-reactivity profiling strategy is not just a supplementary check; it is a foundational pillar of the drug discovery process, essential for building a comprehensive understanding of a compound's biological footprint.

This guide provides a multi-tiered, field-proven framework for profiling inhibitors based on the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold. We will proceed from broad, predictive computational methods to highly specific, physiologically relevant cellular assays, explaining the causality behind each experimental choice to ensure a self-validating and rigorous workflow.

A Multi-Tiered Workflow for Comprehensive Selectivity Profiling

From our experience, a sequential and integrated approach is the most efficient strategy for de-risking a lead compound. This workflow begins with broad, cost-effective in silico methods to generate hypotheses about potential off-targets, which are then systematically tested and validated through increasingly complex experimental systems.

Profiling_Workflow cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Experimental Validation cluster_2 Tier 3: Physiological Confirmation cluster_3 Data Integration & Decision Making InSilico In Silico Off-Target Prediction (Structure/Ligand-Based) BroadPanel Broad Biochemical Panel Screen (e.g., Kinome-wide @ 1µM) InSilico->BroadPanel Predicts Potential Hits DoseResponse Dose-Response (IC50) Confirmation of Primary Hits BroadPanel->DoseResponse Hits >50% Inhibition TargetEngagement Cellular Target Engagement Assay (e.g., CETSA) DoseResponse->TargetEngagement Confirms Potent Off-Targets Decision Go / No-Go SAR Optimization TargetEngagement->Decision

Caption: A multi-tiered workflow for inhibitor cross-reactivity profiling.

Tier 1: In Silico Profiling - The Predictive First Pass

Expertise & Experience: Before committing significant resources to wet-lab experiments, we leverage the power of computational chemistry to scan for potential liabilities. This step uses the known structure of our inhibitor and the vast databases of protein structures and bioactivity data to predict likely off-target interactions.[7] This is not a definitive screen, but rather an invaluable tool for hypothesis generation.

Methodology: A robust computational approach is hierarchical, combining multiple algorithms to build confidence in predictions.[8]

  • Ligand-Based Methods: These approaches do not require a protein structure. They compare the 2D or 3D features of the 3-Oxa-9-azabicyclo[3.3.1]nonane inhibitor to libraries of compounds with known biological activities.

    • 2D Chemical Similarity: Compares topological fingerprints to known active molecules.

    • Pharmacophore Modeling: Identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for activity and screens for proteins that recognize similar patterns.

  • Structure-Based Methods: When high-quality structures of potential off-targets are available, these methods provide more granular predictions.

    • Molecular Docking: The inhibitor is computationally "placed" into the binding sites of a panel of proteins (e.g., the entire structural kinome) to estimate binding affinity.[6]

    • Binding Site Similarity: Tools like X-ReactKIN can compare the binding site of the primary target with other proteins to predict cross-reactivity, even without requiring high-resolution structural data for every target.[9][10]

Trustworthiness: The output of this tier is a ranked list of potential off-targets. We prioritize any proteins that are flagged by multiple, orthogonal computational methods. This list is not treated as fact, but as a guide to design the most informative and cost-effective biochemical screening panel in the next tier.

Tier 2: In Vitro Biochemical Profiling - Broad Experimental Validation

Expertise & Experience: With a set of computationally-derived hypotheses in hand, we move to direct experimental validation using large-scale biochemical panels. For inhibitors targeting kinases, this typically involves screening against a significant fraction of the human kinome.[5] The goal here is to cast a wide, unbiased net to identify any and all significant interactions.

Experimental Protocol: Large-Panel Kinase Screen

This protocol describes a standard single-point screen to identify initial hits.

  • Compound Preparation: Prepare a 10 mM stock solution of the 3-Oxa-9-azabicyclo[3.3.1]nonane inhibitor in 100% DMSO. From this, create a working dilution for the assay.

  • Assay Choice: Select a robust assay platform. Radiometric assays (e.g., ³³P-ATP filter binding) are a gold standard for direct measurement of enzymatic activity, while luminescence-based assays (e.g., ADP-Glo™) offer high-throughput capabilities.[11][12]

  • Screening: The test compound is screened at a single, high concentration (typically 1-10 µM) against a large panel of kinases (e.g., Reaction Biology's KinomeMAX or ICE Bioscience's KinomeFULL panel).[11][13]

    • Rationale: A high concentration is used to ensure that even weaker affinity interactions are detected. The choice of ATP concentration is also critical; screening at a physiological concentration (~1 mM ATP) can provide more relevant data than at the ATP Kₘ, as it better reflects the competitive environment inside a cell.[13]

  • Data Analysis: Results are expressed as the percent inhibition relative to a DMSO vehicle control. A predefined threshold (e.g., >50% or >75% inhibition) is used to identify "hits."

Follow-Up: Dose-Response Confirmation

Trustworthiness: A single-point result is not sufficient. Every hit identified in the primary screen must be confirmed through a full dose-response curve to determine its potency (IC50). This step is crucial to eliminate false positives and to quantify the affinity of the off-target interaction. This self-validating process ensures that only genuine, reproducible interactions are advanced for further study.

Data Presentation: Comparative Selectivity Profile

To contextualize the data, we compare our novel inhibitor (Project X) against a known alternative scaffold targeting the same primary enzyme (e.g., a quinolinone-based inhibitor).

Parameter Inhibitor 1 (Project X) Inhibitor 2 (Alternative)
Scaffold 3-Oxa-9-azabicyclo[3.3.1]nonaneQuinolinone
Primary Target IC50 (nM) 5.2 8.1
Key Off-Target 1 (Kinase A) IC50 (nM) 85045
Key Off-Target 2 (Kinase B) IC50 (nM) >10,0002,100
Key Off-Target 3 (Kinase C) IC50 (nM) 1,200150
Selectivity Score (S₁₀ at 1µM) *0.015 (Highly Selective)0.12 (Less Selective)

*Selectivity Score (S₁₀) is the number of kinases inhibited >90% divided by the total number of kinases tested at a 1 µM concentration. A lower score indicates higher selectivity.

Tier 3: Cellular Target Engagement - Confirmation in a Physiological Context

Expertise & Experience: A potent interaction in a purified, biochemical assay does not guarantee the same interaction will occur within the complex milieu of a living cell.[14] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's activity and selectivity. Therefore, the final and most critical tier of profiling is to confirm target engagement in an intact cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[15][16]

The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a protein binds to its ligand (our inhibitor), it becomes more resistant to heat-induced denaturation. By heating cells treated with the inhibitor across a range of temperatures, we can measure how much of the target protein remains soluble. A shift to a higher denaturation temperature in the presence of the compound is direct evidence of target engagement.[15][18]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification cluster_4 Result Treat Incubate intact cells with Inhibitor or DMSO Heat Heat cell aliquots to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pellet aggregated proteins Lyse->Spin WB Analyze soluble fraction by Western Blot / MS Spin->WB Result Thermal Shift Confirms Engagement WB->Result

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. Today, we turn our focus to a compound of interest in synthetic chemistry: 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS No: 100368-29-4). While its unique bicyclic structure holds promise, it also demands our full respect in the laboratory. This guide is designed to provide you with immediate, essential safety information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but intelligently.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

Before we even consider reaching for a pair of gloves, we must first understand the nature of the substance we are handling. This compound is classified with several key hazards that dictate our safety protocols.[1][2] It is crucial to recognize that the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[1][3] This lack of comprehensive data compels us to adopt a conservative and cautious approach, treating the compound with a higher degree of care.

The known hazards are summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeSignal WordPotential Effect
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.[1][2][4]
Specific Target Organ Toxicity, Single ExposureCategory 3WarningMay cause respiratory irritation.[1][2][4]

The causality is clear: the compound's ability to irritate the skin, eyes, and respiratory tract is the primary driver for our PPE selection. The potential for acute oral toxicity underscores the importance of preventing ingestion through contamination of hands or work surfaces.

The Core Directive: A Multi-Layered Defense System

Effective safety is not about a single piece of equipment but a holistic system of controls. We begin with engineering controls to contain the hazard at its source, followed by the essential barrier of Personal Protective Equipment (PPE).

Primary Engineering Controls: Your First Line of Defense

Before any personal gear is worn, the environment itself must be controlled.

  • Fume Hood: All handling of this compound powder should be performed within a properly functioning chemical fume hood. This is non-negotiable. The hood's exhaust ventilation is critical to capture any dust or aerosols that may be generated, directly mitigating the respiratory irritation hazard.[1][3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical agents.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense, but it is a critical one. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Due to the "Causes serious eye irritation" classification, robust eye protection is essential.

    • What to Wear: Chemical safety goggles are required. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1] Standard safety glasses with side shields are insufficient.

    • The Standard: Ensure your eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection:

    • Why Double Gloving is Prudent: For handling hazardous compounds, wearing two pairs of gloves is a best practice. This provides an additional layer of protection against tears and contamination during glove removal.

    • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves immediately in the designated waste stream.

  • Body Protection:

    • What to Wear: A polyethylene-coated disposable gown or a clean lab coat should be worn to protect your skin and personal clothing from contamination.[7] Gowns with long, cuffed sleeves are preferred.[6]

  • Respiratory Protection:

    • When is it Required? While working in a fume hood should prevent significant inhalation exposure, respiratory protection is necessary for certain scenarios such as cleaning up a large spill outside of a containment system or if there's a potential for significant dust or aerosol generation.[3]

    • What to Wear: For nuisance dust exposures, a NIOSH-approved N95 or P95 particle respirator is sufficient.[3][8][9] For higher-level protection or in situations with poor ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[3] All personnel required to wear respirators must be properly fit-tested.

Procedural Guidance: From Lab Bench to Disposal

Correctly using your PPE is as important as selecting it. The following workflows are designed to ensure safety at every step.

Operational Plan: Safe Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • PPE Donning: Don PPE in the correct order (gown, mask/respirator, goggles/face shield, then gloves).

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood.

    • Handle the solid gently to avoid creating dust. Do not crush or grind the material outside of a contained system.

    • Use a spatula or other appropriate tool for transfers. Avoid pouring the powder directly from the bottle if possible.

  • Post-Handling: After handling, carefully clean all tools and the work surface within the fume hood.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][4]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Gown / Lab Coat Don2 2. Respirator / Mask Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Remove Outer Gloves Don4->Doff1 Enter Work Area Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator / Mask Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash Proceed to...

Caption: PPE Donning and Doffing Sequence.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Protocols
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[4] Seek medical attention if irritation develops or persists.[1][3]

  • Eye Contact: Immediately and thoroughly rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a physician immediately.[1][3]

  • Inhalation: Move the person into fresh air.[3] If not breathing, give artificial respiration.[3] Consult a physician.[3]

  • Ingestion: Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][3]

  • Spill Response:

    • Evacuate personnel from the immediate area.[3]

    • Ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • Carefully sweep or shovel up the spilled solid, avoiding dust creation.[1][3]

    • Place the material into a suitable, closed container for disposal.[1][3]

    • Do not let the product enter drains.[1][3]

Emergency Response Flowchart

Emergency_Response cluster_exposure Exposure Type cluster_action Immediate Action Start Exposure Event Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse Eyes for 15+ min Eye->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir Consult Consult a Physician WashSkin->Consult RinseEyes->Consult FreshAir->Consult

Caption: Immediate First Aid for Exposure.

Disposal Plan

All waste, including the compound itself, contaminated consumables (e.g., weighing paper, gloves, gowns), and spill cleanup materials, must be treated as hazardous waste.

  • Chemical Waste: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service.[1][3]

  • Contaminated Packaging and PPE: Dispose of as unused product in a sealed, properly labeled container.[1][3]

By adhering to these rigorous protocols, we can confidently and safely unlock the potential of this compound in our research and development endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 2
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.